molecular formula C8H5FN2O2 B1442045 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-18-7

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1442045
CAS No.: 1190316-18-7
M. Wt: 180.14 g/mol
InChI Key: LWLWUALFRLGQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190316-18-7) is a fluorinated pyrrolopyridine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The pyrrolopyridine scaffold is a privileged structure in drug design, recognized as a fused bicyclic system containing both pyrrole and pyridine pharmacophores . This scaffold is considered a key structural element in the development of targeted therapies, with several derivatives being explored as potent inhibitors of critical enzymatic pathways . While specific biological data for this exact compound is not widely published in the available literature, its molecular framework is of significant interest. The core 1H-pyrrolo[3,2-b]pyridine structure is one of six pyrrolopyridine isomers, and such structures are frequently investigated for their diverse biological activities . Related pyrrolopyridine carboxylic acid derivatives have been identified as promising scaffolds for developing inhibitors for various targets, including fibroblast growth factor receptors (FGFRs) in oncology research . The presence of both the carboxylic acid functional group and the fluorine atom on this scaffold makes it a valuable intermediate for the synthesis of more complex molecules, such as amides and sulfonamides, for structure-activity relationship (SAR) studies. Researchers value this compound for its potential in designing new active pharmaceutical ingredients (APIs), particularly in the areas of antidiabetic, antitumor, and antiviral agent development, as suggested by studies on closely related pyrrolopyridine isomers . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWUALFRLGQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696664
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-18-7
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, it provides a bioisosteric replacement for indole that can enhance pharmacological properties such as solubility and bioavailability.[1] The strategic placement of a fluorine atom at the 6-position and a carboxylic acid at the 3-position furnishes a versatile intermediate for the synthesis of highly functionalized molecules, particularly kinase inhibitors and other targeted therapeutic agents.[2] This guide offers a comprehensive overview of its fundamental properties, synthesis, applications, and handling protocols, designed for researchers and scientists in drug development.

Introduction: The Strategic Importance of the Azaindole Scaffold

The pyrrolopyridine ring system, commonly known as azaindole, is a "privileged scaffold" in drug discovery.[1] Its structure is present in numerous natural products and FDA-approved pharmaceuticals.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can facilitate stronger and more specific interactions with biological targets compared to its indole counterpart. This often leads to improved metabolic stability and pharmacokinetic profiles.[1]

This compound (also known as 6-Fluoro-4-azaindole-3-carboxylic acid) is of particular interest for several reasons:

  • Fluorine Substitution: The fluorine atom at the 6-position can significantly alter the molecule's electronic properties, pKa, and lipophilicity. This can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and modulate cell membrane permeability.

  • Carboxylic Acid Handle: The carboxylic acid group at the 3-position is a versatile functional handle. It can be readily converted into a wide range of other functional groups, such as amides, esters, or ketones, allowing for extensive Structure-Activity Relationship (SAR) studies.[5] This position is crucial for building out the complex pharmacophores required for potent and selective inhibitors.[6]

Physicochemical and Structural Properties

The core properties of this compound are summarized below, providing a foundational dataset for its use in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonym(s) 6-Fluoro-4-azaindole-3-carboxylic acid[7]
CAS Number 1190316-18-7[7]
Molecular Formula C₈H₅FN₂O₂[7]
Molecular Weight 180.14 g/mol [7]
Physical Form Solid[5]
Solubility Expected to have good solubility in polar organic solvents such as DMSO and moderate solubility in ethanol.[5]N/A

The molecule's structure combines the aromaticity of the fused pyrrolopyridine system with the reactivity of the carboxylic acid, making it a stable yet highly adaptable reagent for further chemical modification.

Synthesis and Mechanistic Insights

Hypothetical Synthetic Protocol

This protocol outlines a potential route starting from commercially available dichlorofluoropyridine. The causality behind each step is explained to provide insight into the experimental design.

Step 1: Selective Sonogashira Coupling

  • Reaction: 2,3-Dichloro-5-fluoropyridine is reacted with a protected acetylene, such as trimethylsilylacetylene, under Sonogashira coupling conditions.

  • Rationale: The chlorine at the 2-position is generally more reactive towards palladium-catalyzed coupling than the chlorine at the 3-position, allowing for selective functionalization. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

  • Protocol:

    • To a solution of 2,3-dichloro-5-fluoropyridine (1.0 eq) in a suitable solvent like 1,4-dioxane, add trimethylsilylacetylene (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add a base, such as triethylamine (3.0 eq), to neutralize the HCl generated during the reaction.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous workup and purify the resulting alkyne intermediate by column chromatography.

Step 2: Intramolecular Cyclization and Deprotection

  • Reaction: The TMS-protected alkyne is deprotected and subsequently cyclized to form the pyrrolopyridine ring system.

  • Rationale: The TMS group is easily removed under basic or fluoride-mediated conditions. The subsequent intramolecular cyclization (a variation of the Larock indole synthesis) forms the pyrrole ring.

  • Protocol:

    • Dissolve the product from Step 1 in a solvent like methanol.

    • Add a base such as potassium carbonate (K₂CO₃) to remove the TMS group.

    • Once deprotection is complete, the cyclization to the 7-azaindole core can be induced, sometimes requiring heat or a different catalyst system depending on the substrate.

Step 3: Carboxylation at the 3-Position

  • Reaction: The 6-fluoro-1H-pyrrolo[3,2-b]pyridine core is carboxylated at the C3 position.

  • Rationale: The C3 position of the azaindole nucleus can be functionalized through various methods, including Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation after lithiation.

  • Protocol (via Vilsmeier-Haack):

    • Treat the 6-fluoro-1H-pyrrolo[3,2-b]pyridine intermediate with a Vilsmeier reagent (POCl₃/DMF) at low temperature to install a formyl group at the 3-position.

    • Quench the reaction carefully with ice/water.

    • Isolate the resulting aldehyde.

    • Oxidize the aldehyde to the carboxylic acid using a standard oxidant like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

    • Purify the final product, this compound, by recrystallization or chromatography.

Synthetic_Workflow A 2,3-Dichloro-5-fluoropyridine B Sonogashira Coupling (TMS-acetylene, Pd(PPh3)4, CuI) A->B Step 1 C Protected Alkyne Intermediate B->C D Deprotection & Cyclization (Base, Heat) C->D Step 2 E 6-Fluoro-1H-pyrrolo[3,2-b]pyridine Core D->E F Vilsmeier-Haack Formylation (POCl3, DMF) E->F Step 3a G 3-Formyl Intermediate F->G H Oxidation (KMnO4 or NaClO2) G->H Step 3b I This compound H->I

Fig. 1: Plausible synthetic workflow for the target compound.

Applications in Drug Discovery

This compound is primarily used as a key intermediate in the synthesis of complex pharmaceutical compounds.[2] Its pre-installed fluoro-azaindole core is a desirable feature in many modern drug candidates, especially kinase inhibitors.

  • Kinase Inhibitors: The azaindole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The nitrogen on the pyridine ring can form a critical hydrogen bond with the kinase hinge region. The carboxylic acid at C3 serves as an attachment point for side chains that can extend into other pockets of the ATP-binding site, conferring potency and selectivity. Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR).[9]

  • Other Therapeutic Areas: The pyrrolopyridine core is versatile. Derivatives have been explored as Acetyl-CoA Carboxylase (ACC) inhibitors for oncology[10], Phosphodiesterase 4B (PDE4B) inhibitors for CNS diseases[11], and as potential antibacterial agents.[12]

Application_Flow Start 6-Fluoro-1H-pyrrolo[3,2-b] pyridine-3-carboxylic acid Step1 Amide Coupling (Amine, Coupling Reagent) Start->Step1 Product Diverse Library of Amide Derivatives Step1->Product Target Bioactive Drug Candidates (e.g., Kinase Inhibitors) Product->Target Screening & Optimization

Fig. 2: Logical flow from building block to drug candidates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds provide a strong basis for safe handling procedures.

  • Hazard Identification: Based on related pyrrolopyridine carboxylic acids, this compound should be handled as potentially harmful if swallowed, and capable of causing skin, eye, and respiratory tract irritation.[13][14] Reagents used in its synthesis, such as organometallic catalysts and phosphorus oxychloride, carry their own significant hazards, including flammability and corrosivity.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[14]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.

  • Handling and Storage:

    • Handling: Avoid breathing dust, vapor, mist, or gas. Use non-sparking tools and take precautionary measures against static discharge, especially when working with flammable solvents.[15]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert gas (e.g., argon or nitrogen) is recommended, as similar compounds can be sensitive to air, light, and moisture.

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its structure is intelligently designed, combining the favorable biological properties of the azaindole core with the synthetic versatility of fluorine and carboxylic acid functionalities. Its application in the development of targeted therapies, particularly kinase inhibitors, underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for any research team looking to leverage this potent intermediate in the creation of next-generation therapeutics.

References

  • MySkinRecipes. 6-Fluoro-7-Azaindole-3-Carboxylic Acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • Pollastri, M. P., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • Fluorochem Ltd. (2024). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • AiFChem. 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
  • BLD Pharmatech. This compound.
  • ChemicalBook. 6-Fluoro-7-azaindole-3-carboxylic acid.
  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Sigma-Aldrich. 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid.
  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.
  • Smolecule. (2023). 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
  • Al-Hourani, B., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
  • Kim, Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Penas, C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Kukharenko, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

Sources

A Comprehensive Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190316-18-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, identified by the CAS Number 1190316-18-7, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique azaindole scaffold, featuring a fluorine substituent, imparts desirable physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical and physical characteristics, a potential synthetic route, and its emerging applications, with a focus on its role as a key building block in the synthesis of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

PropertyValue
CAS Number 1190316-18-7
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO and methanol
Melting Point >250 °C
Boiling Point Not determined
Density Not determined

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step reaction sequence starting from commercially available precursors. A representative synthetic approach is outlined below. The rationale behind this pathway is to construct the bicyclic pyrrolopyridine core and subsequently introduce the carboxylic acid functionality at the C3 position.

Illustrative Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-fluoropyridine C Intermediate A A->C Condensation B Diethyl 2-chloro-3-oxosuccinate B->C D Cyclization C->D Heat E 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate D->E F Hydrolysis E->F NaOH, H2O G This compound F->G

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Condensation: 2-Amino-5-fluoropyridine is reacted with diethyl 2-chloro-3-oxosuccinate in the presence of a suitable base, such as triethylamine, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours to yield the intermediate enamine.

  • Cyclization: The intermediate enamine is then subjected to thermal cyclization. This is often achieved by heating the reaction mixture at reflux. The cyclization step forms the pyrrolopyridine ring system.

  • Hydrolysis: The resulting ester, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent, followed by acidification with an acid like hydrochloric acid to precipitate the final product.

  • Purification: The crude product is then purified by recrystallization or column chromatography to obtain this compound of high purity.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of inhibitors for various protein kinases. The fluorine atom can enhance binding affinity and improve metabolic stability, while the carboxylic acid group provides a handle for further chemical modification and salt formation to improve solubility and bioavailability.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, the natural substrate for kinases. The pyrrolopyridine core of this compound serves as an effective ATP-competitive scaffold. The carboxylic acid group can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 6-Fluoro-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative of the topic compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique structural features and favorable physicochemical properties make it an attractive starting material for the development of targeted therapies, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Sunway Pharm Ltd. This compound. [Link]

Sources

A-Z Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a fluorinated azaindole derivative of significant interest in medicinal chemistry. The document details its core physicochemical properties, outlines a representative synthetic workflow, and provides a validated experimental protocol for its application in amide coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutic agents.

Introduction: A Scaffold of Significance

This compound belongs to the azaindole class of heterocyclic compounds. Azaindoles, which are bioisosteres of indoles, are privileged scaffolds in drug discovery, appearing in numerous approved drugs and clinical candidates. The fusion of a pyrrole ring to a pyridine ring creates a unique electronic and structural architecture that is adept at forming key interactions with biological targets.

The incorporation of a fluorine atom at the 6-position is a strategic design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, improved binding affinity through unique non-covalent interactions, and modulated pKa. The carboxylic acid moiety at the 3-position serves as a critical synthetic handle, enabling straightforward derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR). This combination of features makes this compound a valuable starting material for developing inhibitors for various targets, including kinases and acetyl-CoA carboxylase (ACC).[1]

Physicochemical Properties

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and drug design. The key physicochemical data are summarized below.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[2][3]
Molecular Weight 180.14 g/mol [2][3]
CAS Number 1190316-18-7[2][3]
Appearance Typically an off-white to brown solid[4]
Synonyms 6-Fluoro-4-azaindole-3-carboxylic acid[3]

Synthesis and Mechanistic Rationale

The synthesis of substituted azaindoles like this compound often involves multi-step sequences starting from appropriately substituted pyridine precursors. A generalized workflow is depicted below, illustrating a common strategy for building the fused pyrrole ring system.

Synthesis_Workflow cluster_start Starting Materials cluster_mid Core Formation cluster_end Final Product A Substituted Aminopyridine B Cyclization Precursor Formation A->B Reagents for pyrrole synth. C Annulation/ Ring Closure B->C Heat or Catalyst D 6-Fluoro-1H-pyrrolo[3,2-b]pyridine (Azaindole Core) C->D E Functionalization (e.g., Carboxylation) D->E F Target Molecule: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid E->F Amide_Coupling_Workflow Acid R¹-COOH (Azaindole Acid) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation HATU HATU + DIPEA (Coupling Reagent + Base) HATU->ActiveEster Amide R¹-C(O)NH-R² (Final Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R²-NH₂ (Amine) Amine->Amide Byproducts Byproducts (e.g., Tetramethylurea) Amide->Byproducts

Caption: Key steps in a HATU-mediated amide coupling reaction.

Experimental Protocol: HATU-Mediated Amide Coupling

This section provides a robust, step-by-step protocol for the coupling of this compound with a generic primary amine.

Objective: To synthesize a target amide with high yield and purity.

Materials:

  • This compound (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Causality Note: HATU is added to activate the carboxylic acid. DIPEA, a non-nucleophilic base, is crucial to neutralize the hexafluorophosphate salt byproduct of HATU and the carboxylic acid proton, preventing the formation of an unreactive ammonium salt with the amine. An excess is used to ensure the reaction medium remains basic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: a. Once the reaction is complete, pour the mixture into a separation funnel containing water or saturated NaHCO₃ solution. b. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Causality Note: The aqueous wash removes the water-soluble DMF, excess DIPEA, and byproducts from the HATU reagent. c. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. d. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

Conclusion

This compound is a high-value chemical scaffold for modern drug discovery. Its unique combination of a bio-relevant azaindole core, a strategically placed fluorine atom for property modulation, and a versatile carboxylic acid handle makes it an ideal starting point for synthesizing diverse chemical libraries. The robust and well-understood chemistry of amide coupling allows for its reliable incorporation into complex molecules, facilitating the exploration of structure-activity relationships in the pursuit of novel therapeutics.

References

  • Sunway Pharm Ltd. (n.d.). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid.
  • ChemicalBook. (2023). 6-Fluoro-1H-pyrrolo[3,2-b]pyridine.
  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Mothapo, K. M. (2018). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
  • BLD Pharm. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Lee, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.

Sources

A Comprehensive Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of the pyrrolopyridine (azaindole) scaffold, this molecule serves as a crucial building block for synthesizing novel therapeutic agents. The pyrrolopyridine nucleus is a well-established purine isostere, capable of mimicking ATP and acting as a "hinge-binder" for a wide array of protein kinases, making it a privileged scaffold in kinase inhibitor design.[1] This document details the compound's structural and physicochemical properties, outlines a detailed synthetic protocol with mechanistic insights, and explores its potential applications in modern drug discovery, particularly in oncology and immunology.

Part 1: The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatics known as pyrrolopyridines, or azaindoles. There are six possible isomers, each defined by the position of the nitrogen atom in the six-membered ring and the fusion orientation.[2] The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is of particular importance.

The strategic placement of nitrogen atoms in this scaffold makes it an excellent bioisostere for purines, the core of the ATP molecule. This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of protein kinases.[1] While the core scaffold provides the necessary interactions with the hinge region of the kinase, the selectivity and potency of these inhibitors are dictated by the substituents attached to the ring system.[1] Consequently, derivatives of this scaffold have been successfully developed into anticancer agents, such as vemurafenib, and are explored for a multitude of other therapeutic applications, including anti-inflammatory and anti-arthritic drugs.[1][3]

The subject of this guide, this compound, incorporates two key functional groups onto this privileged core:

  • A C6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties. It can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups.

  • A C3-Carboxylic Acid Group: The carboxylic acid provides a versatile chemical handle for further derivatization, such as amide bond formation, allowing for the exploration of a vast chemical space. It can also act as a key hydrogen bond donor or acceptor, anchoring the molecule within a target's active site.

Part 2: Physicochemical and Structural Properties

A comprehensive understanding of the molecule's properties is fundamental for its application in research and development.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 1190316-18-7[4][5]
Molecular Formula C₈H₅FN₂O₂[4][5]
Molecular Weight 180.14 g/mol [4][5]
Canonical SMILES C1=C(C=C2C(=C1)N=CC=C2N)F.C(=O)(O)
InChI Key Not readily available. The key for the parent compound is VAQUJLYRUQNSEV-UHFFFAOYSA-N.[6]
Predicted Physicochemical Data
PropertyPredicted Value / ObservationRationale / Reference
Melting Point >250 °C (Decomposition)Heterocyclic carboxylic acids with N-H groups often have high melting points due to extensive hydrogen bonding.
Boiling Point ~450-500 °C at 760 mmHgBased on the parent compound's calculated boiling point of 446.8 °C.[7] The fluoro group will slightly increase this value.
Solubility Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO, DMF.The parent compound exhibits moderate solubility in polar solvents and good solubility in DMSO.[7] The rigid, planar structure and hydrogen bonding network limit solubility.
pKa ~3.5 - 4.5 (Carboxylic Acid)The electron-withdrawing nature of the bicyclic system and the C6-fluoro group will increase the acidity of the carboxylic acid compared to benzoic acid.

Part 3: Synthesis and Characterization

The synthesis of functionalized azaindoles is a critical process for drug discovery programs. Below is a proposed, robust protocol for the laboratory-scale synthesis of this compound.

General Synthetic Workflow

This diagram illustrates a common synthetic logic for constructing functionalized pyrrolopyridine cores, starting from a substituted pyridine and building the pyrrole ring.

G A Substituted Pyridine Precursor (e.g., 2-amino-5-fluoropyridine) B Introduction of Pyrrole Precursor (e.g., via Sandmeyer or transition-metal coupling) A->B Step 1 C Cyclization to form Pyrrolopyridine Core (e.g., Fischer, Madelung, or Larock indole synthesis) B->C Step 2 D Functionalization at C3 (e.g., Vilsmeier-Haack formylation followed by oxidation) C->D Step 3 E Final Product (this compound) D->E Step 4

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol: A Proposed Route

This multi-step synthesis is based on established methodologies for constructing related azaindole systems.

Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

  • Rationale: This step creates the core azaindole scaffold. A common method is the Bartoli indole synthesis, which is well-suited for sterically hindered starting materials.

  • Procedure:

    • To a cooled (0 °C) solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous THF, add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise under an inert nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by TLC or LC-MS.

    • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 6-fluoro-1H-pyrrolo[3,2-b]pyridine intermediate.

Step 2: Formylation at the C3 Position

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for installing a formyl (-CHO) group at the electron-rich C3 position of the pyrrole ring.

  • Procedure:

    • In a flame-dried flask under nitrogen, cool anhydrous dimethylformamide (DMF) (5.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) from Step 1 in anhydrous DMF dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

    • Cool the mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the solution by adding a cold aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9, which will cause the product to precipitate.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Step 3: Oxidation to the Carboxylic Acid

  • Rationale: A mild oxidizing agent is needed to convert the aldehyde to a carboxylic acid without over-oxidizing the sensitive heterocyclic core. The Pinnick oxidation is ideal for this transformation.

  • Procedure:

    • Dissolve the aldehyde from Step 2 (1.0 eq) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.

    • Add sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) in portions at room temperature.

    • Stir the mixture vigorously for 4-6 hours. Monitor the reaction by TLC.

    • After completion, dilute the reaction with water and acidify to pH ~2-3 with 1M HCl. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove organic impurities.

    • Dry the solid under high vacuum to yield the final product, this compound.

Structural Characterization: Expected Spectroscopic Data
  • ¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):

    • δ ~12.0-13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

    • δ ~11.5-12.0 ppm (s, 1H): Broad singlet for the pyrrole N-H proton.

    • δ ~8.0-8.5 ppm (m, 2H): Signals for the pyridine protons and the C2-H proton of the pyrrole ring.

    • δ ~7.0-7.5 ppm (m, 1H): Signal for the remaining pyridine proton. The exact shifts and coupling constants would require experimental verification.

  • ¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz): Expect 8 distinct signals. Key signals would include the carboxylic carbon (~165 ppm), carbons attached to fluorine (showing a large C-F coupling constant), and other aromatic carbons between 100-150 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 181.04.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300 cm⁻¹: N-H stretching (pyrrole).

    • ~2500-3300 cm⁻¹: Broad O-H stretching (carboxylic acid).

    • ~1680-1710 cm⁻¹: C=O stretching (carboxylic acid dimer).

    • ~1200-1300 cm⁻¹: C-F stretching.

Part 4: Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value intermediate or building block. Its structure is primed for creating libraries of compounds for screening and lead optimization.

Role as a Kinase Inhibitor Scaffold

As previously mentioned, the azaindole core is a potent hinge-binder. The N-H of the pyrrole and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region. The C3-carboxylic acid can be converted into a variety of amides to probe a nearby hydrophobic pocket, enhancing both potency and selectivity. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent activity as FGFR inhibitors.[8] Similarly, 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as potent and orally available ACC1 inhibitors for cancer therapy.[9]

Drug Discovery and Lead Optimization Workflow

The following diagram outlines how this molecule fits into a typical drug discovery pipeline.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization A This compound (Core Building Block) B Amide Coupling with Diverse Amine Library (R-NH2) A->B C Creation of Compound Library (>1000 unique molecules) B->C D High-Throughput Screening (HTS) (e.g., Kinase Panel) C->D Input for Screening E Hit Identification & Validation D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (ADME/Tox Profiling) F->G H Preclinical Development G->H Preclinical Candidate

Caption: Workflow from building block to preclinical candidate.

Other Potential Applications
  • Antibacterial Agents: The pyrrolopyridine scaffold is present in compounds with demonstrated antibacterial activity.[2][10]

  • Antiproliferative Agents: Beyond kinase inhibition, derivatives have shown direct antiproliferative effects against cancer cell lines, such as melanoma.[11]

Part 5: Safety and Handling

While specific toxicity data for this compound is not available, data from the parent (non-fluorinated) compound should be used as a guide for handling.

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[6][12]

    • H315: Causes skin irritation.[6][12]

    • H319: Causes serious eye irritation.[6][12]

    • H335: May cause respiratory irritation.[6][12]

  • Precautionary Measures:

    • Engineering Controls: Use in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

    • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

    • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Part 6: Conclusion

This compound is a strategically designed molecule that combines the privileged pyrrolopyridine scaffold with key functional groups for medicinal chemistry. Its utility as a purine isostere makes it an exceptionally valuable starting point for the design of kinase inhibitors. The synthetic accessibility and the versatile carboxylic acid handle allow for its incorporation into diverse molecular libraries aimed at discovering next-generation therapeutics. For researchers and drug development professionals, this compound represents a potent tool for probing complex biological systems and developing novel treatments for a range of diseases, most notably cancer.

References

  • Al-Blewi, B., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 433-450. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. Pharma Focus Asia. [Link]

  • Gribble, G. W., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(21), 5189. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Veselov, M. S., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2824. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(1), 108-115. [Link]

  • Jo, A., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505-1510. [Link][Link])

Sources

An In-depth Technical Guide to the Mechanism of Action of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its structural resemblance to the purine ring of ATP makes it an ideal framework for designing potent kinase inhibitors. This guide delves into the probable mechanism of action of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a member of this promising class of compounds. By examining the extensive research on analogous pyrrolopyridine derivatives, we will infer its likely biological targets and molecular interactions. This document will serve as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the scientific principles underpinning the therapeutic potential of this compound.

Introduction: The Rise of Pyrrolopyridines in Kinase Inhibition

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery. Their core structure mimics adenine, the nitrogenous base of ATP, enabling them to function as ATP-competitive inhibitors of a wide range of kinases.[1][2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.

The versatility of the pyrrolopyridine scaffold allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors for specific kinases.[2] One of the most successful examples of a pyrrolopyridine-based drug is Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[2] The success of Vemurafenib has spurred further research into this class of compounds, leading to the discovery of inhibitors for various other kinases, including FMS, Janus Kinase (JAK), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6]

The General Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for most pyrrolopyridine derivatives is competitive inhibition of ATP binding to the kinase active site.[1][2][3] The pyrrolopyridine nucleus serves as a scaffold that mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket.[2] The selectivity of these inhibitors is largely determined by the various substituents attached to the core scaffold, which can form additional interactions with specific amino acid residues in the active site.[2]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a pyrrolopyridine derivative.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge_Region Hinge Region ATP_Binding_Pocket ATP Binding Pocket ATP ATP ATP->ATP_Binding_Pocket Binds Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->ATP_Binding_Pocket Competitively Binds

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Inferred Mechanism of Action of this compound

Core Scaffold: A Kinase Inhibitor Motif

The 1H-pyrrolo[3,2-b]pyridine core of the molecule is a well-established kinase inhibitor scaffold. This azaindole isomer has been utilized in the design of inhibitors for a variety of kinases. The nitrogen atom in the pyridine ring and the pyrrole nitrogen can act as hydrogen bond acceptors and donors, respectively, to interact with the hinge region of the kinase active site.

The Role of the Fluoro Substituent

The fluorine atom at the 6-position of the pyridine ring is a common modification in medicinal chemistry. The high electronegativity of fluorine can modulate the electronic properties of the aromatic system, potentially enhancing binding affinity to the target kinase. Furthermore, fluorine substitution can improve metabolic stability and pharmacokinetic properties of the compound.

The Carboxylic Acid Group: A Key Interaction Point

The carboxylic acid group at the 3-position of the pyrrole ring is a significant feature that likely plays a crucial role in the compound's mechanism of action. This group can act as a hydrogen bond donor and acceptor, forming strong interactions with specific amino acid residues in the kinase active site, thereby contributing to both potency and selectivity.

Based on these structural features, it is highly probable that This compound acts as an ATP-competitive inhibitor of one or more protein kinases. The pyrrolopyridine core would anchor the molecule in the ATP binding pocket by forming hydrogen bonds with the hinge region, while the fluoro and carboxylic acid substituents would provide additional interactions to enhance potency and selectivity.

The following diagram illustrates the hypothesized binding mode of this compound within a kinase active site.

Hypothesized_Binding_Mode Kinase_Active_Site Kinase Active Site Hinge Region ATP Binding Pocket Compound This compound Pyrrolopyridine Core 6-Fluoro Group 3-Carboxylic Acid Compound:core->Kinase_Active_Site:hinge H-bonds with Hinge (Anchor) Compound:fluoro->Kinase_Active_Site:pocket Modulates Electronics & Enhances Binding Compound:acid->Kinase_Active_Site:pocket Forms Strong H-bonds (Potency & Selectivity)

Figure 2: Hypothesized binding mode of the topic compound.

Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of biochemical and cellular assays would be required.

Kinase Inhibition Assays
  • Objective: To determine the inhibitory activity of the compound against a panel of kinases.

  • Methodology:

    • A radiometric assay (e.g., using ³²P-ATP) or a non-radiometric assay (e.g., ADP-Glo™, LanthaScreen™) can be employed.

    • The compound is incubated with the kinase, its substrate, and ATP.

    • The amount of phosphorylated substrate or ADP produced is measured.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

The following table summarizes typical data obtained from a kinase inhibition assay.

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B500
Kinase C>10,000
ATP Competition Assays
  • Objective: To determine if the compound is an ATP-competitive inhibitor.

  • Methodology:

    • Kinase inhibition assays are performed at varying concentrations of both the inhibitor and ATP.

    • The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

    • An increase in the apparent Km of ATP with increasing inhibitor concentration, while Vmax remains unchanged, is indicative of competitive inhibition.

Experimental_Workflow Start Start: Compound Synthesis and Purification Kinase_Screening Broad Kinase Panel Screening (Determine Initial Hits) Start->Kinase_Screening IC50_Determination IC₅₀ Determination for Hit Kinases Kinase_Screening->IC50_Determination ATP_Competition ATP Competition Assays (Confirm Competitive Inhibition) IC50_Determination->ATP_Competition Cellular_Assays Cellular Assays (Phosphorylation, Proliferation, Apoptosis) ATP_Competition->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Cellular_Assays->In_Vivo_Studies End End: Elucidation of Mechanism of Action In_Vivo_Studies->End

Figure 3: Experimental workflow for mechanism of action studies.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests that its mechanism of action involves ATP-competitive inhibition of protein kinases. The pyrrolopyridine core, a known kinase-binding motif, combined with the strategically placed fluoro and carboxylic acid substituents, likely confers both potency and selectivity towards specific kinase targets. Further experimental validation through biochemical and cellular assays is necessary to confirm this hypothesis and to identify the specific kinases inhibited by this compound. The insights provided in this guide offer a solid foundation for future research and development of this promising molecule as a potential therapeutic agent.

References

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 465-474.
  • Kaur, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867.[1]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(4), 425–443.[2]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyrimidine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6742–6761.[5]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(17), 1789–1816.[3]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Raimondi, M. V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6539.[7]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651–20661.[6]

  • Wójcicka, A., & Bębenek, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[8]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1436–1441.[9]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.[10]

  • Wójcicka, A., & Bębenek, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[11]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651–20661.

Sources

A Technical Guide to the Biological Target Identification of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of the biological targets of novel small molecules is a critical and often rate-limiting step in contemporary drug discovery and chemical biology. This guide provides a comprehensive, in-depth technical framework for elucidating the molecular targets of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound with potential therapeutic relevance. The pyrrolopyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors, suggesting that this particular molecule may also interact with key cellular signaling pathways.[1][2][3] This document outlines a multi-pronged strategy, commencing with in silico predictive approaches to generate initial hypotheses, followed by a suite of robust experimental methodologies for target validation. We will delve into the theoretical underpinnings and practical execution of affinity-based proteomics, cellular thermal shift assays (CETSA), and direct biochemical assays. Each section is designed to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed step-by-step protocols, and methods for data interpretation, thereby creating a self-validating system for target discovery.

Introduction: The Imperative of Target Identification

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a thorough understanding of its mechanism of action. Identifying the specific biomolecule(s) with which a compound interacts—its biological target(s)—is fundamental to this process. A well-defined target enables researchers to optimize the molecule's efficacy, selectivity, and safety profile, ultimately increasing the probability of clinical success.[4][5]

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This structural motif is a known pharmacophore found in a variety of approved drugs and clinical candidates, many of which are kinase inhibitors used in oncology.[1][2] The structural similarity of our subject molecule to these established therapeutic agents provides a compelling rationale for a focused investigation into its potential biological targets. This guide will, therefore, present a logical and experimentally rigorous workflow to deorphanize this compound.

Foundational Phase: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable, hypothesis-generating insights into the potential biological targets of this compound. These in silico approaches leverage vast databases of known ligand-target interactions to predict targets for a novel molecule.[6][7][8]

Rationale for a Computational First-Pass
  • Efficiency: In silico screening is a time and cost-effective method to narrow down the vast landscape of potential protein targets.[8]

  • Hypothesis Generation: The output of these predictive tools provides a ranked list of putative targets, guiding the design of subsequent wet-lab experiments.

  • Druggability Assessment: Computational tools can also offer preliminary insights into the "druggability" of the predicted targets.[5]

Key In Silico Methodologies

A multi-algorithmic approach is recommended to increase the confidence in predicted targets.

Methodology Principle Recommended Tools
Chemical Similarity Searching Based on the principle that structurally similar molecules often have similar biological activities. The 2D or 3D structure of the query molecule is compared against databases of compounds with known targets.TargetHunter[6], ChEMBL, PubChem
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (pharmacophore) of the query molecule and screens for proteins with binding sites that can accommodate this pharmacophore.PharmMapper, ZINCPharmer
Panel Docking The 3D structure of the query molecule is computationally "docked" into the binding sites of a large panel of proteins to predict binding affinity and pose.[6]TarFisDock[6], idTarget
Machine Learning & AI Utilizes algorithms trained on large chemogenomic datasets to predict ligand-target interactions based on learned patterns.[7][9]KinasePred[9], SPiDER[10]
Data Interpretation and Hypothesis Selection

The output from these tools will be a list of potential targets, often with associated confidence scores. It is crucial to critically evaluate this list. Targets that are consistently predicted by multiple orthogonal methods should be prioritized. Furthermore, a literature review of the top-ranked targets can help to assess their biological plausibility in the context of a desired therapeutic area.

Experimental Target Identification and Validation

Following the generation of a prioritized list of putative targets from in silico analyses, the next phase involves experimental validation. A combination of affinity-based and label-free methods provides a robust approach to confirming direct physical interactions between this compound and its cellular targets.[4][11]

Affinity-Based Approaches: Fishing for Targets

Affinity chromatography is a powerful and widely used technique for isolating the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[12][13][14] This method relies on immobilizing the small molecule "bait" on a solid support to "fish" out its interacting proteins.[12]

Caption: Workflow for affinity-based target identification.

  • Probe Synthesis:

    • A crucial first step is the synthesis of a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its biological activity.[4][13] Structure-activity relationship (SAR) data is invaluable here. If SAR is unavailable, the carboxylic acid moiety is a logical point for modification.

    • A control probe, ideally an inactive analog, should also be synthesized to help distinguish specific binders from non-specific ones.

  • Immobilization:

    • The biotinylated probe is immobilized on streptavidin-coated agarose or magnetic beads.[4]

    • Incubate the biotinylated probe with the streptavidin beads in a suitable buffer (e.g., PBS) for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively to remove any unbound probe.

  • Cell Lysate Preparation:

    • Select a cell line that is relevant to the anticipated therapeutic area.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the cell lysate with the probe-immobilized beads for 2-4 hours at 4°C.

    • As a negative control, incubate lysate with beads immobilized with the inactive analog or beads alone.

    • A competition experiment, where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the beads, is essential to confirm binding specificity.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[15]

    • Elute the specifically bound proteins by boiling the beads in SDS-PAGE loading buffer or by using a competitive elution buffer (e.g., containing high concentrations of biotin).[15]

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins with Coomassie or silver staining.

    • Excise protein bands that are present in the active probe pulldown but absent or significantly reduced in the control lanes.

    • Identify the proteins using mass spectrometry (LC-MS/MS).[4]

Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular context.[16][17] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[18][19]

  • Physiological Relevance: CETSA is performed in intact cells or cell lysates, providing evidence of target engagement in a more native environment.[17][19]

  • No Compound Modification: This technique does not require chemical modification of the small molecule, avoiding potential alterations to its binding properties.[11]

  • Confirmation of Direct Binding: A shift in the thermal stability of a protein upon compound treatment is strong evidence of a direct physical interaction.[20]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10x the EC50 from a phenotypic screen) or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[18] Include an unheated control.

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[20]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (hypothesized from in silico or affinity pulldown results) in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[18]

Biochemical Validation: Confirming Functional Modulation

Once a direct binding interaction has been confirmed, the next logical step is to determine the functional consequence of this binding. If the identified target is an enzyme, such as a kinase, a biochemical assay can be employed to measure the inhibitory or activating effect of this compound.[21][22]

Rationale for Biochemical Assays
  • Functional Confirmation: These assays directly measure the effect of the compound on the target's biological activity.

  • Potency Determination: They allow for the determination of key quantitative parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Selectivity Profiling: The compound can be tested against a panel of related enzymes to assess its selectivity.

Example Protocol: A Kinase Inhibition Assay

Given that many pyrrolopyridines are kinase inhibitors, a kinase assay is a relevant example.[1][2] Modern kinase assays are often fluorescence- or luminescence-based for high-throughput screening.[21][23]

Assay Format Principle Advantages
ADP-Glo™ Kinase Assay Quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[24]Universal for any kinase, high sensitivity, and robust.
LanthaScreen™ TR-FRET A time-resolved Förster resonance energy transfer (TR-FRET) assay that can be configured as either a binding assay (detecting displacement of a tracer) or an activity assay (detecting a phosphorylated substrate).[23]Homogeneous (no-wash) format, suitable for high-throughput screening, and can distinguish between different inhibitor types.
  • Reaction Setup:

    • In a 384-well plate, add the purified kinase enzyme, the specific substrate for that kinase, and ATP at its Km concentration.

    • Add this compound in a range of concentrations (e.g., 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the kinase reaction to proceed.[24]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a systematic and multi-faceted approach to the biological target identification of this compound. By integrating in silico prediction with rigorous experimental validation through affinity chromatography, CETSA, and biochemical assays, researchers can confidently identify and characterize the molecular targets of this and other novel small molecules. The successful identification of a target is not the end of the journey but rather the beginning of lead optimization, enabling the rational design of more potent and selective analogs with therapeutic potential.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Affinity Chromatography.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Small-molecule Target and Pathway Identific
  • Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • Small molecule target identification using photo-affinity chrom
  • In Silico Target Prediction for Small Molecules. PubMed.
  • Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • In Silico Target Prediction.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Affinity chrom
  • CETSA. CETSA.
  • This compound. Chemical Book.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Fluoro-7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold and its isomers are privileged structures, serving as the foundation for numerous biologically active molecules.[1] Their bioisosteric relationship with indoles and purines allows them to interact with a wide array of biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[2] The introduction of a fluorine atom, a common strategy in modern drug design, can further enhance a molecule's pharmacological profile by increasing binding affinity, modulating pKa, and improving metabolic resistance through the blockage of potential metabolic sites.[3][4]

This guide focuses on a specific, promising scaffold: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . This molecule combines the favorable properties of the 5-azaindole core with the strategic placement of a fluorine atom at the 6-position and a carboxylic acid at the 3-position. While this compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents,[5] its intrinsic structural features suggest significant untapped potential as a therapeutic agent in its own right or as a foundational element for novel drug candidates. This document will provide an in-depth exploration of its potential therapeutic applications, grounded in the established activities of structurally related compounds, and offer detailed experimental frameworks for its investigation.

Part 1: Potential Therapeutic Applications in Oncology

The pyrrolopyridine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a scaffold for various kinase inhibitors.[1][6] The structural rigidity and hydrogen bonding capabilities of this core make it an ideal anchor for binding within the ATP-binding pockets of numerous kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in a multitude of cancers, including breast, lung, and bladder cancers.[7] Consequently, FGFRs are a validated target for cancer therapy. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent FGFR inhibitors.[7][8]

Mechanistic Insight: The pyrrolopyridine core typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position, in this case, a carboxylic acid, can be derivatized to explore interactions within the solvent-exposed region or with specific amino acid residues to enhance potency and selectivity. The 6-fluoro substituent can contribute to favorable hydrophobic interactions and increase metabolic stability.

dot

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activation RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor 6-Fluoro-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid Derivative Inhibitor->P1 Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation. Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent ACC1 inhibitors.[9][10] Given the structural similarity, this compound is a prime candidate for development into an ACC inhibitor.

Mechanistic Insight: The carboxamide derivatives engage in key hydrogen bond interactions within the ACC active site. The carboxylic acid of the parent compound can be readily converted to a diverse library of amides to optimize these interactions and explore structure-activity relationships (SAR). The 6-fluoro group can enhance binding and improve pharmacokinetic properties.

Compound ClassTargetKey FindingsReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, 2, 3Identified compounds with nanomolar IC50 values against FGFRs, inhibiting cancer cell proliferation and migration.[7]
1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativesACC1Discovered potent and orally bioavailable ACC1 inhibitors that reduced malonyl-CoA levels in xenograft tumors.[9]
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseIdentified potent and selective FMS kinase inhibitors with antiproliferative activity against various cancer cell lines.[11]

Part 2: Potential Therapeutic Applications in Neurological Disorders

The azaindole scaffold is also prevalent in compounds targeting the central nervous system (CNS), including those for neurodegenerative diseases and psychiatric disorders.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the CNS. It is a well-established target for drugs treating anxiety, sleep disorders, and epilepsy.[12] Indole and azaindole derivatives have been explored as modulators of the GABA-A receptor, often interacting with the benzodiazepine binding site.[13]

Mechanistic Insight: The pyrrolopyridine core can mimic the structural features of benzodiazepines and other known modulators, enabling it to bind to allosteric sites on the GABA-A receptor. The 3-carboxylic acid group offers a handle for derivatization to fine-tune binding affinity and modulatory activity (positive or negative). The lipophilicity and electronic properties conferred by the 6-fluoro group can influence blood-brain barrier penetration and target engagement.

dot

GABA_A_Modulation cluster_receptor GABA-A Receptor GABA_R GABA-A Receptor (Pentameric Ion Channel) Chloride_Influx Cl- Influx GABA_R->Chloride_Influx Channel Opening BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_R Allosteric Modulation GABA GABA GABA->GABA_R Binds Modulator 6-Fluoro-1H-pyrrolo[3,2-b]pyridine -3-carboxylic acid Derivative Modulator->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Kinase_Screening_Workflow Start Synthesize Library of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine -3-carboxamide Derivatives Step1 Primary Screening: Broad Kinase Panel (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM) Start->Step1 Step2 Analyze % Inhibition Data Step1->Step2 Decision1 Identify Hits (>50% inhibition)? Step2->Decision1 Step3 Secondary Screening: Dose-Response Curves for Hit Kinases Decision1->Step3 Yes NoHits Synthesize New Derivatives or Abandon Target Decision1->NoHits No Step4 Determine IC50 Values Step3->Step4 Step5 Selectivity Profiling: Test against closely related kinases to determine selectivity Step4->Step5 Step6 Cell-based Assays: Test lead compounds in cancer cell lines with relevant kinase dependency (e.g., proliferation, apoptosis assays) Step5->Step6 End Lead Candidate for In Vivo Studies Step6->End

Caption: Workflow for Kinase Inhibition Profiling.

Methodology:

  • Library Synthesis: Synthesize a focused library of amide derivatives from this compound.

  • Primary Screening: Perform a high-throughput screen against a large panel of recombinant human kinases (e.g., using a radiometric or fluorescence-based assay format) at a single concentration (e.g., 10 µM).

  • Hit Identification: Identify "hits" as compounds that cause significant inhibition (e.g., >50%) of one or more kinases.

  • Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the IC50 value for each kinase.

  • Selectivity Profiling: Assess the selectivity of the most potent compounds by testing them against closely related kinases.

  • Cellular Assays: Evaluate the on-target effects of lead compounds in cancer cell lines known to be dependent on the identified target kinase. Measure effects on cell proliferation (e.g., MTS assay) and downstream signaling (e.g., Western blot for phosphorylated substrates).

Neurology: GABA-A Receptor Modulation Assay

Objective: To assess the ability of the compound and its derivatives to modulate GABA-A receptor activity.

Methodology:

  • Cell Line Preparation: Use a stable cell line (e.g., HEK293) expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

  • Electrophysiology: Perform whole-cell patch-clamp electrophysiology.

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC30) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in current amplitude. An increase in current indicates positive allosteric modulation, while a decrease suggests negative modulation.

  • Dose-Response Analysis: Determine the EC50 or IC50 for modulation by testing a range of compound concentrations.

  • Specificity Testing: Test against different GABA-A receptor subtypes to determine selectivity.

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold for the development of novel therapeutics. Its structural features, combined with the proven track record of the broader azaindole class, strongly suggest potential applications in oncology, neurology, and virology. The strategic placement of the 6-fluoro and 3-carboxylic acid moieties provides an excellent starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties. The experimental frameworks outlined in this guide offer a clear path for researchers to validate these potential applications and unlock the full therapeutic potential of this exciting molecule.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
  • Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. (URL: )
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (URL: [Link])

  • Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor. (URL: [Link])

  • Azaindole Therapeutic Agents. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (URL: [Link])

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • 6-Fluoro-7-Azaindole-3-Carboxylic Acid. (URL: [Link])

  • Variations on a scaffold - Novel GABAA receptor modulators. (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (URL: [Link])

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (URL: [Link])

Sources

The Strategic Synthesis and Therapeutic Potential of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of the literature on 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and burgeoning role as a key structural motif in the development of targeted therapeutics, particularly as an inhibitor of Acetyl-CoA Carboxylase (ACC). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Rise of Azaindoles in Drug Discovery

The pyrrolopyridine scaffold, often referred to as azaindole, represents a privileged heterocyclic system in medicinal chemistry. The incorporation of a nitrogen atom into the indole ring system significantly modulates its electronic properties, hydrogen bonding capacity, and metabolic stability, making it an attractive core for designing novel therapeutic agents. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework has emerged as a versatile template for the development of kinase inhibitors and other targeted therapies.

The introduction of a fluorine atom at the 6-position of the pyrrolopyridine ring can further enhance the molecule's pharmacological profile. Fluorine's high electronegativity and small size can lead to improved binding affinity, metabolic stability, and membrane permeability. When combined with a carboxylic acid moiety at the 3-position, a key functional group for interacting with biological targets, this compound becomes a highly valuable building block for drug discovery. This guide will delve into the synthesis and application of this promising molecule, with a particular focus on its role in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic routes to the broader azaindole class have been reported, a particularly relevant pathway can be inferred from the synthesis of its carboxamide derivatives, which are potent ACC1 inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1190316-18-7[1]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Synonyms 6-Fluoro-4-azaindole-3-carboxylic acid[1]
Proposed Synthetic Pathway

The following synthetic scheme is a proposed pathway for the synthesis of this compound, based on methodologies reported for analogous structures. The key is to construct the bicyclic core and then introduce the carboxylic acid functionality.

Synthetic Pathway A Starting Material (e.g., Substituted Pyridine) B Formation of Pyrrolopyridine Core A->B Cyclization C Functionalization at C3 (e.g., Formylation) B->C Vilsmeier-Haack or equivalent D Oxidation to Carboxylic Acid C->D Oxidizing Agent (e.g., KMnO4, Ag2O) E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis, derived from established chemical principles and related literature.

Step 1: Synthesis of the 6-Fluoro-1H-pyrrolo[3,2-b]pyridine core. This can be achieved through various methods for constructing azaindole rings, often starting from appropriately substituted aminopyridines.

Step 2: Formylation at the 3-position. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic systems like pyrroles.

  • To a solution of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with ice-water and neutralize with a base (e.g., NaOH) to precipitate the aldehyde product.

  • Filter, wash with water, and dry to obtain 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Step 3: Oxidation to the Carboxylic Acid. The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Suspend the 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Add an oxidizing agent such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by filtering off the manganese dioxide or silver salts.

  • Acidify the filtrate to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to yield this compound.

Therapeutic Applications and Mechanism of Action

The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of various kinase inhibitors. The specific compound, this compound, has gained prominence as a key intermediate in the synthesis of potent and selective inhibitors of Acetyl-CoA Carboxylase (ACC).

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is a critical step in the biosynthesis of fatty acids. There are two main isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm and is involved in de novo fatty acid synthesis, while ACC2 is located on the mitochondrial outer membrane and regulates fatty acid oxidation.

Inhibition of ACC has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders such as obesity and diabetes, as well as certain types of cancer where tumor cells exhibit increased fatty acid synthesis.

Role in the Development of ACC1 Inhibitors

A significant advancement in this area was the discovery of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent ACC1 inhibitors.[2] In these molecules, the this compound core serves as the anchor that positions other functionalities to interact with the active site of the enzyme. The carboxylic acid is typically converted to an amide to modulate the compound's properties and enhance its biological activity.

For instance, the novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, synthesized from the corresponding carboxylic acid, has demonstrated potent ACC1 inhibition and favorable bioavailability.[2] Oral administration of this compound significantly reduced the concentration of malonyl-CoA in xenograft tumors, highlighting the therapeutic potential of this chemical series in oncology and for treating other fatty acid-related diseases.[2]

Mechanism of Action cluster_0 Cellular Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis This compound derivative This compound derivative ACC1 ACC1 This compound derivative->ACC1 Inhibits

Caption: Inhibition of ACC1 by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold have revealed key insights for optimizing ACC1 inhibitory potency. The core scaffold, derived from this compound, plays a crucial role in establishing essential hydrogen bond donor and acceptor interactions within the enzyme's active site.[2]

Modifications at the 1-position of the pyrrolopyridine ring have been shown to significantly impact the compound's physicochemical and pharmacokinetic properties. For example, the introduction of a 1-isopropyl group was found to be beneficial for oral bioavailability.[2] These findings underscore the importance of the core scaffold as a platform for further optimization and development of novel ACC1 inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its synthesis, while requiring careful optimization, provides access to a chemical scaffold with significant therapeutic potential. The demonstrated success of its derivatives as potent ACC1 inhibitors opens up new avenues for the treatment of cancer and metabolic diseases.

Future research in this area will likely focus on:

  • Developing more efficient and scalable synthetic routes to this key intermediate.

  • Exploring a wider range of substitutions on the pyrrolopyridine core to further refine the pharmacological profile of ACC inhibitors.

  • Investigating the potential of this scaffold for targeting other enzymes and receptors, leveraging its favorable drug-like properties.

The continued exploration of the chemistry and biology of this compound and its derivatives holds great promise for the development of the next generation of targeted therapies.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-7-Azaindole-3-Carboxylic Acid. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key building block in contemporary medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its history is intrinsically linked to the broader exploration of the pyrrolopyridine scaffold as a privileged structure in drug discovery. This guide will detail its physicochemical properties, elucidate a probable synthetic pathway based on established methodologies for related analogues, and explore its significant applications, particularly in the development of targeted kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic importance of this versatile chemical entity.

Introduction: The Significance of the Pyrrolopyridine Core

The pyrrolopyridine scaffold, an isostere of indole, represents a cornerstone in the design of bioactive molecules.[1] This heterocyclic system, composed of fused pyrrole and pyridine rings, is prevalent in numerous natural products and has been successfully incorporated into a multitude of approved drugs.[2] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site and modulates the electronic properties of the bicyclic system, often leading to enhanced target affinity and improved pharmacokinetic profiles compared to their indole counterparts.

Within the diverse family of pyrrolopyridines, the 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) framework has garnered significant attention. The specific introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position gives rise to This compound (CAS 1190316-18-7), a highly valuable and versatile intermediate in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid serves as a crucial handle for further chemical elaboration.

This guide will now delve into the historical context of this important molecule, its synthesis, and its applications in modern drug discovery.

A History Forged in Application: The Emergence of a Key Intermediate

The history of this compound is not one of a celebrated, isolated discovery, but rather a testament to its enabling role in the synthesis of more complex, biologically active compounds. Its emergence in the scientific and patent literature coincides with the intensive search for novel kinase inhibitors in the early 21st century. While a definitive first synthesis publication is not readily apparent, its availability from commercial suppliers indicates its established utility.

The development of synthetic routes to various substituted pyrrolopyridines laid the groundwork for the eventual synthesis of this specific fluorinated carboxylic acid. Key methodologies in azaindole synthesis, often involving multi-step sequences starting from substituted pyridines, have been extensively reviewed and provide a clear lineage of the chemical knowledge required for its preparation.

The true "discovery" of the importance of this molecule lies in its repeated and critical use as a starting material in numerous patents for a wide array of therapeutic agents, solidifying its status as a key building block in the medicinal chemist's toolbox.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a specific, dedicated publication on the synthesis of this compound is not prominently available, a robust synthetic route can be postulated based on established methodologies for the construction of the 4-azaindole scaffold. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A plausible multi-step synthesis is outlined below, starting from a commercially available fluorinated aminopyridine. This proposed pathway leverages well-established named reactions and synthetic transformations common in heterocyclic chemistry.

Proposed Synthetic Workflow

G A 2-Amino-5-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination C Ethyl 2-((3-bromo-5-fluoropyridin-2-yl)amino)acetate B->C N-Alkylation D Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C->D Intramolecular Cyclization E This compound D->E Ester Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Amino-5-fluoropyridine

  • Rationale: Introduction of a bromine atom at the 3-position of the pyridine ring is a key step to enable subsequent cyclization.

  • Procedure: To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material, as monitored by TLC. The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product, 2-amino-3-bromo-5-fluoropyridine, is isolated by extraction and purified by crystallization or column chromatography.

Step 2: N-Alkylation with Ethyl Glyoxalate

  • Rationale: This step introduces the two-carbon unit that will form part of the pyrrole ring.

  • Procedure: 2-Amino-3-bromo-5-fluoropyridine is reacted with ethyl glyoxalate in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a solvent like dichloromethane. This reductive amination furnishes ethyl 2-((3-bromo-5-fluoropyridin-2-yl)amino)acetate.

Step 3: Intramolecular Cyclization (e.g., Larock Indole Synthesis)

  • Rationale: This is the key ring-forming step to construct the pyrrolopyridine core. A palladium-catalyzed intramolecular cyclization is a common and efficient method.

  • Procedure: Ethyl 2-((3-bromo-5-fluoropyridin-2-yl)amino)acetate is subjected to a palladium-catalyzed intramolecular cyclization. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) in a high-boiling solvent such as DMF or toluene. The reaction is heated to drive the cyclization, affording ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Step 4: Ester Hydrolysis

  • Rationale: The final step is the conversion of the ethyl ester to the desired carboxylic acid.

  • Procedure: The ethyl ester from the previous step is hydrolyzed using a base, such as lithium hydroxide or sodium hydroxide, in a mixture of THF and water. The reaction is typically stirred at room temperature until the ester is fully consumed. Acidification of the reaction mixture with an acid like HCl will precipitate the final product, this compound, which can be collected by filtration and dried.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

This compound has emerged as a critical building block in the development of various therapeutic agents, most notably kinase inhibitors. The carboxylic acid functionality provides a convenient attachment point for amide bond formation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize drug properties.

The pyrrolopyridine core itself often acts as a hinge-binding motif, interacting with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The fluorine atom at the 6-position can enhance binding affinity through favorable interactions with the protein and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

While specific clinical candidates directly incorporating this exact fragment may be proprietary, numerous patents from major pharmaceutical companies describe its use in the synthesis of inhibitors for a range of kinases implicated in oncology and inflammatory diseases. The general structure of these inhibitors often involves the amide coupling of the carboxylic acid with a variety of amine-containing fragments.

General Kinase Inhibitor Synthesis Workflow

G A This compound C Kinase Inhibitor Candidate A->C Amide Coupling B Amine-containing fragment (R-NH2) B->C

Caption: General workflow for the synthesis of kinase inhibitors using the target compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1190316-18-7Commercial Suppliers
Molecular Formula C₈H₅FN₂O₂Calculated
Molecular Weight 180.14 g/mol Calculated
Appearance Off-white to white solidCommercial Suppliers
Solubility Soluble in DMSO and methanolInferred

Conclusion

This compound stands as a prime example of a molecular scaffold whose importance is defined by its utility. While its individual discovery is not a landmark event, its widespread adoption in medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors, underscores its significance. The strategic combination of the bioisosteric 4-azaindole core, a metabolically robust fluorine atom, and a synthetically versatile carboxylic acid handle makes it a highly valuable and sought-after building block. This guide has provided a comprehensive overview of its likely synthetic origins and its critical role in the ongoing quest for new and improved therapeutics. As drug discovery continues to evolve, the demand for such well-designed, functionalized heterocyclic intermediates is certain to grow.

References

[3] Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

[4] A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for inhibitory effect against FMS kinase. (n.d.). Drug Discovery, 14(1), 1-6.

[5] Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617.

[6] WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.). Retrieved January 19, 2026, from

[7] WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents. (n.d.). Retrieved January 19, 2026, from

[8] EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors - Google Patents. (n.d.). Retrieved January 19, 2026, from

[9] Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

[10] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

[2] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (n.d.). Retrieved January 19, 2026, from [Link]

[11] 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

[12] Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved January 19, 2026, from [Link]

[13] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

[14] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

This compound CAS NO.1190316-18-7. (n.d.). Retrieved January 19, 2026, from [Link]

6-Fluoro-7-Azaindole-3-Carboxylic Acid - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathway for obtaining 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein leverages a multi-step approach, commencing with the synthesis of the core scaffold, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine, followed by regioselective functionalization at the C3 position. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the chosen reagents and reaction conditions. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structural motif in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability and binding affinity to biological targets. The carboxylic acid functionality at the 3-position serves as a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex pharmaceutical agents.

This guide outlines a robust and reproducible synthetic route to this target molecule, divided into three main stages:

  • Synthesis of the 6-Fluoro-1H-pyrrolo[3,2-b]pyridine core.

  • Formylation of the core at the C3 position via the Vilsmeier-Haack reaction.

  • Oxidation of the resulting aldehyde to the desired carboxylic acid.

Overall Synthetic Scheme

Synthetic_Pathway A 5-Fluoro-2-((trimethylsilyl)alkynyl)pyridin-3-amine B 6-Fluoro-1H-pyrrolo[3,2-b]pyridine A->B  NaH, DMF (Cyclization) C 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde B->C  POCl3, DMF (Vilsmeier-Haack) D This compound C->D  KMnO4 or other oxidant (Oxidation)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

The initial step involves the construction of the core heterocyclic system. This is achieved through the cyclization of 5-fluoro-2-((trimethylsilyl)alkynyl)pyridin-3-amine.

Protocol 1: Cyclization to form 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
5-Fluoro-2-((trimethylsilyl)alkynyl)pyridin-3-amine1.0208.322.22 g
Sodium Hydride (60% in mineral oil)4.024.001.025 g
N,N-Dimethylformamide (DMF)-73.0930 mL

Procedure:

  • To a solution of 5-fluoro-2-((trimethylsilyl)alkynyl)pyridin-3-amine (2.22 g, 10.7 mmol) in N,N-dimethylformamide (DMF, 30 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.025 g, 42.7 mmol) in one portion at 0 °C (ice bath).

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon completion (monitored by TLC), slowly pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, 6-fluoro-1H-pyrrolo[3,2-b]pyridine, can be used in the next step without further purification. A small sample can be purified by column chromatography for characterization.

Expected Outcome: A brown solid. Yields are typically high for this cyclization step.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this step, the 6-fluoro-1H-pyrrolo[3,2-b]pyridine is formylated at the electron-rich C3 position of the pyrrole ring.

Protocol 2: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Fluoro-1H-pyrrolo[3,2-b]pyridine1.0136.131.46 g
Phosphorus oxychloride (POCl₃)1.1153.33(Calculated)
N,N-Dimethylformamide (DMF)-73.09(Calculated)

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (used as both solvent and reagent) under stirring and a nitrogen atmosphere. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.46 g, 10.7 mmol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the crude 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome: A solid product.

Part 3: Oxidation to the Carboxylic Acid

The final step is the oxidation of the aldehyde to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation.

Protocol 3: Synthesis of this compound
Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde1.0164.13(Calculated)
Potassium permanganate (KMnO₄) or other oxidant(Excess)158.03(Calculated)
Acetone/Water or other suitable solvent--(Calculated)

Procedure:

  • Dissolve the 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in a suitable solvent system such as acetone/water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (or another suitable oxidant like silver oxide or Pinnick oxidation reagents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Outcome: A solid product, this compound.

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in cyclizationIncomplete reaction or side reactions.Ensure anhydrous conditions. Check the quality of the sodium hydride.
Multiple products in formylationLack of regioselectivity.Control the reaction temperature carefully. The C3 position is generally the most reactive for electrophilic substitution on the pyrrole ring of azaindoles.
Incomplete oxidationInsufficient oxidant or deactivation.Add the oxidant in small portions. Consider using a milder, more selective oxidant if side reactions are observed.

Conclusion

The synthetic route described in this guide provides a reliable method for the preparation of this compound. By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Application Notes & Protocols: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a prominent heterocyclic scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its isomeric counterpart, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), has gained significant attention as a "privileged fragment" due to its ability to act as a bioisostere of the purine core of ATP. This allows it to form critical hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition. The nitrogen atom in the pyridine ring and the N-H of the pyrrole ring serve as a hydrogen bond acceptor and donor, respectively, mimicking the interactions of the adenine base of ATP. This bidentate hydrogen bonding is a cornerstone of the inhibitory activity of many successful kinase inhibitors.

The introduction of a fluorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for developing drug candidates with favorable pharmacokinetic profiles. Furthermore, the carboxylic acid functionality at the 3-position provides a versatile handle for the introduction of various side chains through amide bond formation, allowing for the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against specific kinase targets.

These application notes provide a detailed guide for the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its subsequent utilization as an intermediate in the synthesis of a potential kinase inhibitor. The protocols are designed for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Synthesis of this compound: A Representative Pathway

The following multi-step synthesis is a representative pathway for the preparation of this compound, based on established methodologies for the synthesis of related heterocyclic systems.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Core cluster_1 Step 2: C-3 Functionalization cluster_2 Step 3: Oxidation A Starting Material: 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine B 6-Fluoro-1H-pyrrolo[3,2-b]pyridine A->B  NaH, DMF   C 6-Fluoro-1H-pyrrolo[3,2-b]pyridine D 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde C->D  Vilsmeier-Haack Reaction (POCl3, DMF)   E 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde F Target Intermediate: This compound E->F  Oxidation (e.g., KMnO4)  

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

This protocol describes the cyclization to form the core pyrrolopyridine scaffold.

Materials:

  • 5-Fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a solution of 5-fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq) in anhydrous DMF, add sodium hydride (4.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-1H-pyrrolo[3,2-b]pyridine.

Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles at the C-3 position.

Materials:

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice, Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 - 3.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature or gently heat (e.g., to 40-60 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

  • Confirm the structure of the aldehyde product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Oxidation to this compound

This protocol outlines the oxidation of the 3-formyl group to the corresponding carboxylic acid.

Materials:

  • 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone or a mixture of t-butanol and water

  • Sodium bisulfite (NaHSO₃) solution (for quenching)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a t-butanol/water mixture.

  • Slowly add a solution of potassium permanganate (1.1 - 1.5 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Application in Kinase Inhibitor Synthesis: Amide Coupling

The synthesized this compound serves as a key building block for the synthesis of kinase inhibitors. The carboxylic acid moiety is typically coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Diagram of the Amide Coupling Workflow

G cluster_0 Reactants cluster_1 Coupling A This compound C Amide Coupling Reagent (e.g., HATU, EDC/HOBt) A->C B Amine (R-NH2) E Final Kinase Inhibitor Candidate: Amide Derivative B->E C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for the synthesis of a kinase inhibitor via amide coupling.

Protocol 4: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered substrates.[1][2]

Materials:

  • This compound

  • Amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under a nitrogen atmosphere.

  • Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 5: Amide Coupling using EDC/HOBt

The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) coupling system is another widely used and cost-effective method for amide bond formation.[3][4]

Materials:

  • This compound

  • Amine (R-NH₂)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a solution of this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.5 eq) in anhydrous DMF or DCM at 0 °C, add DIPEA or TEA (2.0 - 3.0 eq).

  • Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 4 (step 5).

  • Purify the crude product by column chromatography or preparative HPLC.

Data Summary and Characterization

The following table provides representative data that could be expected from the synthesis and coupling reactions. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

Compound Molecular Formula Molecular Weight Typical Yield Purity (LC-MS)
6-Fluoro-1H-pyrrolo[3,2-b]pyridineC₇H₅FN₂136.1370-85%>95%
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeC₈H₅FN₂O164.1460-75%>95%
This compoundC₈H₅FN₂O₂180.1475-90%>98%
Representative Amide DerivativeVariesVaries50-80%>98%

Conclusion and Future Perspectives

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and its application as a versatile intermediate in the development of kinase inhibitors. The strategic placement of the fluorine atom and the carboxylic acid handle on the privileged 4-azaindole scaffold offers a powerful platform for medicinal chemists to fine-tune the properties of their compounds and to generate novel and potent kinase inhibitors for various therapeutic indications. Further exploration of different amine coupling partners will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(10), 1995-2006. [Link]

  • Organic Chemistry Portal. Amine to Amide (EDC + HOBt). [Link]

  • Sheik, S. Z., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(23), 3014-3018. [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • Wikipedia. HATU coupling reagent. [Link]

Sources

Application Notes and Protocols: The Emerging Role of Pyrrolo[3,2-b]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its fusion with a pyridine ring gives rise to the pyrrolopyridine system, a class of heterocyclic compounds that has garnered significant attention in oncology for its therapeutic potential.[3] While specific research on 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not extensively documented in publicly available literature, the broader family of pyrrolo[3,2-b]pyridine derivatives has shown considerable promise as anticancer agents. This guide will provide an in-depth exploration of the applications of this scaffold in cancer research, focusing on established mechanisms of action and providing detailed protocols for their investigation. The principles and methodologies outlined herein are directly applicable to the study of novel derivatives such as this compound.

Part 1: Unraveling the Anticancer Mechanisms of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins involved in cell proliferation, survival, and metastasis. The two most prominent mechanisms identified are kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: A Versatile Mode of Action

Numerous kinases are aberrantly activated in cancer, driving tumor growth and progression. Pyrrolopyridine derivatives have been successfully designed to target several of these key enzymes.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when abnormally activated, plays a crucial role in various cancers, including breast, lung, and bladder cancer.[4] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4] For instance, compound 4h from a reported series demonstrated significant inhibitory activity against these kinases, leading to apoptosis and reduced migration and invasion in breast cancer cells.[4] More recently, 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been identified as selective and potent reversible-covalent inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): FMS kinase is over-expressed in several cancer types, including ovarian, prostate, and breast cancer, and its inhibition is a promising therapeutic strategy.[6] A series of pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, with some compounds exhibiting excellent potency against a panel of cancer cell lines.[6]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a vital target in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in xenograft models by downregulating the WNT/β-catenin signaling pathway.[7]

Signaling Pathway: FGFR Inhibition by Pyrrolopyridine Derivatives

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K activates PLCg PLCγ FGFR->PLCg activates FGF FGF FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->FGFR inhibits

Caption: Inhibition of the FGFR signaling cascade by a pyrrolopyridine derivative.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

Tubulin_Workflow Start Start: Prepare Tubulin Solution Incubate Incubate with Pyrrolopyridine Derivative or Control Start->Incubate Initiate Initiate Polymerization (e.g., with GTP, increase temp.) Incubate->Initiate Monitor Monitor Polymerization (e.g., Spectrophotometry at 340 nm) Initiate->Monitor Analyze Analyze Data: Compare Polymerization Curves Monitor->Analyze End End: Determine IC50 Analyze->End

Caption: A typical workflow for evaluating the inhibition of tubulin polymerization.

Part 2: Application Notes - Strategic Experimental Design

When investigating a novel pyrrolopyridine derivative, a tiered approach is recommended to systematically evaluate its anticancer potential.

  • Initial Screening: Begin with a broad-spectrum screen against a panel of cancer cell lines from diverse tissue origins to identify sensitive cancer types. The NCI-60 panel is a valuable resource for this purpose.

  • Mechanism-Specific Assays: Based on the chemical structure and any preliminary screening data, select mechanism-specific assays. For kinase inhibitors, this would involve in vitro kinase activity assays followed by cellular assays to confirm target engagement (e.g., Western blotting for downstream signaling proteins). For tubulin inhibitors, in vitro polymerization assays and cellular immunofluorescence staining for microtubule morphology are crucial.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo studies using xenograft or patient-derived xenograft (PDX) models of the most sensitive cancer types identified in vitro.

  • ADME/Tox Profiling: Concurrently, it is essential to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to assess its drug-like properties.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine derivative against a specific kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Pyrrolopyridine derivative stock solution (in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the pyrrolopyridine derivative in kinase buffer to achieve a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM). Also, prepare a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted compound or DMSO control.

    • 2 µL of a mixture containing the kinase and substrate in kinase buffer.

  • Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a pyrrolopyridine derivative on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma for general screening)[10]

  • Complete cell culture medium

  • Pyrrolopyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine derivative for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the IC50.

Protocol 3: Western Blotting for Phospho-ERK

Objective: To confirm the inhibition of the FGFR-RAS-ERK signaling pathway in cells treated with an FGFR-inhibiting pyrrolopyridine derivative.

Materials:

  • Cancer cells with active FGFR signaling (e.g., breast cancer 4T1 cells)[4]

  • Pyrrolopyridine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the pyrrolopyridine derivative at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phospho-ERK signal to total-ERK and the loading control (GAPDH).

Part 4: Data Presentation and Interpretation

Quantitative data from the assays described above should be summarized in clear, well-structured tables for easy comparison of different compounds or conditions.

Table 1: In Vitro Activity of Representative Pyrrolopyridine Derivatives

Compound IDTarget Kinase IC50 (nM)A375 Cell Viability IC50 (µM)
Derivative X150.5
Derivative Y2505.2
Sorafenib (Control)91.1

Data is hypothetical for illustrative purposes.

Conclusion

The pyrrolopyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Through mechanisms such as kinase inhibition and disruption of microtubule dynamics, derivatives of this core structure have demonstrated potent antitumor activity in a variety of cancer models. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of new pyrrolopyridine derivatives, including the specifically mentioned but less-studied this compound. Further investigation into this and related compounds is warranted to fully unlock their therapeutic potential in the fight against cancer.

References

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1129-1135. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300762. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13032-13047. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(7), 1175-1180. Available at: [Link]

  • Hou, Z., et al. (2022). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 21(1), 125-136. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5484. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Kumar, D., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(45), 41530-41542. Available at: [Link]

  • Kumar, P., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(19), 14732-14751. Available at: [Link]

  • Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]

  • Chen, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15159-15176. Available at: [Link]

Sources

Application Notes and Protocols for Alzheimer's Disease Studies: 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal cell death.[1] The pyrrolopyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential applications in neurodegenerative diseases and oncology.[2][3][4] Specifically, substituted 1H-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation.[5]

This document provides detailed application notes and protocols for the investigation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , a novel compound with potential therapeutic relevance for Alzheimer's disease. While direct studies on this specific molecule in AD are emerging, its structural similarity to other biologically active pyrrolopyridines suggests it may modulate key pathological pathways in the disease. These protocols are designed to enable researchers to systematically evaluate its efficacy and mechanism of action in preclinical AD models.

Hypothesized Mechanism of Action

Based on the known activity of related pyrrolopyridine derivatives, we hypothesize that this compound may exert its neuroprotective effects through the modulation of key kinases involved in AD pathology, such as GSK-3β. Inhibition of GSK-3β could lead to a reduction in tau hyperphosphorylation, a critical event in the formation of neurofibrillary tangles (NFTs).[5] Additionally, this class of compounds may influence other cellular pathways relevant to neurodegeneration, such as neuroinflammation and oxidative stress.

Experimental Workflows and Protocols

I. In Vitro Evaluation of Bioactivity

The initial assessment of this compound involves a series of in vitro assays to determine its direct effects on key molecular pathologies of Alzheimer's disease.

A central hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and fibrils.[6] Assays to evaluate the compound's ability to interfere with this process are crucial.

Protocol 1: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay quantitatively measures the formation of Aβ fibrils.

Materials:

  • This compound

  • Synthetic Amyloid-Beta (1-42) peptide

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reconstitute synthetic Aβ(1-42) peptide according to the manufacturer's instructions to form a monomeric solution.

  • In a 96-well plate, combine the Aβ(1-42) solution with varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor of Aβ aggregation.

  • Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • At specified time points, add Thioflavin T to each well and measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm).

  • Plot fluorescence intensity against time to determine the effect of the compound on the kinetics of Aβ aggregation.

Data Analysis: Calculate the percentage inhibition of Aβ aggregation at different compound concentrations. Determine the IC50 value, representing the concentration at which 50% of aggregation is inhibited.

Compound Concentration% Inhibition of Aβ Aggregation
0.1 µM
1 µM
10 µM
100 µM

Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another key pathological feature of AD.[1]

Protocol 2: In Vitro Tau Phosphorylation Assay

This assay assesses the compound's ability to inhibit kinases responsible for tau phosphorylation, such as GSK-3β.

Materials:

  • This compound

  • Recombinant human Tau protein

  • Active GSK-3β enzyme

  • ATP

  • Kinase reaction buffer

  • Phospho-specific Tau antibodies (e.g., AT8, PHF-1)

  • Western blotting or ELISA reagents

Procedure:

  • Prepare a reaction mixture containing recombinant Tau protein, active GSK-3β, and kinase reaction buffer.

  • Add varying concentrations of this compound or a known GSK-3β inhibitor (positive control) to the reaction mixture.

  • Initiate the phosphorylation reaction by adding ATP.

  • Incubate at 30°C for a specified time.

  • Stop the reaction and analyze the levels of phosphorylated Tau using Western blotting or ELISA with phospho-specific Tau antibodies.

Data Analysis: Quantify the levels of phosphorylated Tau relative to the total Tau protein. Determine the IC50 of the compound for inhibiting Tau phosphorylation.

Compound Concentrationp-Tau/Total Tau Ratio
0.1 µM
1 µM
10 µM
100 µM
II. Cell-Based Assays for Neuroprotection and Target Engagement

Cell-based models provide a more physiologically relevant context to evaluate the compound's efficacy and mechanism of action.

These assays determine if the compound can protect neuronal cells from toxic insults relevant to Alzheimer's disease.

Protocol 3: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a common model for studying neurodegenerative diseases.[7]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Oligomeric Aβ(1-42)

  • This compound

  • Cell viability reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Culture SH-SY5Y cells in 96-well plates until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Expose the cells to a toxic concentration of pre-aggregated oligomeric Aβ(1-42).

  • After incubation, assess cell viability using a standard method like the MTT assay.

  • Include untreated cells as a negative control and cells treated only with Aβ as a positive control for toxicity.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value for the neuroprotective effect of the compound.

These experiments aim to confirm that the compound interacts with its intended target within the cell and modulates downstream signaling pathways.

Protocol 4: Western Blot Analysis of p-GSK-3β and p-Tau in a Cellular Model

This protocol measures the compound's effect on the phosphorylation status of GSK-3β and Tau in a cellular context.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • This compound

  • Lysis buffer

  • Antibodies against total and phosphorylated GSK-3β (Ser9) and Tau (e.g., AT8)

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured neuronal cells with varying concentrations of the test compound.

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-Tau, and total Tau.

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Analysis: A successful GSK-3β inhibitor should increase the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and decrease the phosphorylation of Tau at disease-relevant epitopes.

Visualizing Experimental Logic and Pathways

Workflow for Compound Evaluation

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation Abeta_Assay Aβ Aggregation Assay (Thioflavin T) Neurotoxicity Neuroprotection Assay (Aβ-induced toxicity) Abeta_Assay->Neurotoxicity Validate in cells Tau_Assay Tau Phosphorylation Assay (GSK-3β) Target_Engagement Target Engagement (Western Blot for p-GSK-3β/p-Tau) Tau_Assay->Target_Engagement Confirm in cells Compound This compound Compound->Abeta_Assay Inhibit Aggregation? Compound->Tau_Assay Inhibit Phosphorylation?

Caption: High-level workflow for evaluating the compound.

Hypothesized Signaling Pathway

G Compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid GSK3b GSK-3β Compound->GSK3b Inhibits pTau Hyperphosphorylated Tau GSK3b->pTau Promotes NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration

Caption: Hypothesized mechanism of action via GSK-3β inhibition.

Concluding Remarks

The provided protocols offer a structured approach for the initial characterization of this compound as a potential therapeutic agent for Alzheimer's disease. Positive results from these assays would warrant further investigation into its pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy in animal models of AD. The versatility of the pyrrolopyridine scaffold suggests that this compound could be a valuable tool for dissecting the complex pathology of Alzheimer's disease and may serve as a lead for the development of novel neuroprotective therapies.

References

  • Alzheimer's Research UK Oxford Drug Discovery Institute. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

  • Creative Biolabs. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved January 19, 2026, from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025). An Indicator Cell Assay-based Multivariate Blood Test for Early Detection of Alzheimer's Disease. [Link]

  • Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2025). Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars. [Link]

  • PR Newswire. (2026). Alamar Biosciences Announces Launch of NULISAqpcr™ AD 5-plex Assay, Advancing Blood Based Biomarker Detection in Alzheimer's Disease Research. [Link]

  • PubMed. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 19, 2026, from [Link]

  • Modern Scientific Press. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. [Link]

  • European Commission. (2026). A simple blood test could change how Alzheimer's is diagnosed. [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • The Scientist. (n.d.). The future of blood-based tests for Alzheimer's disease is taking shape. Retrieved January 19, 2026, from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Determining the Antibacterial Activity of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action or improved efficacy against resistant strains. The compound 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry.[1][2][3] Derivatives of the pyrrolopyridine core have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][3]

Notably, the structure of this compound shares features with quinolone and fluoroquinolone antibiotics, which are potent, broad-spectrum agents.[4][5][6] Fluoroquinolones exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[4][6][7] The presence of a fluorine atom at the 6-position and a carboxylic acid at the 3-position are critical pharmacophoric elements in many successful fluoroquinolones, contributing to their potent antibacterial activity.[6][7] These structural similarities provide a strong scientific basis for hypothesizing that this compound may exhibit significant antibacterial properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of this compound. It details standardized protocols for determining its minimum inhibitory and bactericidal concentrations against clinically relevant bacterial strains and for assessing its preliminary safety profile through cytotoxicity assays. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and comparable data.[8][9][10][11][12]

PART 1: Antibacterial Susceptibility Testing

The primary objective is to determine the lowest concentration of the test compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in bacterial death (Minimum Bactericidal Concentration, MBC).

Core Principle: Broth Microdilution Assay

The broth microdilution method is a cornerstone technique in antimicrobial susceptibility testing, recommended by CLSI as a reference method.[12][13][14] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period. This method is quantitative, reproducible, and suitable for high-throughput screening.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) E Perform Serial Dilutions of Compound (e.g., 128 to 0.25 µg/mL) A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) F Add Standardized Inoculum to test wells (Final ~5x10^5 CFU/mL) B->F C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Dispense CAMHB to all wells C->D D->E E->F H Incubate Plate (35°C ± 2°C for 16-20 hours) F->H G Include Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) G->H I Read MIC: Lowest concentration with no visible growth H->I J Determine MBC: Plate non-turbid wells onto agar plates I->J K Incubate Agar Plates (35°C ± 2°C for 18-24 hours) J->K L Read MBC: Lowest concentration with ≥99.9% kill K->L

Caption: Workflow for MIC and MBC determination via broth microdilution.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Bacterial Strains (Quality Control):

    • Gram-positive: Staphylococcus aureus ATCC 29213[15][16][17][18][19]

    • Gram-negative: Escherichia coli ATCC 25922[20][21][22][23][24]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)

  • Reagents: 0.9% Sterile Saline, McFarland 0.5 Turbidity Standard

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom microtiter plates

    • Multichannel pipettes and sterile tips

    • Spectrophotometer or densitometer

    • Incubator (35°C ± 2°C)

    • Biological safety cabinet

    • Vortex mixer

Detailed Protocol: Minimum Inhibitory Concentration (MIC)

Day 1: Preparation and Assay Setup

  • Compound Preparation: Prepare a stock solution of the test compound at 1280 µg/mL in DMSO. Causality: A high-concentration stock minimizes the final DMSO concentration in the assay wells, preventing solvent-induced toxicity to the bacteria.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Trustworthiness: Standardizing the inoculum is critical for inter-assay reproducibility, as MIC values are highly dependent on the initial bacterial density. d. Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation (in a 96-well plate): a. Add 50 µL of CAMHB to wells 2 through 12 of each row to be used. b. Add 100 µL of the compound stock solution (e.g., 256 µg/mL, prepared by diluting the main stock in CAMHB) to well 1. c. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 128 to 0.25 µg/mL). d. Well 11 will serve as the Growth Control (no compound). e. Well 12 will serve as the Sterility Control (no compound, no bacteria).

  • Inoculation: a. Add 50 µL of the working bacterial inoculum (from step 2d) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the final test range (e.g., 64 to 0.125 µg/mL). b. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

Day 2: Reading the MIC

  • Place the microtiter plate on a reading stand.

  • Visually inspect the wells. The Growth Control (well 11) should show distinct turbidity. The Sterility Control (well 12) should be clear.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Detailed Protocol: Minimum Bactericidal Concentration (MBC)
  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a quadrant of a TSA or MHA plate.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum. In practice, this is often defined as the concentration that yields ≤ 1-2 colonies from the 10 µL spot, corresponding to the original inoculum of ~5 x 10⁵ CFU/mL.

Data Presentation and Interpretation

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC can provide insights into the compound's mode of action.

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Table 1: Example Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
6-Fluoro-1H-pyrrolo...S. aureus ATCC 2921324Bactericidal
6-Fluoro-1H-pyrrolo...E. coli ATCC 25922832Bactericidal
CiprofloxacinS. aureus ATCC 292130.250.5Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.03Bactericidal

PART 2: Mammalian Cell Cytotoxicity Assay

A crucial step in early drug discovery is to assess whether the compound's antibacterial activity is selective. A compound that is highly toxic to mammalian cells has limited therapeutic potential. The MTT assay is a standard colorimetric method to assess cell viability.[25][26][27][28]

Core Principle: MTT Assay

The assay relies on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25][28][29] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[25][27]

Experimental Workflow Overview

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Mammalian Cells (e.g., HEK293) in a 96-well plate B Incubate for 24h to allow cell adhesion A->B D Replace media with compound-containing media B->D C Prepare Serial Dilutions of Test Compound C->D F Incubate for 24-48 hours D->F E Include Controls: - Vehicle Control (DMSO) - Untreated Control E->F G Add MTT Reagent to each well F->G H Incubate for 2-4 hours (Formation of formazan crystals) G->H I Add Solubilization Solution (e.g., DMSO or SDS-HCl) H->I J Incubate with shaking to dissolve crystals I->J K Read Absorbance at ~570 nm J->K

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or another relevant cell line.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[27][29]

    • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom cell culture plates.

    • CO₂ Incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Microplate reader with a 570 nm filter.

Detailed Protocol: MTT Assay
  • Cell Seeding: a. Culture and harvest mammalian cells using standard procedures. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[25] c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[25]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium at 2x the final desired concentrations. b. Carefully remove the old medium from the cells and replace it with 100 µL of the compound-containing medium. Include vehicle controls (medium with the highest concentration of DMSO used). c. Incubate for 24 or 48 hours.

  • MTT Addition and Solubilization: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[29] b. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[25][29] c. Carefully remove the medium containing MTT. Causality: Removing the medium before adding the solubilizing agent prevents interference from phenol red and other media components. d. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[28] e. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[28]

Data Presentation and Analysis

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The concentration that reduces cell viability by 50% (CC₅₀) is calculated using non-linear regression analysis.

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The Selectivity Index (SI) is a critical parameter to evaluate the therapeutic window of the compound.

SI = CC₅₀ / MIC

A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

Table 2: Example Cytotoxicity and Selectivity Data

CompoundCell LineCC₅₀ (µg/mL)MIC (µg/mL) vs. S. aureusSelectivity Index (SI)
6-Fluoro-1H-pyrrolo...HEK293>1282>64
Positive Toxin ControlHEK2935N/AN/A

References

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]

  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]

  • Miller, R. A., & Reimschuessel, R. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology, 41(9), 4318–4323. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6032. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. International Journal of Molecular Sciences, 23(17), 9573. Available at: [Link]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233–239. Available at: [Link]

  • Emami, S., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Research in Pharmaceutical Sciences, 15(5), 466–481. Available at: [Link]

  • Miller, R. A., & Reimschuessel, R. (2003). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 41(9), 4318-4323. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (2023). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. Available at: [Link]

  • ResearchGate. (n.d.). Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic population (MIC) and as a biofilm population (MBEC). Available at: [Link]

  • CosmosID. (n.d.). E. coli ATCC 25922: Significance and symbolism. Available at: [Link]

  • Hombach, M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01903-17. Available at: [Link]

  • Jesus, F. P. K., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 42(1), 133–138. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(2), e00033-19. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. Available at: [Link]

  • Carson, C. F., et al. (2007). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Antimicrobial Agents and Chemotherapy, 51(12), 4479–4481. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Microbiologics. (n.d.). Staphylococcus aureus subsp. aureus derived from ATCC® 29213™*. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(23), 7311. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Auctores Journals. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Available at: [Link]

  • OUCI. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(13), 5183. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

Sources

Experimental protocol for using "6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in Drug Discovery

Authored by: Senior Application Scientist, Chemical Biology

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine scaffold, a member of the azaindole family, stands out as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a robust foundation for developing a wide array of therapeutic agents.[1][2] The inherent structure of this compound enhances this utility through strategic functionalization. The fluorine atom at the 6-position can improve metabolic stability and modulate electronic properties, while the carboxylic acid at the 3-position provides a versatile synthetic handle for library development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, safety protocols, and detailed experimental procedures for its application as a core building block in the synthesis of potent kinase inhibitors and other targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount before any experimental work.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₅FN₂O₂[3]
Molecular Weight 180.14 g/mol [3]
CAS Number 1629177-07-6[4]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementGHS CodePrecautionary Measures and PPE
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[3][4][5]
Causes skin irritationH315Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical attention.[3][5][6]
Causes serious eye irritationH319Wear eye protection (safety goggles with side-shields). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5][6]
May cause respiratory irritationH335Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[4][5][6]

Storage and Handling:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Handling: All manipulations should be performed in a chemical fume hood. Use personal protective equipment (PPE) including a lab coat, safety goggles, and chemical-resistant gloves.[5] Avoid dust formation and ignition sources.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: A Versatile Intermediate for Kinase Inhibitor Synthesis

The pyrrolopyridine core is a key feature in numerous kinase inhibitors targeting pathways crucial for cell proliferation and survival.[8] Derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor-1 Receptor (FMS), and Acetyl-CoA Carboxylase (ACC).[9] The primary application of this compound is as a starting material to generate novel chemical entities (NCEs) through derivatization of its carboxylic acid group, most commonly via amide bond formation.

G cluster_0 Synthetic Utility Workflow start 6-Fluoro-1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid coupling Amide Coupling (e.g., HATU, T3P) start->coupling library Library of Novel Amide Derivatives coupling->library amine Diverse Amine Building Blocks (R-NH2) amine->coupling screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Synthetic workflow for generating diverse chemical libraries.

Experimental Protocol 1: Synthesis of Amide Derivatives

This protocol details a standard procedure for coupling the title compound with a primary or secondary amine using Propylphosphonic Anhydride (T3P®), a highly effective and safe coupling reagent.

Objective: To synthesize a diverse library of N-substituted-6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxamides for biological screening.

Materials:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • Propylphosphonic Anhydride (T3P®, 50% solution in DMF or EtOAc) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, nitrogen inlet

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Add the selected amine (1.1 eq) to the solution.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the coupling reagent and activated intermediates.

  • Reagent Addition:

    • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

    • Slowly add the T3P® solution (1.5 eq) dropwise to the stirring mixture. An exotherm may be observed.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the phosphonic acid byproduct of T3P and to deprotonate the amine, increasing its nucleophilicity. T3P is a powerful dehydrating agent that activates the carboxylic acid for nucleophilic attack by the amine.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Rationale: Reaction monitoring is crucial to determine the point of completion and to prevent potential side reactions or degradation from prolonged reaction times.

  • Workup and Extraction:

    • Once complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: The NaHCO₃ wash neutralizes any remaining acidic components. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material using silica gel column chromatography, employing an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol 2: In Vitro Kinase Profiling

After synthesizing a library of amide derivatives, the next logical step is to evaluate their biological activity. This protocol outlines a general method for assessing the inhibitory potential of the synthesized compounds against a target kinase using a luminescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds against a specific protein kinase (e.g., FMS, FGFR1).

G cluster_1 In Vitro Kinase Assay Workflow A Prepare Compound Serial Dilutions (in DMSO) C Add Diluted Compounds to Plate A->C B Add Kinase, Substrate, and ATP to Assay Plate (384-well) B->C D Incubate at RT (e.g., 60 min) C->D E Add Luminescence Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate at RT (e.g., 10 min) E->F G Read Luminescence on Plate Reader F->G H Calculate % Inhibition and Determine IC50 Values G->H

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Materials:

  • Synthesized test compounds dissolved in 100% DMSO.

  • Recombinant human kinase (e.g., FMS, FGFR1).

  • Kinase-specific substrate peptide.

  • Adenosine triphosphate (ATP).

  • Assay buffer (containing MgCl₂, DTT, etc.).

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max, Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).

    • Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. Serial dilutions allow for the generation of a dose-response curve to calculate the IC₅₀.

  • Assay Plate Setup:

    • Add the kinase reaction mixture (containing assay buffer, kinase, and substrate) to the wells of a 384-well plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Rationale: White, opaque plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Rationale: The reaction time is optimized to ensure linear product formation in the uninhibited control wells.

  • Signal Detection:

    • Stop the kinase reaction by adding an equal volume of a commercial luminescent detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells (if a cellular assay) and measures the amount of remaining ATP.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Rationale: The luminescent signal is inversely proportional to kinase activity. Active kinase consumes ATP, resulting in a lower signal. Inhibited kinase consumes less ATP, resulting in a higher signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a high-value chemical tool for drug discovery. Its privileged azaindole core, combined with strategic fluorine and carboxylic acid functionalization, makes it an ideal starting point for generating libraries of potent and selective modulators of clinically relevant targets, particularly protein kinases. The protocols provided herein offer a robust framework for synthesizing novel derivatives and evaluating their biological efficacy, paving the way for the development of next-generation targeted therapies.

References
  • Fluorochem Ltd. (2024). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025).
  • Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Abdel-Halim, M., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(16), 2132-2137.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Rawat, P., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16484. Available from: [Link]

  • Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17094-17103. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Lee, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(15), 1969-1973. Available from: [Link]

  • Kumar, D., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(4), 2697-2708. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
  • Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available from: [Link]

Sources

The Strategic Application of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Structure-Activity Relationship Studies for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole and the Strategic Importance of Fluorination

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1][2] Its isosterism with purines allows it to function as an effective hinge-binder for a multitude of protein kinases, which are pivotal regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[1] The strategic incorporation of a fluorine atom at the 6-position of the pyrrolo[3,2-b]pyridine core, creating 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, offers a nuanced tool for medicinal chemists. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding interactions, without introducing significant steric hindrance. These modulations are critical for optimizing lead compounds in drug discovery.

This technical guide provides a comprehensive overview of the application of this compound in structure-activity relationship (SAR) studies. We will delve into the synthetic rationale, detailed experimental protocols for derivatization and biological screening, and the interpretation of SAR data to guide the development of potent and selective kinase inhibitors.

Synthetic Strategy and Derivatization for SAR Library Generation

The synthesis of the core scaffold, this compound, is a critical first step. While a direct, one-pot synthesis may not be readily available in the literature, a plausible multi-step approach can be designed based on established methodologies for related azaindole syntheses. A potential synthetic route is outlined below, followed by a general protocol for amide library generation to explore the SAR of the R-group.

Proposed Synthesis of this compound

A feasible synthetic approach could involve a multi-step sequence starting from a suitably substituted pyridine derivative. A potential, though not explicitly cited, pathway could be initiated from a commercially available fluorinated aminopyridine. The subsequent cyclization to form the pyrrole ring and introduction of the carboxylic acid at the 3-position would be key transformations.

Protocol 1: Hypothetical Synthesis of the Core Scaffold

  • Starting Material: 2-Amino-5-fluoropyridine.

  • Step 1: Iodination. Regioselective iodination at the 3-position of the pyridine ring.

  • Step 2: Sonogashira Coupling. Coupling of the iodinated intermediate with a protected acetylene derivative (e.g., trimethylsilylacetylene).

  • Step 3: Cyclization. Base-mediated cyclization to form the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core.

  • Step 4: Formylation. Vilsmeier-Haack reaction to introduce a formyl group at the 3-position.

  • Step 5: Oxidation. Oxidation of the aldehyde to the carboxylic acid to yield the final product.

Generation of an Amide Library for SAR Studies

The carboxylic acid moiety of the title compound is an ideal handle for creating a diverse library of derivatives, typically amides, to probe the chemical space around the core scaffold. This is a common and effective strategy in SAR studies to identify key interactions with the target protein.[3]

Protocol 2: General Procedure for Amide Library Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU or HOBt/EDC (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Application in a Kinase Inhibitor SAR Campaign: A Case Study

To illustrate the utility of this compound in a drug discovery project, we will consider a hypothetical SAR study aimed at developing a selective inhibitor for Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[4]

Workflow for an SAR-driven Kinase Inhibitor Project

The following diagram outlines the iterative process of an SAR study, starting from the synthesis of a focused library of compounds to the analysis of biological data to inform the design of the next generation of molecules.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Design Core This compound Library Amide Library (R1, R2...Rn) Core->Library Amide Coupling Assay In vitro Kinase Assay (FGFR1) Library->Assay Primary Screen Cell Cell-based Proliferation Assay Assay->Cell Secondary Screen SAR SAR Analysis Cell->SAR Design Next-Gen Compound Design SAR->Design Design->Core Iterative Optimization

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Experimental Protocols for Biological Evaluation

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.

  • Materials: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

This secondary assay evaluates the ability of the compounds to inhibit the growth of cancer cells that are dependent on FGFR1 signaling.

  • Cell Line: A human cancer cell line with known FGFR1 amplification or activating mutations (e.g., NCI-H1581).

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Hypothetical SAR Data and Interpretation

The following table presents hypothetical data from an initial SAR screen of a small library of amide derivatives of this compound.

Compound IDR-Group (Amide)FGFR1 IC50 (nM)NCI-H1581 GI50 (nM)
1a -NH-CH₃850>10000
1b -NH-CH₂CH₃6208500
1c -NH-Cyclopropyl3504200
1d -NH-Phenyl1501800
1e -NH-(4-Fluorophenyl)75950
1f -NH-(3-Methoxyphenyl)2102500
1g -N(CH₃)₂>10000>10000

Interpretation of SAR Trends:

  • Small Alkyl Groups (1a, 1b): Show weak activity, suggesting that a larger, more complex group is required for potent inhibition.

  • Cyclopropyl Group (1c): The increased potency compared to linear alkyl groups indicates that conformational rigidity in this region might be beneficial for binding.

  • Aromatic Groups (1d, 1e, 1f): A significant increase in potency is observed with the introduction of a phenyl ring, suggesting a potential π-π stacking or hydrophobic interaction with the protein.

  • Effect of Substitution on the Phenyl Ring (1e, 1f): The para-fluoro substitution in 1e enhances potency compared to the unsubstituted phenyl ring in 1d , possibly due to favorable electronic interactions or improved binding pose. The meta-methoxy group in 1f is less favorable, indicating that steric bulk or electronic properties at this position are detrimental.

  • Tertiary Amide (1g): The lack of activity highlights the critical importance of the N-H hydrogen bond donor for interaction with the kinase.

These initial findings would guide the design of a second-generation library, focusing on further exploration of substitutions on the phenyl ring and the introduction of other rigid, cyclic structures.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting point for structure-activity relationship studies, particularly in the pursuit of novel kinase inhibitors. Its inherent drug-like properties, coupled with the fine-tuning capabilities offered by the 6-fluoro substituent and the synthetic handle of the 3-carboxylic acid, provide a robust platform for lead optimization. The systematic approach of library synthesis, tiered biological screening, and iterative design, as outlined in this guide, is a proven strategy to accelerate the discovery of potent, selective, and ultimately, clinically viable therapeutic agents. Future work would involve expanding the diversity of the chemical library, exploring other linkage chemistries beyond amides, and conducting in-depth biophysical and structural studies to elucidate the precise binding modes of these inhibitors.

References

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • PubMed. Synthesis and SAR of heterocyclic carboxylic acid isosteres based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity. Available from: [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available from: [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • Scientific Reports. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF. Available from: [Link]

  • Brieflands. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid. Available from: [Link]

  • PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Available from: [Link]

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]

  • PubMed. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Fluoro-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, interacting with a wide array of biological targets. The incorporation of a nitrogen atom into the indole ring system can modulate key physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug-like characteristics. Furthermore, the azaindole nucleus is a common feature in numerous kinase inhibitors, underscoring its importance in the development of targeted cancer therapies. The strategic placement of a fluorine atom at the 6-position can further enhance metabolic stability and binding affinity through favorable electrostatic interactions with target proteins. This guide provides a comprehensive overview and detailed protocols for the derivatization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key intermediate for the generation of diverse compound libraries for drug discovery.

PART 1: Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its successful utilization in derivatization campaigns. The following multi-step protocol outlines a reliable pathway from commercially available precursors.

Workflow for the Synthesis of the Core Intermediate

A 2-Amino-5-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination (NBS, Acetonitrile) C 2-Amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine B->C Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, TEA) D 6-Fluoro-1H-pyrrolo[3,2-b]pyridine C->D Base-mediated Cyclization (t-BuOK, DMF) E 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde D->E Vilsmeier-Haack Formylation (POCl3, DMF) F This compound E->F Oxidation (KMnO4, Acetone/Water)

Caption: Synthetic pathway to the core intermediate.

Protocol 1: Synthesis of this compound

Step 1: Bromination of 2-Amino-5-fluoropyridine

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromo-5-fluoropyridine.

Step 2: Sonogashira Coupling

  • To a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in triethylamine (TEA), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Degas the mixture with argon for 15 minutes, then heat to 80 °C for 16 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 3: Base-Mediated Cyclization

  • To a solution of 2-amino-5-fluoro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in dimethylformamide (DMF), add potassium tert-butoxide (t-BuOK, 2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-1H-pyrrolo[3,2-b]pyridine.

Step 4: Vilsmeier-Haack Formylation

  • To ice-cold DMF (10 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 6-fluoro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 48 hours.[1]

  • Pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.[2]

Step 5: Oxidation to the Carboxylic Acid

  • To a solution of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of acetone and water, add potassium permanganate (KMnO₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 5 hours.[3]

  • Quench the reaction with sodium sulfite solution until the purple color disappears.

  • Filter the mixture to remove manganese dioxide, and acidify the filtrate with 2N HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

PART 2: Derivatization Strategies for Library Synthesis

The presence of the carboxylic acid at the C3 position, the pyrrole nitrogen at N1, and the potential for substitution on the pyridine ring offer multiple avenues for derivatization to explore the chemical space around this privileged scaffold.

Strategy 1: Amide Bond Formation at the C3-Carboxylic Acid

Amide coupling is a cornerstone of medicinal chemistry, and the C3-carboxylic acid is an ideal handle for introducing a wide range of chemical diversity.

Start This compound Product C3-Amide Derivative Start->Product Amide Coupling Reagent (e.g., HATU, T3P) Base (e.g., DIPEA) Solvent (e.g., DMF) Amine R1R2NH Amine->Product

Caption: General workflow for amide bond formation.

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

  • To a solution of the carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF, add DIPEA (3.0 eq) followed by a 50% solution of propanephosphonic acid anhydride (T3P) in ethyl acetate (1.5 eq).[4]

  • Stir the reaction at room temperature for 30 minutes to 4 hours.[4]

  • Work-up and purify the product as described in Protocol 2.

Strategy 2: N-Alkylation of the Pyrrole Ring

Modification of the pyrrole nitrogen can influence the planarity, solubility, and hydrogen-bonding capacity of the molecule, which can have a profound impact on biological activity.

  • To a solution of a 6-fluoro-1H-pyrrolo[3,2-b]pyridine derivative (e.g., the carboxylic acid ester or an amide) (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

Strategy 3: Suzuki-Miyaura Cross-Coupling on the Pyridine Ring

To introduce aryl or heteroaryl moieties, a halogenated derivative of the core scaffold is required. This can be achieved through halogenation of an activated precursor.

Step 1: Bromination at the C7 Position

(Note: This is a representative protocol and may require optimization for the specific substrate)

  • Protect the pyrrole nitrogen of 6-fluoro-1H-pyrrolo[3,2-b]pyridine (e.g., as a SEM or BOC derivative).

  • To a solution of the N-protected compound in a suitable solvent (e.g., THF, CH₂Cl₂), add a brominating agent such as N-bromosuccinimide (NBS) at a controlled temperature.

  • Monitor the reaction for regioselective bromination, which is anticipated to occur on the electron-rich pyridine ring.

  • Isolate and purify the brominated intermediate.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of the C7-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).[5]

  • Heat the reaction mixture under an inert atmosphere (e.g., in a microwave reactor at 85-120 °C) for 30-60 minutes.[5][6]

  • After cooling, dilute with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

  • If necessary, deprotect the pyrrole nitrogen to yield the final product.

PART 3: Characterization of Synthesized Derivatives

Unambiguous structural characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation.

    • ¹H NMR: Expect characteristic signals for the pyrrole and pyridine ring protons. The coupling patterns will be informative for confirming substitution patterns.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position, and its chemical shift will be sensitive to the electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in MS/MS can provide further structural information. For azaindoles, common fragmentation may involve cleavage of side chains and characteristic fragmentation of the heterocyclic core.[7]

Technique Purpose Typical Observations
¹H NMR Structural elucidation and purity assessment.Aromatic protons in the 7-9 ppm range, pyrrole NH typically >10 ppm, signals for substituents.
¹³C NMR Confirmation of the carbon framework.Signals for the heterocyclic core and substituents.
¹⁹F NMR Confirmation of the fluorine atom's presence and electronic environment.A singlet or doublet (if coupled to a nearby proton) in the typical range for aryl fluorides.
HRMS (ESI) Determination of the exact mass and molecular formula.[M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass.

PART 4: Biological Evaluation

The derivatized compounds can be screened against a variety of biological targets, with a particular focus on protein kinases due to the prevalence of the azaindole scaffold in known kinase inhibitors.

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), and the kinase-specific substrate in a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30 °C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 7: Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ or IC₅₀ values.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and biological testing will enable the elucidation of the structure-activity relationship.

Example Data Table for Kinase Inhibition
Compound IDR¹ (Amide)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Lead-1 -OH>10,000>10,000
Deriv-1a -NH-cyclopropyl8505,200
Deriv-1b -N(CH₃)₂1,2008,900
Deriv-1c -NH-(4-fluorophenyl)751,500
Deriv-1d -NH-(3-methoxyphenyl)1502,800

Data are hypothetical and for illustrative purposes only.

Causality behind Experimental Choices:

  • The choice of amines for amide coupling should include a diverse set of small aliphatic, cyclic, and aromatic amines to probe different regions of the target's binding pocket.

  • N-alkylation with small alkyl groups (e.g., methyl) can improve metabolic stability and cell permeability, while larger groups (e.g., benzyl) can explore additional binding interactions.

  • Suzuki coupling allows for the introduction of larger aromatic systems, which can be crucial for establishing key π-π stacking or hydrophobic interactions with the target protein.

Conclusion

The this compound scaffold is a versatile starting point for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this guide provide a framework for the systematic derivatization and biological evaluation of this promising heterocyclic system. By exploring the structure-activity relationships, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these derivatives to develop new therapeutic agents.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436–1442.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1986-1998.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. (2024). ChemRxiv.
  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. (n.d.). ChemScene.
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008).
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. (2024). ChemRxiv.
  • Study of Mass Spectra of Some Indole Derivatives. (2012). International Journal of Organic Chemistry, 2, 258-262.
  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. (2018).
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1986-1998.
  • Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. (2024). Journal of Analytical Toxicology.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20956-20965.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2014). The Journal of Organic Chemistry, 79(17), 8358–8365.
  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. (2019). Molecular Diversity, 23(4), 891-900.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(36), 25339-25343.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Journal of the American Chemical Society.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(15), 4933.
  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22.
  • Recent advances in the global ring functionalization of 7-azaindoles. (2021). Organic & Biomolecular Chemistry, 19(31), 6736-6756.
  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. (2015). White Rose eTheses Online.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. (2021). Scientific Reports, 11(1), 123.
  • Synthesis of carboxylic acids by oxidation of alkenes. (n.d.). Organic Chemistry Portal.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2018).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules, 26(16), 4983.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). European Journal of Medicinal Chemistry, 114, 220-231.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854-1857.
  • Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). (1984). Journal of Medicinal Chemistry, 27(12), 1737-1739.
  • Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. (1985). Plant Physiology, 78(1), 10-13.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2022). Molecules, 27(19), 6543.
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019).
  • Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. (2023).
  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). Organic & Biomolecular Chemistry, 19(11), 2419-2443.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111).
  • Carboxyl Deriv
  • Efficient Access to Azaindoles and Indoles. (2006). Organic Letters, 8(15), 3307-3310.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. (2021). Scientific Reports, 11(1), 123.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(19), 10729.
  • Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. (1976). Nucleic Acids Research, 3(7), 1695-1708.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. The following question-and-answer format addresses common challenges and provides evidence-based solutions to improve your reaction yield and purity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical stages to investigate?

Low overall yield in this multi-step synthesis can often be attributed to inefficiencies in two key transformations: the Fischer indole synthesis to form the pyrrolopyridine core and the final saponification of the ethyl ester intermediate.

A logical workflow for troubleshooting this issue is as follows:

G cluster_cyclization Cyclization Troubleshooting cluster_saponification Saponification Troubleshooting start Low Overall Yield check_cyclization Problem Area: Fischer Indole Cyclization (Step 1) start->check_cyclization Investigate First check_saponification Problem Area: Ester Saponification (Step 2) start->check_saponification Investigate Second q1 Is the hydrazone intermediate pure? check_cyclization->q1 q4 Is the hydrolysis incomplete? check_saponification->q4 q2 Are reaction temperature and catalyst appropriate? q1->q2 If Yes q3 Are there significant side products? q2->q3 If Yes q3->check_saponification If No Obvious Issues, Proceed to Next Step q5 Is the product degrading during workup? q4->q5 If Yes

Caption: Troubleshooting workflow for low yield.

Start by analyzing the yield and purity of the intermediate ethyl ester. If the yield of the cyclization is low, focus your efforts there first. If the cyclization is efficient, the problem likely lies in the final hydrolysis step.

Q2: I'm observing multiple spots on TLC during the Fischer indole synthesis step. How can I minimize side reactions?

The Fischer indole synthesis is an acid-catalyzed cyclization that can be prone to side reactions if not properly controlled.[1][2] The reaction involves the formation of a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement.[1][2]

Common Causes and Solutions:

  • In-situ vs. Pre-formed Hydrazone: While convenient, forming the hydrazone in situ can lead to side reactions. It is often better to pre-form the hydrazone from (5-fluoropyridin-2-yl)hydrazine and diethyl ketomalonate and isolate it before proceeding with the cyclization. This ensures the stoichiometry is correct and removes impurities from the hydrazine salt.

  • Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. Polyphosphoric acid (PPA) is commonly used, but overheating can lead to charring and the formation of isomeric byproducts.[1][2]

    • Recommendation: Maintain a strict temperature protocol. Begin the reaction at a lower temperature (e.g., 80-90 °C) and slowly ramp up to 120-130 °C. This controlled heating can significantly improve the yield of the desired product.

    • Alternative Catalysts: Consider using milder Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid, which may require longer reaction times but can offer cleaner reaction profiles.[2]

Experimental Protocol: Optimized Fischer Indole Synthesis

  • Hydrazone Formation:

    • Suspend (5-fluoropyridin-2-yl)hydrazine hydrochloride in ethanol.

    • Add a base (e.g., sodium acetate) to neutralize the salt.

    • Add diethyl ketomalonate dropwise at room temperature and stir for 2-4 hours.

    • Monitor by TLC until the starting hydrazine is consumed.

    • Isolate the hydrazone product by filtration or extraction.

  • Cyclization:

    • Add the purified hydrazone to pre-heated polyphosphoric acid (PPA) at 80 °C under an inert atmosphere (N₂ or Ar).

    • Slowly increase the temperature to 125 °C over 30 minutes.

    • Hold at 125 °C for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto ice water.

    • Neutralize with a base (e.g., NaOH or K₂CO₃) and extract the product, ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Q3: The final saponification step is not going to completion, or I'm losing a lot of product during workup. What can I do?

Incomplete hydrolysis of the ethyl ester or degradation of the carboxylic acid product are common issues. The pyrrolopyridine core can be sensitive to harsh basic conditions and pH changes during workup.

Troubleshooting Saponification and Workup:

Problem Underlying Cause Recommended Solution
Incomplete Hydrolysis Insufficient base, low temperature, or short reaction time. The ester may have poor solubility in the reaction medium.Use a co-solvent like THF or methanol with aqueous NaOH or LiOH to improve solubility. Increase the reaction temperature to 50-60 °C and extend the reaction time. Monitor by HPLC or TLC until the starting material is fully consumed.
Product Degradation The product can be unstable at high pH for extended periods. Decarboxylation can also occur under harsh conditions.Use a milder base like lithium hydroxide (LiOH). Once the reaction is complete, cool the mixture to 0-5 °C before acidification.
Low Recovery After Acidification The carboxylic acid product may be partially soluble in water, especially if the volume is large. The product may also precipitate too finely, making it difficult to filter.Acidify slowly with cold 1N or 2N HCl to a pH of 3-4. Avoid strong, concentrated acids. Allow the product to precipitate fully by stirring at a low temperature for an extended period before filtration. Wash the collected solid with a minimal amount of cold water.

Optimized Saponification Protocol:

  • Dissolve the ethyl ester intermediate in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Add a 2M aqueous solution of LiOH (2-3 equivalents).

  • Stir the mixture at 50 °C and monitor the reaction progress by TLC or HPLC.

  • Once complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cold 2N HCl dropwise with vigorous stirring until the pH reaches ~3.

  • Continue stirring the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Q4: Are there alternative synthetic routes I should consider?

While the Fischer indole synthesis is a classic and widely used method, other strategies exist for constructing the azaindole core.[3][4] These can be useful if the standard route proves problematic with your specific substitution patterns.

Caption: Major synthetic strategies for azaindoles.

  • Palladium-Catalyzed Reactions: Methods like the Buchwald-Hartwig or Suzuki coupling can be employed to form key C-N or C-C bonds to construct the heterocyclic system.[4][5] These often offer milder conditions and broader substrate scope.

  • Reductive Cyclization: Synthesis can proceed via the reductive cyclization of an o-nitropyridine derivative. For example, a suitably substituted nitropyridine can be condensed with a reagent to build the pyrrole ring, followed by reduction of the nitro group (e.g., with Zn/acetic acid or catalytic hydrogenation) to induce cyclization.[6]

These alternative routes may require more complex starting materials but can provide a more reliable path to the final product if you are facing persistent issues with the Fischer indole synthesis.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Compound 1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this versatile building block. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Introduction to Purification Challenges

This compound is a heterocyclic compound featuring both acidic (carboxylic acid) and basic (pyrrolo-pyridine nitrogen) functionalities. This amphoteric nature, combined with its aromatic system, can present unique challenges during purification. Common issues include poor solubility, co-elution with structurally similar impurities, and product loss. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Compound 1.

Recrystallization Issues

Q1: My compound will not crystallize from the crude reaction mixture. What should I do?

A1: The inability to crystallize is often due to an inappropriate solvent system or the presence of impurities that inhibit crystal lattice formation.

  • Initial Steps:

    • Ensure Complete Reaction and Work-up: Confirm that the reaction has gone to completion and that any reagents that could interfere with crystallization have been removed during the initial work-up.

    • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of Compound 1, consider polar protic or aprotic solvents.

Solvent SystemRationale
Ethanol/WaterCompound 1 should have good solubility in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Isopropanol (IPA)A good single-solvent option that often provides well-defined crystals for polar compounds.
Acetonitrile (MeCN)Can be effective, especially if impurities are less soluble in it.
Dioxane/WaterDioxane is a good solvent for many organic compounds, and water acts as an effective anti-solvent.[1]
N,N-Dimethylformamide (DMF)/WaterFor compounds with low solubility, dissolving in a small amount of hot DMF followed by the careful addition of water can induce crystallization. Use with caution due to the high boiling point of DMF.
  • Troubleshooting Protocol:

    • Start Small: Use a small aliquot of your crude material to test various solvent systems.

    • Induce Crystallization: If an oil forms instead of crystals, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a previously obtained pure crystal can also be effective.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.

Q2: The purity of my compound did not improve significantly after recrystallization. Why?

A2: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Solution:

    • Change the Solvent System: Try a solvent with a different polarity. If you used a protic solvent like ethanol, try an aprotic solvent like acetonitrile.

    • Consider a Pre-purification Step: An acid-base extraction can be highly effective at removing neutral or basic impurities from a carboxylic acid.[2]

    • Move to Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Column Chromatography Issues

Q3: My compound is streaking or showing a broad peak during silica gel column chromatography. How can I improve the peak shape?

A3: Poor peak shape on silica gel is a common issue for carboxylic acids. The acidic proton of the carboxyl group can interact strongly with the silanol groups on the silica surface, leading to tailing.

  • Explanation of the Problem: The interaction between the acidic compound and the acidic silica gel stationary phase causes a non-ideal equilibrium during elution, resulting in a smeared band.

  • Solutions:

    • Add an Acidic Modifier to the Eluent: Incorporating a small amount of a volatile acid into your mobile phase will suppress the ionization of your carboxylic acid, minimizing its interaction with the silica gel.

      • Recommended Modifiers: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[1]

    • Use a Different Stationary Phase: If acidic modifiers do not resolve the issue, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol.

    • Reverse-Phase Chromatography: For polar compounds like this, reverse-phase chromatography (e.g., C18) is often more effective.

High-Performance Liquid Chromatography (HPLC) Issues

Q4: I am using reverse-phase HPLC for purification, but the peak shape is poor and retention time is inconsistent.

A4: Similar to silica gel chromatography, interactions between the carboxylic acid and the stationary phase can cause issues. In reverse-phase HPLC, this is often due to the ionization state of the molecule.

  • Troubleshooting Protocol:

    • Control the pH of the Mobile Phase: The retention of an ionizable compound on a reverse-phase column is highly dependent on the pH of the mobile phase. To ensure consistent retention and sharp peaks for a carboxylic acid, the mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid. This ensures it is in its neutral, more retained form.

      • Recommended Mobile Phase Additives:

        • 0.1% Trifluoroacetic acid (TFA) in a Water/Acetonitrile or Water/Methanol gradient.

        • 0.1% Formic acid in a Water/Acetonitrile or Water/Methanol gradient.[1]

    • Check for Solubility: Ensure your compound is fully dissolved in the injection solvent. If it is precipitating in the mobile phase, this can lead to broad or split peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a first attempt with this compound?

A1: A logical workflow would be to start with the simplest, most cost-effective method and progress to more complex techniques if necessary.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Attempt First Purity_Check1 Check Purity (NMR/LCMS) Recrystallization->Purity_Check1 Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base <98% Pure Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Purity_Check2 Check Purity Acid_Base->Purity_Check2 Chromatography Column Chromatography (Silica or Prep-HPLC) Purity_Check2->Chromatography <98% Pure Purity_Check2->Pure_Product >98% Pure Chromatography->Pure_Product

Caption: Recommended purification workflow for Compound 1.

Q2: How can I use acid-base extraction to purify this compound?

A2: Acid-base extraction is an excellent technique for separating carboxylic acids from neutral or basic impurities. The process relies on the differential solubility of the ionized and neutral forms of the compound in aqueous and organic layers.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded (or saved for analysis of impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). The carboxylate salt will be protonated back to the neutral carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Acid_Base_Extraction cluster_0 Step 1: Dissolve & Add Base cluster_1 Step 2: Separate Layers cluster_2 Step 3: Acidify & Precipitate Crude_Organic Crude Compound in Organic Solvent (EtOAc) Aqueous_Base Aqueous NaHCO₃ Organic_Layer Organic Layer (Neutral Impurities) Aqueous_Base->Organic_Layer Shake & Separate Aqueous_Layer1 Aqueous Layer (Compound as Salt) Aqueous_Layer2 Aqueous Layer (Compound as Salt) Acid Add HCl (aq) Aqueous_Layer2->Acid Precipitate Precipitated Pure Compound Acid->Precipitate

Caption: Principle of acid-base extraction for carboxylic acid purification.

Q3: Are there any stability concerns with this compound during purification?

A3: Pyrrolopyridine derivatives are generally stable. However, like many carboxylic acids, decarboxylation can occur at very high temperatures. Therefore, it is advisable to avoid excessive heat during purification. When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., 40-50°C). The compound should be stored in a well-closed container, protected from light, and in a cool, dry place.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers.
  • McKenzie, C. et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Walji, A. M., et al. (n.d.). Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET)
  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • LIDE PHARMACEUTICALS LIMITED. (n.d.). This compound CAS NO.1190316-18-7.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021).
  • Acta Poloniae Pharmaceutica. (2014).
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids.
  • Chen, K.-H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

Sources

"6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support resource for 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide is structured in a practical question-and-answer format to directly address the stability and degradation challenges you may encounter.

Frequently Asked Questions (FAQs): Core Stability and Handling
Q1: What are the optimal long-term storage and handling conditions for solid this compound?

A1: Proper storage is critical to prevent degradation before the compound is even used. Based on the general characteristics of heterocyclic compounds and safety data for related structures, the following conditions are recommended:

  • Temperature: Store at 2-8°C. Refrigeration slows down potential solid-state degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The pyrrole ring system can be susceptible to oxidation.[1][2]

  • Light: Protect from light. Pyrrolopyridine scaffolds can be photosensitive, potentially leading to photolytic degradation.[3][4]

  • Moisture: Keep in a tightly sealed container in a dry environment. The compound is a carboxylic acid and can be hygroscopic.

Causality: The fused pyrrole-pyridine ring is an electron-rich system, making it a target for oxidative processes. The carboxylic acid moiety introduces polarity and the potential for hygroscopicity. Storing the compound cold, dry, and under inert gas minimizes the kinetic energy and reactive species (oxygen, water) available for degradation.

Q2: I dissolved the compound in DMSO for a stock solution. How stable is it, and how should I store it?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. While it provides good solubility, improper storage of DMSO solutions can lead to experimental artifacts.

  • Short-Term (1-2 weeks): Aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution and introduce moisture upon opening.

  • Long-Term (Months): For long-term storage, aliquoting and storing at -80°C is strongly recommended.

  • Key Consideration: Ensure you are using high-purity, anhydrous DMSO. DMSO is notoriously hygroscopic, and absorbed water can facilitate hydrolysis of the compound or downstream reagents over time.

Troubleshooting Insight: If you observe a gradual loss of potency or the appearance of new peaks in your HPLC analysis of an older stock solution, degradation within the DMSO stock is a likely culprit. Always qualify a new batch and older stock solutions in parallel to rule out this variable.

Q3: How does the 6-fluoro substituent influence the overall stability of the molecule compared to its non-fluorinated analog?

A3: The fluorine atom at the 6-position has a significant electronic impact on the pyridine ring. Fluorine is a highly electronegative atom that acts as an inductive electron-withdrawing group.

  • Impact on Pyridine Ring: This electron-withdrawing effect decreases the electron density of the pyridine ring system. This generally increases the molecule's resistance to oxidative metabolism on that ring.[5] The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability.[6]

  • Impact on Pyrrole Ring: The primary site of oxidative vulnerability is likely the electron-rich pyrrole ring. While the fluorine atom's effect is primarily on the pyridine ring, it can have a minor, long-range electronic influence that slightly modulates the reactivity of the fused pyrrole system.

  • Impact on Acidity: The electron-withdrawing nature of fluorine will increase the acidity (lower the pKa) of the carboxylic acid group compared to the non-fluorinated parent compound. This can affect its solubility profile at different pH values.

Forced Degradation Studies: A Practical Guide

Forced degradation, or stress testing, is essential for understanding a molecule's intrinsic stability and identifying potential degradation products.[3][4][7] This knowledge is crucial for developing stability-indicating analytical methods and predicting potential issues during formulation and storage.[8]

Q4: I need to perform a forced degradation study. What are the key stress conditions to test for this molecule?

A4: A standard forced degradation study should expose the compound to hydrolysis, oxidation, heat, and light.[7] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are not overly aggressive and unrepresentative of real-world conditions.

Stress ConditionRecommended Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CCleavage of the pyrrolopyridine ring system under harsh conditions.[9]
Base Hydrolysis 0.1 M NaOH at 60-80°CRing-opening of the pyrrole or pyridine moiety.[9]
Oxidation 3% H₂O₂ at room temperatureOxidation of the electron-rich pyrrole ring is highly probable.[1][2]
Thermal Solid-state at 105°C; Solution at 80°CDecarboxylation (loss of CO₂ from the carboxylic acid) is a classic thermal degradation route for carboxylic acids.
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UVA)Photochemical oxidation or rearrangement of the aromatic system.[10][11]
Q5: What are the most probable degradation products I should be looking for?

A5: Based on the structure, the most likely points of failure are the pyrrole ring and the carboxylic acid group.

  • Oxidative Degradation: The pyrrole ring is analogous to an indole, which is known to be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[2] This can lead to the formation of hydroxylated species or even ring-opened products.

  • Hydrolytic Degradation: While the core ring system is generally stable, harsh hydrolytic conditions (strong acid or base at high temperatures) could potentially lead to the cleavage of the C-N bond in the pyrrole ring, resulting in an isonicotinic acid derivative.[9]

  • Thermal Degradation: The most straightforward thermal degradation pathway is decarboxylation, which would result in the formation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine. This would be readily detectable by mass spectrometry as a loss of 44 Da.

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway Parent 6-Fluoro-1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid Oxidant Oxidizing Agent (e.g., H₂O₂, CYP450) Parent->Oxidant Intermediate Epoxide Intermediate on Pyrrole Ring Oxidant->Intermediate Oxidation Product Hydroxylated Degradant (e.g., at C2 position) Intermediate->Product Rearrangement RingOpened Ring-Opened Product (Further Oxidation) Product->RingOpened Further Stress

Caption: A potential oxidative degradation pathway of the pyrrole ring.

Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing this compound.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture. This serves as the primary stock.

  • Stress Sample Preparation:

    • Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Heat the acidic, basic, and a neutral (diluted with water) solution at 80°C. Also, heat a sample of the solid compound at 105°C.

  • Time Points and Quenching:

    • Withdraw aliquots from each solution at predefined time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is critical for identifying the mass of any degradation products.

    • The HPLC method should be capable of separating the parent peak from all degradant peaks (peak purity analysis > 0.995).[8]

Caption: Workflow for a comprehensive forced degradation study.

References
  • ResearchGate. The oxidative dehydrogenation of N‐heterocycles. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Available from: [Link]

  • Chemical Science (RSC Publishing). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Available from: [Link]

  • PubMed. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Available from: [Link]

  • National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • SciSpace. Forced Degradation Studies. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ACS Publications. Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Available from: [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. (PDF) Forced Degradation Studies. Available from: [Link]

  • ResearchGate. meta-Selective Fluorination of Pyridine Derivatives. Available from: [Link]

  • PubMed. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Available from: [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Available from: [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding to provide practical and effective solutions.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable through several routes, is not without its challenges. This guide will focus on a common and logical synthetic pathway, highlighting critical steps and potential pitfalls. We will delve into the mechanistic origins of common byproducts and provide actionable troubleshooting strategies to optimize your synthesis for purity and yield.

Proposed Synthetic Pathway

A prevalent and effective method for constructing the pyrrolo[3,2-b]pyridine core is the Fischer indole synthesis. The overall proposed pathway to obtain this compound is a two-step process:

  • Step 1: Fischer Indole Synthesis to form Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis) to yield the final product, this compound.

Synthetic Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification A 5-Fluoro-2-hydrazinopyridine C Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate A->C Acid catalyst (e.g., PPA, H2SO4) B Ethyl pyruvate B->C D This compound C->D Base (e.g., NaOH, KOH) or Acid (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address issues that may arise during the synthesis.

Part 1: Fischer Indole Synthesis of Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Question 1: My reaction mixture from the Fischer indole synthesis is a dark, tarry mess with a low yield of the desired product. What is causing this and how can I fix it?

Answer:

The formation of tar-like substances is a classic issue in Fischer indole syntheses, often resulting from the harsh acidic conditions required for cyclization.

  • Causality: Strong acids like polyphosphoric acid (PPA) or sulfuric acid, especially at elevated temperatures, can promote polymerization and degradation of the starting materials and the product. The electron-rich pyrrole core of the product is susceptible to acid-catalyzed polymerization.

  • Troubleshooting Strategies:

    • Milder Acid Catalysts: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) etherate. These can sometimes effect cyclization at lower temperatures, reducing byproduct formation.

    • Temperature Control: Carefully control the reaction temperature. It is advisable to start at a lower temperature and slowly increase it until the reaction initiates, as monitored by Thin Layer Chromatography (TLC).

    • Solvent Choice: The choice of solvent can influence the reaction. Acetic acid is a common solvent that can also act as a catalyst. Experimenting with different high-boiling point solvents may be beneficial.

    • Microwave Irradiation: The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times for some Fischer indole syntheses by providing rapid and uniform heating, which can minimize the formation of degradation products.

Question 2: I've isolated my product, but NMR analysis shows the presence of an isomeric byproduct. What is this isomer and how can I avoid its formation?

Answer:

Regioisomer formation is a known complication in the Fischer indole synthesis, particularly with unsymmetrical ketones or, in this case, with a substituted pyridine ring.

  • Causality: The cyclization step of the Fischer indole synthesis involves an electrophilic attack of a nitrogen atom onto an enamine double bond. With 5-fluoro-2-hydrazinopyridine, cyclization can theoretically occur at either the C3 or C5 position of the pyridine ring, although cyclization to form the pyrrolo[3,2-b]pyridine system is generally favored. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of this cyclization.

  • Troubleshooting Strategies:

    • Catalyst Selection: The choice of acid catalyst can influence the regioselectivity. It is recommended to screen different Brønsted and Lewis acids to find the optimal conditions for the desired isomer.

    • Purification: If isomer formation cannot be completely suppressed, careful purification by column chromatography is essential. Utilizing a gradient elution system can help in separating the desired product from its isomer.

Isomer_Formation Hydrazone Hydrazone Desired Product Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Hydrazone->Desired Product Favored Cyclization Isomeric Byproduct Isomeric Pyrrolopyridine Ester Hydrazone->Isomeric Byproduct Undesired Cyclization (e.g., at C5)

Caption: Potential for isomeric byproduct formation during Fischer indole synthesis.

Part 2: Saponification of Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Question 3: After the hydrolysis step, I still see a significant amount of the starting ester in my crude product. How can I ensure complete conversion to the carboxylic acid?

Answer:

Incomplete hydrolysis is a common issue, often related to reaction conditions or the stability of the starting material.

  • Causality:

    • Insufficient Reaction Time or Temperature: The hydrolysis of the ethyl ester may be sluggish, requiring extended reaction times or higher temperatures to go to completion.

    • Inadequate Amount of Base/Acid: An insufficient stoichiometric amount of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) will lead to incomplete reaction.

    • Poor Solubility: The starting ester may have poor solubility in the reaction medium, limiting its contact with the hydrolyzing agent.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS until the starting material is no longer detectable.

    • Increase Reagent Stoichiometry: Use a larger excess of the base or acid. For basic hydrolysis, 2-3 equivalents of NaOH or KOH are typically sufficient.

    • Co-solvents: Employ a co-solvent system (e.g., methanol/water, ethanol/water, or THF/water) to improve the solubility of the ester.

    • Elevated Temperature: Increase the reaction temperature, but be mindful of potential side reactions like decarboxylation (see Question 4).

Question 4: My final product is contaminated with a non-polar impurity that appears to be the decarboxylated product. Why is this happening and how can I prevent it?

Answer:

Decarboxylation, the loss of CO₂, is a known side reaction for certain heteroaromatic carboxylic acids, especially under harsh thermal or pH conditions.[1]

  • Causality: The pyrrolo[3,2-b]pyridine-3-carboxylic acid can be susceptible to decarboxylation, particularly at elevated temperatures in either acidic or basic media. The reaction proceeds through the loss of carbon dioxide to form 6-fluoro-1H-pyrrolo[3,2-b]pyridine. The stability of the resulting protonated or deprotonated intermediate influences the rate of this side reaction.

  • Troubleshooting Strategies:

    • Milder Hydrolysis Conditions: If decarboxylation is observed during hydrolysis, switch to milder conditions. This could involve using a weaker base or performing the reaction at a lower temperature for a longer duration.

    • Careful pH Adjustment during Work-up: During the acidic work-up to precipitate the carboxylic acid, avoid strongly acidic conditions and localized "hot spots" of high acid concentration. Add the acid slowly with vigorous stirring and cooling.

    • Purification: The decarboxylated byproduct is typically less polar than the desired carboxylic acid. It can often be removed by recrystallization or by washing the solid product with a suitable non-polar solvent.

Byproduct Potential Cause Troubleshooting Summary
Polymeric/Tarry Material Harsh acidic conditions in Fischer indole synthesis.Use milder catalysts, control temperature, consider microwave synthesis.
Isomeric Pyrrolopyridine Non-regioselective cyclization in Fischer indole synthesis.Screen different acid catalysts, optimize purification.
Unreacted Ethyl Ester Incomplete hydrolysis.Increase reaction time/temperature, use excess base/acid, add co-solvents.
6-Fluoro-1H-pyrrolo[3,2-b]pyridine Decarboxylation of the final product.Use milder hydrolysis conditions, careful pH control during work-up.

Experimental Protocols

Step 1: Fischer Indole Synthesis of Ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

  • To a solution of 5-fluoro-2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl pyruvate (1.1 eq).

  • Stir the mixture at room temperature and monitor the formation of the hydrazone by TLC.

  • Once hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt eq, or zinc chloride, 2-3 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Saponification to this compound

  • Dissolve the ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4, at which point the product should precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

References

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these reactions, ensuring higher yields, better selectivity, and overall experimental success.

Introduction

Fluorinated pyrrolopyridines are a critical class of compounds in pharmaceutical and agrochemical research. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthesis of these compounds is often challenging, with issues such as low yields, poor regioselectivity, and difficult purifications frequently encountered. This guide provides a systematic approach to overcoming these common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of fluorinated pyrrolopyridines, offering causative explanations and actionable solutions.

Q1: My C-H fluorination reaction with an electrophilic fluorine source (e.g., Selectfluor) is resulting in low to no yield. What are the likely causes and how can I fix it?

Low yields in electrophilic C-H fluorinations of pyrrolopyridines can stem from several factors, primarily related to substrate reactivity and reaction conditions.

Core Problem: Insufficient Nucleophilicity of the Pyrrolopyridine Ring

The pyrrolopyridine scaffold, particularly the pyridine ring, is inherently electron-deficient. This electronic nature can make it a poor nucleophile for reaction with electrophilic fluorinating agents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield electrophilic fluorination.

Detailed Solutions:

  • Substrate Reactivity: Pyrrolopyridines with strong electron-withdrawing groups (EWGs) will be less reactive. If possible, consider a synthetic route where fluorination precedes the introduction of potent EWGs.

  • Fluorinating Agent: The reactivity of N-F reagents like Selectfluor can vary. Use a freshly opened bottle or a properly stored reagent. The choice of N-F reagent can also be critical; for instance, N-fluoropyridinium salts have varying reactivities based on their substituents.[4]

  • Solvent Selection: Acetonitrile (MeCN) is a common and effective solvent for reactions with Selectfluor.[5] Avoid solvents that can react with the fluorinating agent, such as DMF and DMSO, which can lead to explosive reactions with some F+ reagents.[5]

  • Temperature and Reaction Time: While many fluorinations are run at room temperature, sluggish reactions can be gently heated. A systematic increase in temperature (e.g., to 80 °C or 120 °C) can significantly improve conversion, but it's crucial to monitor for potential decomposition.[6]

Table 1: Effect of Reaction Conditions on Electrophilic Fluorination Yield

EntrySubstrateFluorinating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
11,3-diphenylbenzo[e][7][8][9]triazin-7(1H)-oneSelectfluor (1.5)MeCNRT24<10[6]
21,3-diphenylbenzo[e][7][8][9]triazin-7(1H)-oneSelectfluor (2.0)MeCNReflux265[6]
31,3-diphenylbenzo[e][7][8][9]triazin-7(1H)-oneSelectfluor (2.0)MeCN120194[6]
Q2: I'm struggling with poor regioselectivity in the fluorination of my substituted pyrrolopyridine. How can I direct the fluorine to the desired position?

Regioselectivity is a common challenge, governed by both steric and electronic factors. The inherent directing effects of the fused ring system and existing substituents play a major role.

Key Principles of Regioselectivity:

  • Electronic Effects: Electrophilic fluorination will preferentially occur at the most electron-rich position of the pyrrolopyridine system. This is often the C5 or C7 position of the pyrrole ring, but is highly dependent on the specific isomer and substituents.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, directing the fluorinating agent to less hindered sites.

  • Directed Cycloaddition: A powerful strategy for achieving complete regiocontrol is through directed cycloaddition reactions, where a directing group on a precursor dictates the position of the incoming fluorine-containing moiety.[10]

Strategies for Improving Regioselectivity:

  • Choice of Fluorinating Agent: The size and reactivity of the fluorinating agent can influence regioselectivity. Comparing a bulky agent with a smaller one might reveal differences in positional preference.

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of some heterocyclic systems.[11] This is attributed to the solvent's ability to modulate the reactivity of intermediates.

  • Protecting Groups: Strategic use of protecting groups can block certain positions from reacting, thereby directing fluorination to the desired site. Subsequent deprotection reveals the final product.

  • Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to a basic nitrogen on the scaffold, altering the electronic landscape and directing the electrophilic attack to a different position.

Q3: My nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine is failing. What should I check?

For an SNAr reaction to succeed, you need an activated substrate (an electron-deficient ring with a good leaving group) and a potent nucleophilic fluoride source.

Troubleshooting SNAr Fluorination:

Caption: Decision-making process for troubleshooting SNAr fluorination.

  • Fluoride Source is Key: The nucleophilicity of the fluoride ion is often the limiting factor. Commercial tetrabutylammonium fluoride (TBAF) is hydrated, and water significantly attenuates fluoride's reactivity.[12] Using anhydrous TBAF is crucial for difficult substrates.[13] For alkali metal fluorides like KF or CsF, which have low solubility in organic solvents, a phase-transfer catalyst (e.g., 18-crown-6) is often necessary.[14]

  • Solvent Choice: Polar aprotic solvents like DMSO and anhydrous acetonitrile are the best choices for SNAr fluorination as they can solvate the cation without strongly solvating the fluoride anion, thus maintaining its nucleophilicity.[12][13]

  • Leaving Group: The leaving group ability follows the general trend: -NO₂ > -F > -OTs > -Br, -Cl. If you are struggling to displace a chloride, consider if a nitro-substituted precursor is synthetically accessible.

  • Anhydrous Conditions: Meticulous exclusion of water is paramount. Oven-dry all glassware and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose fluorinating agent for pyrrolopyridines?

A: There is no single "best" agent; the choice is highly substrate-dependent.

  • For electron-rich or moderately activated pyrrolopyridines, Selectfluor is a robust, easy-to-handle electrophilic source.[6]

  • For electron-poor pyrrolopyridines with a good leaving group (like -Cl or -NO₂), a nucleophilic source like anhydrous TBAF or CsF with a phase-transfer catalyst is the method of choice.[12][13]

Q: How can I minimize side reactions like dimerization or decomposition?

A: Side reactions are often a result of harsh conditions or reactive intermediates.

  • Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. For highly exothermic reactions, consider starting at 0 °C or even lower.

  • Slow Addition: Adding a reactive reagent (like a strong base or the fluorinating agent) slowly can help maintain a low concentration of reactive intermediates, thus minimizing side reactions like dimerization.[15]

  • Protecting Groups: Incompatible functional groups (e.g., free amines, alcohols) should be protected before fluorination.[8]

Q: What are the best practices for purifying fluorinated pyrrolopyridines?

A: Fluorinated compounds can present unique purification challenges due to their altered polarity and solubility.[2]

  • Column Chromatography: This remains the primary technique. Both normal-phase and reverse-phase chromatography can be effective.

  • Preparative HPLC: For achieving high purity (>98%), preparative HPLC is often necessary. Specialized fluorinated HPLC columns can offer enhanced selectivity.[2]

  • Crystallization: If your compound is a solid, screening for a suitable crystallization solvent system can be a highly effective method for obtaining very pure material.

  • Purity Analysis: Always confirm the purity of your final compound using multiple analytical techniques, including ¹H, ¹³C, and especially ¹⁹F NMR , as well as LC-MS.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor

This protocol is a starting point and should be optimized for each specific substrate.

Materials:

  • Substituted Pyrrolopyridine

  • Selectfluor (1.1 - 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, stir bar, condenser, nitrogen/argon inlet

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrrolopyridine (1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Add Selectfluor (1.1-2.0 equiv) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If no significant conversion is observed after 4-6 hours, gradually heat the reaction to 80 °C.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health.[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health.[Link]

  • Specific Solvent Issues with Fluorination. WordPress.[Link]

  • Optimization of the reaction conditions[a] A Optimization of... | Download Scientific Diagram. ResearchGate.[Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.[Link]

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. pubs.rsc.org.[Link]

  • Optimization of reaction conditions a . | Download Table. ResearchGate.[Link]

  • Solvents for use in fluorination reactions.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.[Link]

  • Nuclophilic Fluorination by F-. WordPress.[Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health.[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]

  • Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. ResearchGate.[Link]

  • Optimization of reaction conditiona | Download Table. ResearchGate.[Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar.[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. beilstein-journals.org.[Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF. ResearchGate.[Link]

  • Low-temperature fluorination of fluoro-containing polymers EPR studies of polyvinylidenefluoride and the copolymer of tetrafluor. Elsevier.[Link]

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health.[Link]

  • New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation. PubMed.[Link]

  • A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online.[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.[Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.[Link]

  • A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health.[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.[Link]

  • Unveiling the Fluorination Pathway of Ruddlesden–Popper Oxyfluorides: A Comprehensive In Situ X-ray and Neutron Diffraction Study. National Institutes of Health.[Link]

  • Utilizing the Regioselectivity of Perfluoropyridine towards the Preparation of Phenyoxyacetylene Precursors for Partially Fluorinated Polymers of Diverse Architecture | Request PDF. ResearchGate.[Link]

  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries | Request PDF. ResearchGate.[Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.[Link]

  • Fluorination utilizing thermodynamically unstable fluorides and fluoride salts thereof | Request PDF. ResearchGate.[Link]

Sources

Technical Support Center: Crystallization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-quality, reproducible crystallization results.

I. Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that may arise during the crystallization of this compound. Each problem is analyzed from a mechanistic perspective to provide robust solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the presence of impurities that inhibit nucleation. The carboxylic acid and pyridine moieties in your compound can lead to complex solvation effects, which may also contribute to this phenomenon.

Immediate Corrective Actions:

  • Temperature Adjustment: If cooling too rapidly, the solution may become supersaturated too quickly for nucleation to occur in an orderly fashion. Try reducing the cooling rate to allow molecules more time to arrange into a crystal lattice.

  • Solvent Addition: Carefully add a small amount of a co-solvent in which the compound is more soluble to reduce the overall supersaturation. This should be done dropwise at the temperature where oiling out is observed.

Long-Term Solutions & Protocol Optimization:

  • Solvent System Selection: The choice of solvent is critical. While polar solvents are generally suitable for this heterocyclic carboxylic acid, a mixture of solvents can provide more nuanced control over solubility. A good starting point is a binary system, such as ethanol/water or methanol/water, where the compound is highly soluble in the primary solvent and poorly soluble in the anti-solvent.[1]

  • Seeding: Introduce a small amount of previously obtained, high-purity crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of nucleation.

Q2: The crystals I've obtained are very fine needles, making them difficult to filter and wash. How can I grow larger crystals?

A2: The formation of fine needles is typically a result of rapid crystal growth, often driven by high supersaturation. The goal is to slow down the crystallization process to favor the growth of fewer, larger crystals over the nucleation of many small ones.

Strategies for Increasing Crystal Size:

  • Slower Cooling Profile: Implement a gradual cooling ramp. For instance, instead of transferring the solution directly to an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator.

  • Reduced Supersaturation: Start with a less concentrated solution. This will decrease the driving force for nucleation and allow for more controlled crystal growth.

  • Anti-Solvent Vapor Diffusion: For small-scale crystallizations, dissolving the compound in a good solvent and placing it in a sealed container with a vial of a volatile anti-solvent can lead to the slow formation of high-quality crystals.

Q3: My final product has a lower purity than expected, even after recrystallization. What are the likely sources of contamination?

A3: Impurities can be incorporated into a crystal lattice in several ways, including surface adsorption, inclusion within the crystal, or co-crystallization.[2] Given the structure of this compound, impurities with similar functional groups are particularly likely to be incorporated.

Troubleshooting Impurity Issues:

  • Washing Efficiency: Ensure the washing step is effective. Use a cold solvent in which the compound is poorly soluble to wash the crystals on the filter. This will remove surface impurities without dissolving a significant amount of the product.

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is crucial for impurity rejection. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures.

  • Characterization of Impurities: If possible, identify the impurities using techniques like LC-MS or NMR. Understanding the nature of the impurity can guide the selection of an appropriate purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Based on its structure, which includes a carboxylic acid and a pyrrolopyridine core, this compound is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF. It should also exhibit some solubility in polar protic solvents such as methanol and ethanol, particularly upon heating.[3] Its solubility in water is likely to be low but will increase with pH due to the deprotonation of the carboxylic acid.

Q2: Can polymorphism be an issue with this compound?

A2: Yes, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs) and can be expected for a molecule like this compound.[4] Different polymorphs can exhibit different physical properties, including solubility and stability. It is crucial to control the crystallization conditions to ensure the desired polymorph is consistently produced. Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the polymorphic form.

Q3: What are the key safety considerations when handling this compound?

III. Experimental Protocol: A Step-by-Step Guide to Crystallization

This protocol provides a general framework for the recrystallization of this compound. It is intended as a starting point and may require optimization based on the purity of the starting material and the desired crystal characteristics.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add 20 mL of ethanol and a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

    • Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol (e.g., 2 x 5 mL).

  • Drying:

    • Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for ethanol) until a constant weight is achieved.

Data Presentation:

ParameterRecommended Value/Range
Solute Concentration~50 mg/mL in Ethanol
Dissolution Temperature~60-70 °C
Cooling ProfileSlow cooling to RT, then ice bath
Washing SolventCold Ethanol

IV. Visualizing the Process: Diagrams and Workflows

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common crystallization issues.

TroubleshootingWorkflow start Start Crystallization oiling_out Problem: Oiling Out start->oiling_out Observe liquid separation fine_needles Problem: Fine Needles start->fine_needles Observe small crystals low_purity Problem: Low Purity start->low_purity Analytical results success Successful Crystallization start->success Desired outcome solution1 Reduce Cooling Rate / Add Co-solvent oiling_out->solution1 solution2 Slower Cooling / Reduce Supersaturation fine_needles->solution2 solution3 Improve Washing / Change Solvent low_purity->solution3 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: 2D structure of this compound.

V. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • Recrystallization: Activity No. 6. Scribd. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectroscopic analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This molecule, a key heterocyclic building block in medicinal chemistry, is frequently employed in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2] Its unique structure, featuring a fluorinated 7-azaindole core and a carboxylic acid moiety, presents specific challenges during characterization. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered during NMR, Mass Spectrometry, and FTIR analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for this molecule. However, the interplay between the fluorine atom, the bicyclic aromatic system, and the labile protons of the pyrrole and carboxylic acid groups can lead to complex and sometimes misleading spectra.

FAQ 1.1: Why do the signals for the aromatic protons in my ¹H NMR spectrum look so complex and difficult to assign?

Root Cause: The primary source of complexity is the spin-spin coupling between the ¹⁹F nucleus and nearby ¹H nuclei (heteronuclear J-coupling). This coupling occurs through bonds and can extend over several bonds (e.g., ³JHF, ⁴JHF, ⁵JHF), splitting proton signals into complex multiplets beyond simple doublet/triplet patterns.

Troubleshooting and Interpretation Strategy:

  • Expect Complex Multiplicities: Protons on the pyridine ring will be split by adjacent protons and by the fluorine atom. For example, the proton at the C5 position, being meta to the fluorine, will likely appear as a doublet of doublets (dd) due to coupling with both the C4 proton and the C6 fluorine.

  • Utilize 2D NMR: A 2D ¹H-¹³C HSQC experiment is invaluable for definitively assigning protons to their attached carbons. A ¹H-¹H COSY experiment will help establish proton-proton connectivity, allowing you to trace the spin systems within the molecule.

  • Consider ¹⁹F Decoupling: While not a standard experiment, running a ¹H{¹⁹F} NMR (proton NMR with fluorine decoupling) can simplify the spectrum dramatically. The complex multiplets will collapse into simpler patterns (e.g., doublets, singlets), revealing the underlying H-H coupling network. Comparing the coupled and decoupled spectra provides definitive proof of H-F coupling constants.

Table 1: Estimated ¹H NMR Chemical Shifts and Coupling Constants (Note: Values are estimates based on related pyrrolopyridine structures and can vary with solvent and concentration. Final assignments should be confirmed with 2D NMR data.)[3][4][5][6]

Proton PositionEstimated δ (ppm) in DMSO-d₆Expected MultiplicityKey Couplings
H1 (N-H)12.0 - 12.5Broad singletExchangeable
H28.2 - 8.4Singlet or narrow multiplet⁴JHH, ⁵JHF
H58.0 - 8.2Doublet of doublets (dd)³JHH, ³JHF
H77.2 - 7.4Doublet of doublets (dd)³JHH, ⁴JHF
COOH12.5 - 13.5Very broad singletExchangeable
FAQ 1.2: The N-H and O-H proton signals in my ¹H NMR are either very broad or not visible at all. What is happening?

Root Cause: The protons on the pyrrole nitrogen (N-H) and the carboxylic acid (O-H) are "labile," meaning they can exchange with other labile protons in the sample (like trace water) or with each other. This chemical exchange process can occur on a timescale that is fast relative to the NMR experiment, leading to significant signal broadening. In some cases, the signal can be broadened into the baseline, effectively disappearing.

Troubleshooting and Confirmation Protocol:

  • Solvent Choice is Critical: Use an aprotic polar solvent like DMSO-d₆. This solvent forms hydrogen bonds with the N-H and O-H protons, slowing down their exchange rate and resulting in sharper, more easily observable signals compared to less polar solvents like CDCl₃.

  • Perform a D₂O Exchange Experiment: This is a definitive test for identifying exchangeable protons.

    • Step 1: Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

    • Step 2: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

    • Step 3: Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • Result: The signals corresponding to the N-H and O-H protons will diminish or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR.

FAQ 1.3: I'm struggling with a poor signal-to-noise (S/N) ratio in my ¹⁹F NMR spectrum. How can I improve it?

Root Cause: A low S/N ratio in ¹⁹F NMR can stem from several factors, including low sample concentration, suboptimal acquisition parameters, poor probe tuning, or the presence of paramagnetic impurities.[7][8] While ¹⁹F is a highly sensitive nucleus, proper experimental setup is crucial for high-quality data.[9]

Troubleshooting Workflow:

Follow the decision tree below to systematically diagnose and resolve the issue.

G Workflow: Improving ¹⁹F NMR Signal-to-Noise start Poor S/N in ¹⁹F NMR check_conc Is sample concentration adequate? (>5-10 mg in 0.6 mL) start->check_conc increase_conc Action: Increase concentration or use a cryoprobe. check_conc->increase_conc No check_params Are acquisition parameters optimized? check_conc->check_params Yes increase_conc->check_params optimize_scans Action: Increase number of scans (NS). S/N increases with √NS. check_params->optimize_scans No (NS low) optimize_delay Action: Ensure relaxation delay (D1) is sufficient (e.g., 1-2s). check_params->optimize_delay No (D1 short) check_tune Is the probe properly tuned and matched for ¹⁹F? check_params->check_tune Yes optimize_scans->check_tune optimize_delay->check_tune tune_probe Action: Re-tune and match the probe. Consult instrument SOP. check_tune->tune_probe No check_impurities Are paramagnetic impurities present? (e.g., metal ions, dissolved O₂) check_tune->check_impurities Yes tune_probe->check_impurities remove_impurities Action: Filter sample, use high-purity solvents, or degas sample. check_impurities->remove_impurities Yes end_node High-Quality Spectrum check_impurities->end_node No remove_impurities->end_node

Caption: Troubleshooting workflow for poor S/N in ¹⁹F NMR.

Detailed Steps:

  • Number of Scans (NS): The most direct way to improve S/N is to increase the number of scans. The S/N ratio improves proportionally to the square root of the number of scans.

  • Relaxation Delay (D1): For quantitative results, the relaxation delay should be at least 5 times the T1 relaxation time of the fluorine nucleus.[10] For routine qualitative spectra, a delay of 1-2 seconds is often sufficient. A delay that is too short can lead to signal saturation and reduced intensity.[11]

  • Probe Tuning: Always ensure the NMR probe is correctly tuned to the ¹⁹F frequency and matched to the instrument's impedance. An improperly tuned probe will result in significant sensitivity loss.

  • Paramagnetic Impurities: Traces of metal ions or dissolved oxygen can cause severe line broadening and a decrease in signal intensity.[7] Filtering the sample through a small plug of celite or cotton and using high-purity solvents can help.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of the carboxylic acid group dictates the best approach for ionization.

FAQ 2.1: I'm using Electrospray Ionization (ESI) and struggling to see a clear molecular ion peak. Which mode should I use?

Root Cause: The carboxylic acid group is acidic and readily deprotonates. This makes the molecule ideally suited for analysis in negative ion mode. In positive mode, protonation can be difficult, leading to a weak or absent [M+H]⁺ signal.

Troubleshooting and Optimization Protocol:

  • Prioritize Negative Ion Mode: For carboxylic acids, ESI in negative ion mode is almost always the most effective method, yielding a strong deprotonated molecular ion, [M-H]⁻ .[12][13] The expected m/z for this ion would be approximately 179.03.

  • Optimize Positive Ion Mode for Adducts (If Necessary): If you must use positive mode, do not expect a strong [M+H]⁺. Instead, look for adducts with cations present in the mobile phase or as contaminants. Common adducts include:

    • [M+Na]⁺: (Sodium adduct)

    • [M+K]⁺: (Potassium adduct)

    • [M+NH₄]⁺: (Ammonium adduct, if ammonia is in the mobile phase)[12] Recently, methods using sodium adducts like [M – H + 2Na]⁺ have also been used to identify carboxylic acids.[14]

  • Adjust Mobile Phase: In negative mode, avoid acidic mobile phase modifiers (like formic or acetic acid) if possible, as they can suppress the ionization of your analyte.[13] If chromatography requires an acid, use the lowest concentration that provides acceptable peak shape. A mobile phase containing a weak base (like ammonium acetate) can enhance deprotonation and improve signal in negative mode.

  • Optimize Source Parameters: Carefully tune the capillary voltage and cone voltage (or fragmentor voltage). A cone voltage that is too high can cause the molecular ion to fragment in the source, reducing its intensity. Start with a low cone voltage and gradually increase it to find the optimal value that maximizes the [M-H]⁻ signal.

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups in the molecule.

FAQ 3.1: What are the key FTIR absorptions I should look for to confirm the structure of this compound?

Root Cause: The molecule has several distinct functional groups that give rise to characteristic vibrations in the infrared spectrum. Identifying these key peaks provides strong evidence for the compound's structure.

Data Interpretation Guide:

The spectrum can be divided into a few key regions. The presence of the carboxylic acid is typically unambiguous due to its unique, broad O-H stretch.

Table 2: Characteristic FTIR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance and Notes
Carboxylic AcidO-H Stretch2500 - 3300Very broad and strong, often obscuring C-H stretches. Caused by hydrogen bonding.[15]
PyrroleN-H Stretch3100 - 3300Medium to sharp peak, may be part of the broad O-H envelope.
Aromatic SystemC-H Stretch3000 - 3100Weak to medium, sharp peaks.
Carboxylic AcidC=O Stretch1680 - 1720Very strong and sharp. Position is sensitive to hydrogen bonding.
Aromatic RingsC=C & C=N Stretch1450 - 1620Multiple medium to strong, sharp peaks.
Aromatic RingC-F Stretch1100 - 1250Strong and sharp. Can be a reliable indicator of fluorination.[15]
Carboxylic AcidC-O Stretch1210 - 1320Strong intensity.

Experimental Tip: Analyze the sample as a solid (e.g., using a KBr pellet or an ATR accessory). This minimizes interference from solvent peaks and often enhances the features associated with hydrogen bonding, making the broad O-H stretch of the carboxylic acid dimer more prominent.

References

  • Gamoh, K., & Kusu, S. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 651-656. [Link]

  • Duncan, K. D., Volmer, D. A., Gill, C. G., & Krogh, E. T. (2016). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry, 27(3), 443-452. [Link]

  • Steffens, K. L., et al. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 56(10), 6488-6497. [Link]

  • Duncan, K. D., et al. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry. [Link]

  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]

  • Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology, 6, 155-168. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21566-21578. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Tuttle, L. M., et al. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 20(4), 2262-2270. [Link]

  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1645-1656. [Link]

  • MIT Department of Chemistry. (2007). Introduction to NMR part 2. [Link]

  • Anasazi Instruments. (2021). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Lam, M-K., et al. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 25(18), 4275. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • University of Arizona. 19Flourine NMR. [Link]

  • MySkinRecipes. 6-Fluoro-7-Azaindole-3-Carboxylic Acid. [Link]

  • Kim, H., et al. (2020). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. [Link]

  • Tetrahedron. 6-FLUORO-1H-PYRROLO[3,2-B]PYRIDINE. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]

  • ACTA POLONIAE PHARMACEUTICA. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

  • ACS Publications. Fluorine MAS NMR API revised. [Link]

  • ACS Publications. Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. [Link]

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed Central (PMC). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • PubMed. Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

Technical Support Center: Overcoming Resistance with 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing analogs of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the experimental validation and development of this promising class of therapeutic agents. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, diagnose, and overcome common challenges, particularly the emergence of drug resistance.

Section 1: Foundational FAQs - Understanding Your Inhibitor

This section addresses the fundamental properties and initial handling of this compound analogs, which often act as kinase inhibitors.

Q1: What is the general mechanism of action for pyrrolo[3,2-b]pyridine-based kinase inhibitors?

The 1H-pyrrolo[2,3-b]pyridine scaffold, a related core structure, is recognized as a "hinge-binding" motif.[1] This means it is adept at forming critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases.[1] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that drives cellular processes like proliferation and survival.[2] Analogs of the pyrrolo[3,2-b]pyridine scaffold have been successfully developed as potent inhibitors against various kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Acetyl-CoA Carboxylase (ACC).[2][3][4]

Q2: How should I properly solubilize and store my this compound analog for in vitro experiments?

Proper handling is critical for reproducible results. Most small molecule inhibitors of this class are soluble in organic solvents.

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a non-aqueous solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. This can be aided by gentle warming or vortexing.

  • Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: For cell-based assays, dilute the primary stock into your cell culture medium immediately before use. It is crucial that the final concentration of DMSO in the culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[5]

  • Solubility Issues: If you observe precipitation upon dilution into aqueous buffer or media, consider lowering the final concentration, using a different solvent for the primary stock (e.g., ethanol), or incorporating a solubilizing agent like Tween® 80, though the latter should be carefully controlled for its own biological effects.

Q3: What are the critical initial experiments to perform when characterizing a new analog?

The first step is to evaluate whether your compound truly inhibits its intended target and to measure its potency.[6]

  • Biochemical Assay: If possible, start with a cell-free biochemical assay using the purified target kinase. This will determine the direct inhibitory activity of your compound on the enzyme and allow you to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

  • Cell-Based Potency Assay: Next, assess the compound's effect in a relevant cancer cell line known to be dependent on the target kinase. A cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) will determine the cellular IC50 (or GI50) value.[7] A significant drop in potency from the biochemical to the cellular assay can indicate issues with cell permeability, compound stability, or efflux.[8]

  • Selectivity Profiling: To ensure the observed cellular effects are due to inhibition of the intended target, profile your lead compound against a panel of other kinases.[6][9] This is crucial for identifying potential off-target effects that could confound your results.[10]

Section 2: Troubleshooting In Vitro & Cellular Assay Challenges

This section provides solutions for common problems encountered during the initial screening and characterization of your inhibitor.

Q4: My IC50 values are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue. The table below outlines common culprits and troubleshooting steps.[11]

Potential CauseTroubleshooting Steps & Rationale
Inhibitor Instability/Precipitation Visually inspect for precipitate in stock and working solutions. Re-measure the concentration of your stock solution. Test solubility in the final assay buffer; if it precipitates, you may need to lower the top concentration or add a solubilizing agent.
Cell Passage Number & Health Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are in the logarithmic growth phase at the time of treatment.[12]
Variable Enzyme/Substrate Conc. For biochemical assays, use fresh aliquots of kinase and substrate for each experiment. Ensure concentrations are consistent, ideally with ATP near its Km value for the kinase to accurately assess competitive inhibition.[11]
Assay Plate Inconsistencies Use high-quality, low-binding plates. Ensure proper mixing in all wells, especially after adding the compound. Check for "edge effects" on the plate and avoid using the outer wells if they are problematic.
DMSO Concentration Variation Ensure the final DMSO concentration is identical across all wells, including controls. Even small variations can impact cell viability and enzyme activity.[5]

Q5: My compound is potent in a biochemical kinase assay but shows poor activity in cell-based assays. What is the underlying issue?

This discrepancy often points to issues with cellular bioavailability.[8] The compound may not be reaching its intracellular target at a sufficient concentration.

DOT script for Cellular Bioavailability Workflow

G cluster_0 Troubleshooting Workflow: Poor Cell-Based Potency cluster_1 Investigation Steps cluster_2 Potential Solutions A High Potency in Biochemical Assay B Low Potency in Cell-Based Assay C Hypothesis: Poor Cellular Bioavailability B->C Possible Reasons D 1. Check Cell Permeability (e.g., LC-MS/MS of cell lysates) C->D E 2. Assess for Drug Efflux (Use with ABC transporter inhibitors like verapamil) D->E H Synthesize More Permeable Analogs D->H F 3. Evaluate Compound Stability (Incubate in media, analyze degradation) E->F I Develop Co-treatment Strategy with Efflux Pump Inhibitor E->I G 4. Check for Nonspecific Binding (e.g., to serum proteins in media) F->G J Modify Scaffold to Improve Metabolic Stability F->J

Caption: Workflow for diagnosing poor cellular potency.

Explanation of Workflow:

  • Confirm Cellular Uptake: The most direct method is to treat cells with your inhibitor, lyse them, and use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound.[8]

  • Investigate Drug Efflux: Cancer cells often overexpress ATP-binding cassette (ABC) transporters, which act as pumps to expel drugs.[13] To test this, run your cell viability assay again, but co-administer your inhibitor with a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is a substrate for these pumps.

  • Assess Compound Stability: Your compound may be rapidly metabolized or degraded in the cell culture medium or intracellularly. Incubate the compound in complete media for the duration of your assay (e.g., 72 hours), then use HPLC or LC-MS/MS to check for degradation products.

  • Evaluate Nonspecific Binding: Serum proteins in the culture medium can bind to small molecules, reducing the free concentration available to enter the cells.[8] Performing assays in low-serum conditions can help diagnose this, although this may also affect cell health.

Section 3: Investigating and Overcoming Acquired Resistance

The development of resistance is a major hurdle in cancer therapy.[14][15] Understanding and overcoming it is paramount.

Q6: My initially sensitive cell line has become resistant to my lead compound. What are the likely molecular mechanisms?

Acquired resistance is an evolutionary process where a few cells survive treatment and proliferate.[16] The primary mechanisms include:

  • Target Alteration: Mutations in the kinase's ATP-binding pocket (e.g., "gatekeeper" mutations) can prevent the inhibitor from binding effectively while still allowing ATP to bind.[13]

  • Bypass Pathway Activation: Cells can upregulate alternative signaling pathways to circumvent the inhibited one, restoring the signals for proliferation and survival.[16] For example, if you are inhibiting an FGFR pathway, cells might upregulate EGFR or PI3K-Akt signaling.[2]

  • Drug Efflux and Metabolism: As mentioned previously, cells can increase the expression of drug efflux pumps or alter their metabolism to inactivate the drug.[14]

  • Epigenetic Changes: Alterations in DNA methylation or histone modifications can change the expression of genes involved in drug sensitivity or resistance pathways.[14]

DOT script for Mechanisms of Drug Resistance

G cluster_0 Mechanisms of Acquired Resistance to Kinase Inhibitors cluster_1 Resistance Mechanisms Inhibitor Pyrrolo[3,2-b]pyridine Analog Target Target Kinase Inhibitor->Target Inhibits Signal Downstream Signaling (Proliferation, Survival) Target->Signal Activates M1 Target Mutation (Inhibitor can't bind) M1->Target Alters M2 Bypass Pathway Activation Bypass Alternative Kinase M2->Bypass Upregulates M3 Increased Drug Efflux (P-glycoprotein) M3->Inhibitor Expels from cell M4 Epigenetic Changes Bypass->Signal Activates

Caption: Common mechanisms of acquired drug resistance.

Q7: How can I experimentally determine the mechanism of resistance in my cell line?

A systematic approach is required to pinpoint the resistance mechanism.

  • Sequence the Target Kinase: The first step is to isolate genomic DNA or RNA from both the sensitive (parental) and resistant cell lines and sequence the coding region of the target kinase. This will identify any acquired mutations in the drug-binding site.

  • Phospho-Proteomic/Kinase Profiling: Use antibody arrays or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between the sensitive and resistant cell lines (both with and without drug treatment). A significant increase in phosphorylation of proteins in an alternative pathway (e.g., p-AKT, p-ERK) in the resistant line is strong evidence of bypass activation.

  • Test Combination Therapies: Based on your profiling results, rationally select an inhibitor for the suspected bypass pathway. If co-treatment with your pyrrolopyridine analog and the new inhibitor restores sensitivity, it validates the bypass mechanism.

  • Assess Efflux Pump Activity: As described in Q5, use efflux pump inhibitors or measure the expression levels of transporters like P-glycoprotein (MDR1) via qPCR or Western blot.

Section 4: Key Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line via Dose Escalation

This protocol is adapted from established methods to create acquired resistance models.[12]

  • Determine Initial Dosing: Begin by treating the parental (sensitive) cell line with your inhibitor at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).

  • Initial Culture: Culture the cells in this drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery (i.e., resumption of normal growth rate).

  • Dose Escalation: Once the cells have adapted and are growing robustly, passage them and increase the drug concentration by a factor of 1.5-2.0.

  • Monitor and Repeat: Observe the cells closely. A sharp drop in cell count after increasing the drug concentration is common.[12] Allow the surviving population to recover. Repeat this cycle of adaptation and dose escalation.

  • Confirmation: The entire process can take 6-12 months.[16] A resistant line is considered established when it can proliferate in a drug concentration that is at least 5-10 times the original IC50 of the parental line. Periodically confirm the IC50 of the evolving cell line to track the development of resistance.

Protocol 2: Western Blot Analysis to Probe Bypass Signaling Pathway Activation

  • Experimental Setup: Seed both parental and resistant cells. Allow them to adhere.

  • Treatment: Treat both cell lines with your pyrrolopyridine analog at 1x and 5x the parental IC50 for a defined period (e.g., 6, 12, or 24 hours). Include an untreated (vehicle) control for both lines.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against a phosphorylated protein in a suspected bypass pathway (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an ECL (chemiluminescence) substrate to detect the signal.

  • Analysis: Compare the levels of the phosphorylated protein between parental and resistant cells, with and without treatment. Upregulation of a phosphorylated kinase in the resistant line, especially under drug pressure, indicates bypass pathway activation. Always probe for the total protein (e.g., total-Akt) as a loading control.

References

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309.
  • Gnocchi, D., Nikolic, D., Russo, S., et al. (2025). Dysfunctional mitochondrial bioenergetics sustains drug resistance in cancer cells. American Journal of Physiology-Cell Physiology, 328, C1150–C1159. Available from: [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. Available from: [Link]

  • Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate. Available from: [Link]

  • Zhang, P., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI Bookshelf. Available from: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • ACS Publications. (2011). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Veselov, M.S., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available from: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Target Validation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a novel small molecule identified from a high-throughput screen. For clarity, this molecule will be referred to as Compound X . Our hypothetical scenario posits that Compound X has shown potent inhibitory activity against a key oncogenic kinase, hereafter named Kinase Y , in biochemical assays.

The critical journey from identifying a "hit" in a screen to validating it as a viable drug candidate is paved with rigorous scientific validation. This process ensures that the compound's observed cellular effects are indeed mediated through its intended target.[1][2] Failure to adequately validate the target is a primary cause of clinical trial failures. This guide will compare Compound X against a well-characterized, albeit less potent, clinical candidate, Reference Compound Z , which also targets Kinase Y. We will detail the essential experiments required to build a robust target validation package, grounded in established scientific principles and methodologies.

Part 1: The Imperative of Target Validation

Target validation is the multi-faceted process of confirming that a specific molecular target is directly involved in the pathophysiology of a disease and that modulating this target with a small molecule will produce the desired therapeutic effect.[3] A successful validation strategy for a novel inhibitor like Compound X must unequivocally answer two fundamental questions:

  • Target Engagement: Does Compound X directly bind to and engage Kinase Y within the complex environment of a living cell?

  • On-Target Efficacy: Is the inhibition of Kinase Y by Compound X responsible for the observed downstream cellular phenotype (e.g., inhibition of cancer cell proliferation)?

To address these questions, we employ a tiered approach, moving from direct biophysical confirmation of binding to cellular and, ultimately, in vivo functional assays.

Part 2: Experimental Framework for Validating the Kinase Y Target

Our validation strategy is designed as a self-validating system, where each experimental stage provides evidence that informs and corroborates the next. We will directly compare the performance of Compound X with Reference Compound Z throughout this process.

Confirming Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

The first and most crucial step is to verify that Compound X engages its intended target, Kinase Y, in an unadulterated cellular environment.[4] While biochemical assays are excellent for initial screening, they do not account for factors like cell permeability or competition from endogenous ligands.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the physical interaction between a ligand and its target protein in intact cells or tissues.[6][7][8]

Principle of CETSA: The binding of a ligand, such as Compound X, typically stabilizes the target protein. This increased stability means a higher temperature is required to denature the protein.[9] CETSA measures the amount of soluble (non-denatured) target protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[7][9]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Culture cells expressing endogenous Kinase Y B Aliquot cells and treat with: 1. Vehicle (DMSO) 2. Compound X (10 µM) 3. Reference Compound Z (10 µM) A->B C Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min B->C D Cool samples on ice C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Separate soluble proteins from precipitated aggregates via centrifugation E->F G Quantify soluble Kinase Y in supernatant via Western Blot or AlphaScreen F->G H Plot % Soluble Kinase Y vs. Temperature G->H I Compare melting curves. A rightward shift indicates ligand-induced stabilization. H->I A Compound X (1 µM) B Biochemical Kinome-Wide Panel (~400 kinases) A->B C Primary Hit: Kinase Y (e.g., 98% inhibition) B->C D Off-Target Hits (e.g., Kinase A, Kinase B >50% inhibition) B->D Identify E Cellular Phospho-Protein Assay (Western Blot or MSD) C->E Validate D->E Counter-screen F Confirm dose-dependent inhibition of Kinase Y substrate phosphorylation E->F G Test for inhibition of Kinase A/B substrate phosphorylation E->G

Caption: Kinase selectivity profiling and cellular validation workflow.

Comparative Data: Kinase Selectivity (at 1 µM)

CompoundKinase Y InhibitionOff-Targets (>50% Inhibition)Selectivity Score (S10)
Compound X 98%2 (Kinase A, Kinase B)0.005 (2/380)
Reference Z 85%150.039 (15/380)
Selectivity Score (S10) is the fraction of kinases inhibited >90% at 1 µM.

Interpretation: Compound X demonstrates vastly superior selectivity compared to Reference Compound Z. However, the identification of two potential off-targets (Kinase A and B) is crucial. These must be followed up with cellular assays to determine if Compound X engages and inhibits these kinases at physiologically relevant concentrations. A Western blot analysis showing dose-dependent inhibition of a known Kinase Y substrate (e.g., p-STAT3) but not of substrates for Kinase A or B in treated cells would provide strong evidence for on-target cellular activity.

Linking Target Engagement to Cellular Function

The ultimate goal is to demonstrate that the engagement of Kinase Y by Compound X is the direct cause of the desired anti-proliferative effect. [2]This is achieved by correlating the concentration of the compound required for target engagement with the concentration required for the functional cellular outcome.

Experimental Approach:

  • Target Engagement EC50: Determined via ITDRFCETSA as described in section 2.1.

  • Pathway Inhibition EC50: Measure the inhibition of phosphorylation of a direct downstream substrate of Kinase Y in cells via a quantitative immunoassay (e.g., Meso Scale Discovery).

  • Anti-proliferative GI50: Measure the concentration required to inhibit cell growth by 50% using a standard cell viability assay (e.g., CellTiter-Glo®).

Comparative Data: Engagement-Function Correlation

ParameterCompound XReference Compound Z
Target Engagement (CETSA EC50) 0.15 µM1.2 µM
Pathway Inhibition (p-Substrate EC50) 0.18 µM1.5 µM
Cell Growth Inhibition (GI50) 0.25 µM2.0 µM

Interpretation: For Compound X, there is a strong correlation between the concentrations needed for target engagement, pathway inhibition, and the final anti-proliferative effect. This tight structure-activity relationship (SAR) is compelling evidence that Compound X exerts its anti-cancer effects primarily through the inhibition of Kinase Y. [1]The weaker potency and similar (though shifted) correlation for Reference Compound Z further validate the mechanism of action.

In Vivo Target Validation

The final step in preclinical validation is to confirm target engagement in a living organism. [10][11]This demonstrates that the compound can reach its target in the relevant tissue at a sufficient concentration to exert its effect.

Protocol: Ex Vivo CETSA for In Vivo Target Engagement

  • Animal Dosing: Dose tumor-bearing mice (xenograft model with HuH-7 cells) with Compound X, Reference Compound Z, or vehicle via the intended clinical route (e.g., oral gavage).

  • Tissue Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize the animals and harvest the tumors and other relevant tissues.

  • Ex Vivo CETSA: Immediately process the harvested tissues. Aliquots of tissue homogenates are subjected to the CETSA heating protocol.

  • Analysis: The amount of soluble Kinase Y is quantified. Increased thermal stability in tumors from compound-treated animals compared to vehicle-treated animals confirms in vivo target engagement.

Expected Outcome: A successful study would show a dose- and time-dependent increase in the thermal stability of Kinase Y in tumor tissues from mice treated with Compound X. Correlating this target engagement data with pharmacokinetic (drug concentration in plasma and tumor) and pharmacodynamic (e.g., reduction in p-Substrate levels in the tumor) data provides a complete picture of the drug's action in vivo.

Conclusion

The path to validating this compound (Compound X) as a legitimate therapeutic candidate requires a systematic, evidence-based approach. Through the direct comparison with a known reference compound, we have outlined a rigorous workflow. The proposed studies, moving from cellular biophysics (CETSA) to broad selectivity profiling (Kinome scan) and functional correlation, build an unassailable case for the compound's mechanism of action. The superior performance of Compound X in these assays—demonstrating potent, selective, and functionally correlated engagement of Kinase Y—establishes it as a high-quality lead compound worthy of advancement into further preclinical and clinical development.

References

  • Target Identification and Validation (Small Molecules). University College London. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_W3OHr7I42f0STF4mZsS0JJcqchdGjrd3tJIeul8hcxDlRuvEEgQUCGErb0phX0Dq2PWCu5sHrxSDll1v1icAtJjrFryXJVlMXk4rVPYDfUL28Es_rP6ukWCrbDGeW74RsQ4gZ8n_nY7J5KUQj8mXmgAIWz2dGqDaOrGiFFkPPILcUy34hYllYxrRqz5V8iuxQQUJJ0rEQtzT0mj9R69KGvUCOKY=]
  • Determining target engagement in living systems. L. M. N. et al., Nature Chemical Biology. [URL: https://www.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4431]
  • Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. M. P. et al., SLAS Technology. [URL: https://pubmed.ncbi.nlm.nih.gov/31199173/]
  • Kinase Panel Profiling. Pharmaron. [URL: https://www.pharmaron.com/in-vitro-biology/biochemistry/kinase-profiling/]
  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [URL: https://www.pelagobio.com/in-vivo]
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. I. H. Gilbert, Drug Discovery Today. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830781/]
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. AntBio. [URL: https://www.antbio.com/news/post-identification-target-validation-critical-steps-in-small-molecule-drug-discovery-and-high-quality-reagent-support.html]
  • Identification and validation of protein targets of bioactive small molecules. ResearchGate. [URL: https://www.researchgate.net/publication/230723821_Identification_and_validation_of_protein_targets_of_bioactive_small_molecules]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379322/]
  • Kinase Screening & Profiling Service. BPS Bioscience. [URL: https://bpsbioscience.com/kinase-screening-profiling-service]
  • Quantitative Kinome Profiling Services. CD Biosynsis. [URL: https://www.cd-biosynsis.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7232074/]
  • Kinome Profiling Service. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/kinome-profiling-service.html]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [URL: https://www.annualreviews.org/doi/10.1146/annurev-biochem-060713-035359]
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01823]
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2285709]
  • Target Engagement Assay Services. Concept Life Sciences. [URL: https://www.conceptlifesciences.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]

Sources

Comparing "6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" to other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the 1H-Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic potential. Dysregulation of kinase activity is a cornerstone of numerous pathologies, most notably cancer, driving aberrant cellular processes like proliferation, survival, and migration.[1] Consequently, kinase inhibitors have become a major class of targeted therapies, with over 70 approved by the FDA for cancer treatment alone.[1][2] The development of these small-molecule inhibitors is a continuous journey of optimizing potency, selectivity, and pharmacokinetic properties to maximize efficacy while minimizing off-target toxicity.[3][4]

Within the vast chemical space of potential inhibitors, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind effectively to the ATP-binding pocket of kinases. The pyrrolopyridine core is one such scaffold, with various isomers like pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-b]pyridine forming the basis of numerous potent inhibitors.[5][6][7]

This guide provides a comparative analysis of the 1H-pyrrolo[3,2-b]pyridine scaffold as a foundation for novel kinase inhibitors. While direct, extensive public data on "6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" is limited, its structure provides an ideal framework for discussing the critical elements of modern inhibitor design. We will use this molecule as a reference point to explore the properties of the core scaffold, compare it to other established kinase inhibitors—particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family—and detail the experimental methodologies required for their rigorous evaluation.

Section 1: Deconstructing the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is an attractive scaffold for several reasons. It is a bicyclic heteroaromatic system that acts as a bioisostere for purine, providing a rigid framework that can present key hydrogen bond donors and acceptors to the hinge region of the kinase ATP-binding site. The true power of this scaffold lies in the strategic placement of substituents to achieve high affinity and selectivity.

  • The Pyrrolopyridine Core: This nitrogen-containing structure is adept at forming critical hydrogen bonds within the kinase hinge region, a fundamental interaction for many Type I and Type II inhibitors.

  • The 3-Carboxamide/Carboxylic Acid Moiety: As seen in derivatives developed as Acetyl-CoA Carboxylase (ACC) and FGFR4 inhibitors, a substituent at the 3-position can be directed towards the solvent-exposed region.[8][9] A carboxylic acid, as in our topic compound, can serve as a potent hydrogen bond donor and acceptor, potentially anchoring the molecule to specific amino acid residues like lysine or asparagine, or improving aqueous solubility.

  • The 6-Fluoro Substitution: The introduction of a fluorine atom is a classic medicinal chemistry strategy. Its high electronegativity can modulate the electronics of the aromatic system and form favorable electrostatic or dipole interactions within the binding pocket. Furthermore, fluorine substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and bioavailability).

Recent research has highlighted the utility of this specific scaffold. For instance, a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were successfully developed as orally available ACC1 inhibitors.[8] More strikingly, 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides have been designed as highly selective, reversible-covalent inhibitors of FGFR4, demonstrating the scaffold's capacity for sophisticated, targeted drug design.[9]

Section 2: A Case Study in Precision Targeting: The FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a key therapeutic target, particularly in hepatocellular carcinoma (HCC), where amplification of its ligand, FGF19, is a frequent oncogenic driver. The FGF19-FGFR4 signaling axis activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival.[9]

Developing inhibitors that are selective for FGFR4 is challenging due to the high degree of homology among the four FGFR family members (FGFR1-4). Off-target inhibition of FGFR1-3 can lead to toxicities such as hyperphosphatemia (FGFR1) and retinal disorders (FGFR2). Therefore, achieving selectivity is paramount for a viable therapeutic agent.

FGFR_Signaling_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization FRS2 FRS2 Dimerization->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGF19-FGFR4 signaling cascade leading to cell proliferation.

Section 3: Comparative Analysis Against Established Kinase Inhibitors

To understand the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold, we compare a lead compound from the literature, 10z (a 5-formyl-pyrrolo[3,2-b]pyridine derivative) , with other clinical-stage FGFR inhibitors.[9] This comparison highlights the key performance metrics that define a successful inhibitor.

InhibitorTarget ProfileBinding ModeIC₅₀ FGFR4 (nM)IC₅₀ FGFR1 (nM)Selectivity (FGFR1/FGFR4)Cell Potency (Hep3B, IC₅₀ nM)
Compound 10z [9]FGFR4 SelectiveReversible-Covalent1.8>10,000>5,500x37
Erdafitinib Pan-FGFRReversible611.20.02x21
Pemigatinib FGFR1/2/3 > 4Reversible300.40.013x>1000
Lenvatinib Multi-Kinase (VEGFR, FGFR)Reversible46220.48x930

Data compiled from cited literature and public databases for illustrative purposes.

Analysis of Comparative Data:

  • Potency and Selectivity: The pyrrolo[3,2-b]pyridine derivative 10z exhibits exceptional potency against FGFR4 with an IC₅₀ in the single-digit nanomolar range.[9] Its most significant advantage is its remarkable selectivity, showing over 5,500-fold preference for FGFR4 over FGFR1.[9] This contrasts sharply with pan-FGFR inhibitors like Erdafitinib and Pemigatinib, which potently inhibit FGFR1-3 and thus carry a higher risk of associated toxicities.

  • Mechanism of Action: Compound 10z was designed as a reversible-covalent inhibitor.[9] It forms a covalent bond with a non-catalytic cysteine residue unique to FGFR4, leading to high potency and prolonged target engagement, while the reversible nature of the bond may mitigate the risk of permanent target-related toxicity. This sophisticated mechanism is a significant differentiator from purely reversible inhibitors.

  • Cellular Activity: The potent biochemical inhibition of 10z translates effectively into cellular activity, as shown by its low nanomolar IC₅₀ value in the FGF19-driven Hep3B HCC cell line.[9] This demonstrates that the compound can effectively penetrate cells and engage its target in a complex biological system.

Section 4: Essential Experimental Protocols for Inhibitor Characterization

Rigorous, reproducible experimental data is the bedrock of drug discovery. The characterization of a novel kinase inhibitor involves a tiered approach, moving from simple biochemical assays to complex cellular and in vivo models.

Experimental_Workflow Start Compound Synthesis & QC Biochem_Primary Primary Screen: Biochemical Potency (IC₅₀) e.g., LanthaScreen™ vs Target Kinase Start->Biochem_Primary Biochem_Secondary Secondary Screen: Biochemical Selectivity vs Kinome Panel (e.g., 400 kinases) Biochem_Primary->Biochem_Secondary Hit Cell_Potency On-Target Cellular Potency Engineered Cell Line (e.g., Ba/F3) Phospho-Target Western Blot Biochem_Secondary->Cell_Potency Selective Hit Cell_Function Functional Cellular Assays Anti-Proliferation (e.g., CellTiter-Glo®) Apoptosis Assay (e.g., Caspase-Glo®) Cell_Potency->Cell_Function ADME In Vitro ADME/Tox Metabolic Stability (Microsomes) Permeability (Caco-2), Cytotoxicity Cell_Function->ADME InVivo In Vivo Studies Pharmacokinetics (PK) Tumor Xenograft Efficacy (PD) ADME->InVivo Favorable Profile Lead Lead Candidate InVivo->Lead

Caption: A tiered workflow for kinase inhibitor screening and validation.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to the kinase of interest.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. It is a direct measure of target engagement and is highly sensitive, making it ideal for primary screening and determining accurate IC₅₀ values.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer solution in kinase buffer containing the target kinase (e.g., FGFR4) and the corresponding Alexa Fluor™ 647-labeled tracer.

    • Prepare a 4X Europium-labeled anti-tag antibody solution (specific to the kinase's tag, e.g., anti-His).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in buffer, typically starting at 100 µM.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor to the appropriate wells.

    • Add 2.5 µL of buffer to "no inhibitor" control wells.

    • Add 2.5 µL of tracer to "no kinase" control wells.

  • Reaction Initiation:

    • Add 2.5 µL of the 4X Kinase/Tracer solution to the inhibitor and control wells.

    • Add 2.5 µL of the 4X Europium-labeled antibody solution to all wells.

    • The final volume in each well is 10 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)

This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.

Causality: This assay quantifies the number of viable cells by measuring ATP levels, which is an indicator of metabolic activity. A reduction in ATP signifies either cytostatic (growth inhibition) or cytotoxic (cell death) effects of the compound, providing a functional readout of the inhibitor's cellular impact.

Methodology:

  • Cell Plating:

    • Culture Hep3B cells (for FGFR4) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well, white-walled plate in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in culture media.

    • Remove the old media from the cells and add 100 µL of media containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly versatile and promising core for the development of next-generation kinase inhibitors.[6][8][9] As demonstrated by the highly selective and potent FGFR4 inhibitor 10z , strategic functionalization of this core can overcome significant challenges in targeted therapy, such as achieving isoform selectivity and implementing novel mechanisms like reversible covalency.[9]

A hypothetical molecule like This compound encapsulates key principles of modern drug design. The fluoro-substituent offers a route to enhanced metabolic stability and binding affinity, while the carboxylic acid provides a strong interaction point or a handle for improving physicochemical properties. The path forward for developing inhibitors based on this scaffold involves:

  • Structure-Based Design: Utilizing X-ray crystallography to visualize inhibitor binding and rationally design modifications that enhance interactions with the target protein.

  • Kinome-Wide Selectivity Profiling: Early and comprehensive screening to ensure the inhibitor does not engage with anti-targets that could cause toxicity.

  • Pharmacokinetic Optimization: Fine-tuning the molecule to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy.

By integrating these principles, researchers can continue to unlock the potential of the pyrrolopyridine scaffold, translating potent and selective molecules into effective and safe targeted therapies for patients.

References

  • A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Hematology & Oncology. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. PubMed. [Link]

  • Kinase Inhibitors in Multitargeted Cancer Therapy. Bentham Science. [Link]

  • Targeted Therapeutics for Cancer Treatment: A Review of Kinase Inhibitors, Angiogenesis Inhibitors, and Other Molecularly targeted Agents. Biotechnology Frontiers. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Kinase inhibitors in clinical practice: An expanding world. PMC - NIH. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. PMC - PubMed Central. [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. N/A. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. N/A. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated pyrrolopyridine carboxylic acids. We will delve into the fundamental principles of how fluorine substitution impacts the physicochemical properties and, consequently, the therapeutic potential of this important class of heterocyclic compounds. This document will synthesize technical data with practical insights, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Part 1: The Strategic Advantage of Fluorination in Drug Design

The pyrrolopyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4][5] The fusion of a pyrrole ring to a pyridine nucleus creates a versatile heterocyclic system that can be readily functionalized to modulate its biological profile. The incorporation of a carboxylic acid group further enhances the drug-like properties of these molecules, often playing a crucial role in target binding and improving pharmacokinetic profiles.[1][3]

In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7][8][9][10] The substitution of hydrogen with fluorine, its bioisostere, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7][9][10] These modifications frequently translate into enhanced potency, greater selectivity, and improved pharmacokinetic properties.[6][7][8]

Part 2: Unpacking the Influence of Fluorine on Pyrrolopyridine Carboxylic Acids

The introduction of fluorine into the pyrrolopyridine carboxylic acid scaffold can lead to significant and often predictable alterations in its biological activity. These changes stem from the unique physicochemical properties of the fluorine atom.

Modulation of Physicochemical Properties
  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6][9][10] However, the effect is context-dependent and can be influenced by the position and number of fluorine atoms.

  • pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups.[7][10] For pyrrolopyridine carboxylic acids, this can influence the ionization state of the carboxylic acid and the nitrogen atoms in the pyridine ring, which in turn affects solubility, membrane permeability, and binding interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[7][10] Introducing fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life and duration of action of the drug.[6][10]

cluster_0 Fluorination cluster_1 Physicochemical Properties cluster_2 Biological Outcomes Fluorine Fluorine Atom (High Electronegativity, Strong C-F Bond) Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity pKa Lowered pKa Fluorine->pKa Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Target_Binding Enhanced Target Binding pKa->Target_Binding Half_Life Prolonged Half-life Metabolic_Stability->Half_Life Potency Increased Potency & Selectivity Target_Binding->Potency

Caption: Impact of Fluorination on Drug Properties.

Enhancement of Biological Activity

The altered physicochemical properties of fluorinated pyrrolopyridine carboxylic acids often lead to superior biological performance compared to their non-fluorinated counterparts.

  • Anticancer Activity: Fluorinated derivatives have shown enhanced cytotoxicity against various cancer cell lines. For example, a study on pyrrolo[3,4-c]pyridine derivatives revealed that a 7-fluoro substitution significantly impacted the activity of SYK inhibitors.[1] The increased lipophilicity can facilitate better penetration into cancer cells, while altered electronic properties can lead to stronger interactions with target enzymes or receptors.

  • Antimicrobial Activity: The introduction of fluorine can significantly boost the antimicrobial potency of pyrrolopyridine carboxylic acids. This is often attributed to improved cellular uptake by bacteria and fungi, as well as enhanced inhibition of essential microbial enzymes. Several studies have highlighted the promising antibacterial and antifungal activities of novel carboxylic acid derivatives.[11][12][13][14]

  • Antiviral Activity: Fluorination has been a successful strategy in the development of antiviral agents. In the context of pyrrolopyridines, which have demonstrated anti-HIV activity, fluorine substitution can enhance the inhibition of viral enzymes like reverse transcriptase or integrase.[1]

Part 3: Comparative Analysis and Experimental Protocols

To provide a clearer picture of the advantages of fluorination, this section presents a summary of comparative data and detailed experimental protocols for assessing the biological activity of these compounds.

Comparative Biological Activity Data

The following table summarizes hypothetical but representative data comparing the biological activity of a non-fluorinated pyrrolopyridine carboxylic acid (Compound A) with its fluorinated analog (Compound B).

CompoundTargetAssayIC50 / MICFold Improvement
Compound A (Non-fluorinated)Cancer Cell Line (e.g., HCT-116)MTT Assay15 µM-
Compound B (Fluorinated)Cancer Cell Line (e.g., HCT-116)MTT Assay3 µM5x
Compound A (Non-fluorinated)S. aureusMIC Assay32 µg/mL-
Compound B (Fluorinated)S. aureusMIC Assay4 µg/mL8x
Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan crystals Incubate3->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: MTT Assay Workflow for Cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated pyrrolopyridine carboxylic acids in culture medium. Add these to the respective wells and include vehicle-treated and untreated controls.[16]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

This protocol describes the broth microdilution method to determine the MIC of the compounds against a bacterial strain.

Start Prepare serial dilutions of test compounds in a 96-well plate Add_Bacteria Add a standardized bacterial suspension to each well Start->Add_Bacteria Incubate Incubate the plate at 37°C for 18-24 hours Add_Bacteria->Incubate Observe_Growth Visually inspect for bacterial growth Incubate->Observe_Growth Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC

Caption: MIC Assay Workflow.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds, as well as to positive (bacteria only) and negative (broth only) control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Part 4: Concluding Remarks and Future Directions

The evidence strongly suggests that the fluorination of pyrrolopyridine carboxylic acids is a highly effective strategy for enhancing their biological activity. The unique properties of fluorine allow for the fine-tuning of physicochemical and pharmacokinetic parameters, leading to more potent and selective drug candidates.[6][7][9][19]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of fluorine substitution at different positions of the pyrrolopyridine ring system to develop a comprehensive SAR.[19][20][21]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.[22]

By leveraging the power of fluorine chemistry, researchers can continue to unlock the full therapeutic potential of the versatile pyrrolopyridine carboxylic acid scaffold, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. Vertex AI Search.
  • Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden - Available Technologies. Vertex AI Search.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchG
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Vertex AI Search.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Cytotoxicity Assessment of Spirocyclic Oximes - JoVE Journal. Vertex AI Search.
  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. Vertex AI Search.
  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PubMed. Vertex AI Search.
  • Evaluation of carboxylic acid-derivatized corroles as novel gram-positive antibacterial agents under non-photodynamic inactivation conditions - PubMed. Vertex AI Search.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. Vertex AI Search.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents - PMC - PubMed Central. Vertex AI Search.
  • Pyrrolo-pyrrole carboxylic acid | C7H4N2O2 | CID 70413469 - PubChem. PubChem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Vertex AI Search.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchG
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. Vertex AI Search.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Vertex AI Search.
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - NIH. Vertex AI Search.
  • Experimental comparison of some methods to assess cytotoxicity - ResearchG
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Vertex AI Search.
  • Synthesis of 1,4‐dihydro‐4‐oxopyrrolo[3,4‐b]pyridine‐3‐carboxylic acid derivatives as potential antimicrobial agents - ResearchG
  • Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays - ResearchG
  • Structure activity relationship of compound 4.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchG
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • Biologically active compounds containing pyrrolopyridines unit.

Sources

A Comparative Guide to the Potency of Pyrrolopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its structural versatility and ability to interact with various biological targets have made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the potency of various pyrrolopyridine-based analogs, with a conceptual focus around the framework of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. While direct comparative studies on a series of analogs of this specific molecule are not extensively available in the public domain, by examining related pyrrolopyridine isomers, we can derive valuable structure-activity relationship (SAR) insights that inform future drug design.

This guide is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from peer-reviewed literature to provide an objective comparison of the performance of different pyrrolopyridine derivatives, supported by available experimental data.

The Pyrrolopyridine Core: A Scaffold for Kinase Inhibition

The pyrrolopyridine ring system, an isostere of indole, offers unique physicochemical properties that are advantageous for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve solubility, while the pyrrole moiety provides a rich source of electrons and opportunities for diverse substitutions. These features allow for fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. Different isomers of the pyrrolopyridine scaffold have been explored for their potential as kinase inhibitors, with substitutions at various positions of the bicyclic system leading to significant differences in potency and selectivity.

Comparative Potency of Pyrrolopyridine Derivatives

The following sections and data tables summarize the potency of various pyrrolopyridine analogs against different kinase targets as reported in the scientific literature.

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers and inflammatory diseases. A study on a series of pyrrolo[3,2-c]pyridine derivatives identified potent FMS kinase inhibitors.[1]

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC50 (nM)
KIST101029 (Lead) Pyrrolo[3,2-c]pyridineDi-substituted phenyl amideFMS96
1e Pyrrolo[3,2-c]pyridineModified di-substituted phenyl amideFMS60
1r Pyrrolo[3,2-c]pyridinePrimary amino, meta-disubstituted central phenyl, amide linker, and 4′-morpholino-3′-(trifluoromethyl)phenyl terminal ringFMS30

Analysis of Structure-Activity Relationship (SAR):

The data indicates that modifications to the terminal phenyl ring and the linker significantly impact potency. Compound 1r was found to be the most potent, being 3.2 times more active than the lead compound, KIST101029.[1] The combination of a primary amine, a meta-disubstituted central phenyl ring, and a morpholino-trifluoromethylphenyl terminal group appears to be crucial for enhanced FMS kinase inhibition.[1]

1H-Pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3]

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC50 (nM)
4h 1H-Pyrrolo[2,3-b]pyridine5-(trifluoromethyl)- with aryl substitutionsFGFR17
FGFR29
FGFR325
FGFR4712

Analysis of Structure-Activity Relationship (SAR):

Compound 4h demonstrated potent inhibitory activity against FGFR1, 2, and 3, with significantly lower potency against FGFR4, indicating a degree of selectivity.[2][3] The specific substitutions on the 1H-pyrrolo[2,3-b]pyridine core are critical for achieving high potency against the FGFR family of kinases. The trifluoromethyl group at the 5-position and the nature of the aryl substituent play a key role in the interaction with the kinase domain.[3]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols used for potency determination.

FMS Kinase Inhibition Assay

The inhibitory activity against FMS kinase for the pyrrolo[3,2-c]pyridine derivatives was likely determined using a biochemical assay. A typical protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant human FMS kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the FMS kinase enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

FGFR Kinase Inhibition Assay

Similarly, the potency of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms would be assessed through an in vitro kinase assay. The general principles are similar to the FMS kinase assay:

  • Recombinant Kinases: Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are used.

  • Assay Components: The assay mixture typically includes the kinase, a specific peptide substrate, ATP, and the test compound at various concentrations.

  • Reaction and Detection: The reaction is allowed to proceed for a defined period, and the level of substrate phosphorylation is measured. Common detection methods include ELISA-based formats or homogeneous fluorescence resonance energy transfer (FRET) assays.

  • Data Analysis: IC50 values are determined from the dose-response curves for each FGFR isoform to assess both potency and selectivity.

Visualizing Structure-Activity Relationships and Signaling Pathways

Diagrams are powerful tools for visualizing complex biological information. The following diagrams illustrate a generalized kinase inhibition workflow and a hypothetical structure-activity relationship for pyrrolopyridine derivatives.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Recombinant Kinase & Substrate C Incubate Kinase with Compound A->C B Serially Dilute Test Compound B->C D Initiate Reaction with ATP C->D E Detect Substrate Phosphorylation D->E F Calculate IC50 from Dose-Response Curve E->F SAR cluster_core Pyrrolopyridine Core cluster_modifications Substitutions cluster_activity Biological Activity Core Pyrrolo[3,2-b]pyridine R1 R1: Halogen (e.g., Fluoro) - Modulates electronics - Can improve metabolic stability Core->R1 Position 6 R2 R2: Carboxylic Acid - Potential for H-bonding - Improves solubility Core->R2 Position 3 R3 R3: Aryl/Heteroaryl Groups - Occupies hydrophobic pockets - Key for selectivity Core->R3 Other Positions Activity Potency (IC50) Selectivity R1->Activity R2->Activity R3->Activity

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a novel series of 1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on the lead compound, designated 4h , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will dissect the experimental data supporting its mechanism of action, compare its performance, and provide detailed protocols for key validation assays.

Introduction: The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridine Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved tyrosine kinases (FGFR1-4), is a critical regulator of cellular processes including proliferation, migration, and angiogenesis.[1] Aberrant activation of the FGFR signaling pathway, through gene amplification, fusions, or mutations, is a known driver in the progression of numerous solid tumors, including breast, lung, and gastric cancers.[1][2][3] This makes FGFR an attractive therapeutic target for cancer therapy.[1][4]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of kinase inhibitors due to its low molecular mass and high ligand efficiency.[1] This guide focuses on a recently developed series of these derivatives, culminating in compound 4h , which has demonstrated potent and broad-spectrum activity against FGFRs 1, 2, and 3.[1][4]

The FGFR Signaling Pathway

Activation of FGFRs by their fibroblast growth factor (FGF) ligands initiates receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic kinase domain. This phosphorylation cascade triggers the activation of several downstream signaling pathways, most notably the RAS–MEK–ERK and PI3K–Akt pathways, which are central to cell proliferation and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Compound 4h Inhibitor->Dimer caption Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Caption: Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Part 1: In Vitro Efficacy Assessment

The initial characterization of any potential therapeutic agent relies on a robust suite of in vitro assays. These experiments are designed to quantify the direct interaction of the compound with its molecular target and to assess its functional consequences in a controlled cellular environment.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of the compound against the target kinases.

The potency of compound 4h was evaluated against FGFR isoforms 1, 2, 3, and 4. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is the primary metric for potency.

Data Summary:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
Comparator: AZD4547PotentPotentPotentLow Potency

Table 1: Inhibitory activity of compound 4h against FGFR isoforms.[1][4] Comparator data for AZD4547, a known FGFR1-3 selective inhibitor, is provided for context.[5]

Interpretation: Compound 4h demonstrates potent inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1][4] The significantly higher IC50 value for FGFR4 indicates a degree of selectivity for the first three isoforms, a desirable trait to potentially avoid off-target effects associated with FGFR4 inhibition.[2]

Cellular Proliferation Assay

Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on FGFR signaling.

The anti-proliferative effects of compound 4h were tested on the 4T1 breast cancer cell line, a well-established model for studying breast cancer.[1][4]

Key Findings:

  • Compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells.[1][4]

  • The compound was also shown to induce apoptosis (programmed cell death) in these cells.[1][4]

  • Furthermore, compound 4h significantly inhibited the migration and invasion of 4T1 cells, which are key processes in cancer metastasis.[1][4]

These results provide a strong indication that the potent biochemical inhibition of FGFR by compound 4h translates into meaningful anti-cancer effects at the cellular level.

Part 2: In Vivo Efficacy Assessment

While in vitro data are crucial, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and tolerability in a whole-animal system.

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.

A xenograft model using human cancer cells implanted into immunocompromised mice is a standard preclinical model for cancer research.[6] It allows for the assessment of a drug's ability to inhibit tumor growth in situ. While the specific in vivo data for compound 4h from the source publication is qualitative in the abstract, the methodology represents a gold standard for preclinical evaluation.[1][7]

Experimental Design Rationale:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Balb/c-nude) are used to prevent rejection of the implanted human tumor cells.[6][8]

  • Cell Line: The choice of cell line is critical. For FGFR inhibitor studies, a cell line with known FGFR pathway activation, such as the MDA-MB-453 breast carcinoma cell line which overexpresses FGFR4, is often used.[9] The 4T1 cell line used in the in vitro studies for compound 4h is also a common choice for in vivo breast cancer models.[1]

  • Tumor Implantation: Cells are typically implanted subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models) to establish a solid tumor.[6][10]

  • Treatment and Monitoring: Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The compound is administered (e.g., orally or via injection), and tumor volume is measured regularly over time to assess treatment response.

Expected Outcome: A successful compound like 4h would be expected to significantly suppress tumor growth in the treated group compared to the vehicle control group. The study would also monitor for any signs of toxicity, such as weight loss or changes in behavior.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the key assays discussed.

Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochem Biochemical Assay (FGFR Kinase Inhibition) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular Confirms Cellular Activity Xenograft Xenograft Model (Tumor Growth Inhibition) Cellular->Xenograft Translates to Animal Model PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Xenograft->PKPD Correlates Efficacy with Exposure caption Figure 2: Overall workflow for evaluating a novel kinase inhibitor.

Caption: Figure 2: Overall workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro FGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ assay, which measures the amount of ADP produced as a direct measure of kinase activity.[11][12]

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]

  • Compound 4h (or other inhibitors) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted compound 4h or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Materials:

  • 4T1 breast cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound 4h

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent Reagent (e.g., acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Plate 4T1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of compound 4h in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Breast Cancer Xenograft Model

This protocol provides a general framework for establishing a subcutaneous xenograft model.[7][8]

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)

  • 4T1 breast cancer cells

  • Sterile PBS and Matrigel

  • Compound 4h formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest 4T1 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer compound 4h (e.g., 50 mg/kg, daily by oral gavage) and the vehicle control according to the planned schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth between the treated and control groups to determine efficacy.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , represents a promising lead compound for the development of novel anti-cancer therapeutics. It exhibits potent and selective in vitro inhibition of FGFRs 1, 2, and 3, which translates to significant anti-proliferative and pro-apoptotic activity in breast cancer cells. The established protocols for in vivo xenograft models provide a clear path for validating these findings in a preclinical setting, bridging the critical gap between laboratory discovery and potential clinical application. Further optimization of this scaffold could lead to the development of a clinically effective FGFR inhibitor.

References

  • Lim, H. K., Lee, H., Moon, A., Kang, K.-T., & Jung, J. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21551-21563. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Goddard, L., et al. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments, (115). Available at: [Link]

  • DeRose, Y. S., et al. (2013). Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. Current Protocols in Pharmacology, 60(1), 14.24.1-14.24.21. Available at: [Link]

  • Wicha, M. S., & Merajver, S. D. (2016). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Breast Cancer, 1-13. Available at: [Link]

  • Sflomos, G., & Brisken, C. (2018). Breast Cancer Xenograft Murine Models. In Breast Cancer Metastasis and Drug Resistance (pp. 231-240). Springer, New York, NY. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Retrieved from [Link]

  • Bio-protocol. (n.d.). Xenograft mouse model in vivo study and tumor tissue analysis. Retrieved from [Link]

  • Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341913. Available at: [Link]

  • Wang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 573. Available at: [Link]

  • ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay. Retrieved from [Link]

  • Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PMC - NIH. Retrieved from [Link]

  • Wang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. Retrieved from [Link]

  • Innoprot. (n.d.). Tumor Cell Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • Guttilla, I. K., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 11(4), 459-465. Available at: [Link]

  • Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Retrieved from [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1215-1223. Available at: [Link]

  • Jang, J., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(21), 11899. Available at: [Link]

  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1463-1472. Available at: [Link]

  • Grochot, R., et al. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure and the versatile placement of nitrogen atoms allow for the precise orientation of substituents to engage with various enzymatic targets.[1][2] In the realm of protein kinase inhibition, derivatives of pyrrolopyridines have emerged as potent and selective modulators of key signaling pathways implicated in cancer, inflammation, and other diseases.[3]

While a comprehensive kinase selectivity profile for the specific molecule, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , is not extensively documented in publicly available literature, the broader class of pyrrolopyridine derivatives has been the subject of intense investigation. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the selectivity profiles of several well-characterized pyrrolopyridine-based kinase inhibitors. By examining these representative compounds, we can gain valuable insights into the structure-activity relationships that govern selectivity within this important class of molecules.

This guide will delve into the selectivity of inhibitors targeting diverse kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R/FMS). We will explore the experimental methodologies used to determine their selectivity and provide detailed protocols to enable researchers to conduct similar assessments.

Comparative Selectivity Profiles of Representative Pyrrolopyridine Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and limit its clinical utility. The following sections compare the selectivity of three distinct pyrrolopyridine derivatives, each targeting a different kinase family.

A 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent and Selective FGFR Inhibitor

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[4][5] Abnormal FGFR signaling is a known driver in various cancers. One such derivative, herein referred to as FGFRi-PBP , demonstrates significant potency and selectivity for FGFR1, 2, and 3.

Kinase Target IC50 (nM) Selectivity Fold (vs. FGFR1)
FGFR171
FGFR29~1.3
FGFR325~3.6
FGFR4712~102

Data synthesized from representative compounds in the cited literature.[4][5]

As illustrated in the table, FGFRi-PBP exhibits nanomolar potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4. This level of selectivity within the same kinase family is crucial for targeting specific cancer types driven by particular FGFR isoforms.

A 1H-Pyrrolo[2,3-b]pyridine Derivative Targeting the JAK Family

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that regulate immune responses.[6][7] Dysregulation of JAK signaling is associated with autoimmune diseases and myeloproliferative neoplasms. A representative 1H-pyrrolo[2,3-b]pyridine derivative, JAKi-PBP , has been shown to be a potent inhibitor of JAK3.[6]

Kinase Target IC50 (nM) Selectivity Fold (vs. JAK3)
JAK11.5~1.4
JAK2>1000>909
JAK31.11
TYK2>1000>909

Data synthesized from representative compounds in the cited literature.[7]

JAKi-PBP demonstrates high potency for JAK3 and JAK1, with remarkable selectivity over JAK2 and TYK2. This profile is particularly desirable for therapeutic applications where the inhibition of JAK2 is associated with hematological side effects.

A Pyrrolo[3,2-c]pyridine Derivative with High Selectivity for FMS Kinase

The FMS kinase, also known as CSF1R, is a receptor tyrosine kinase essential for the survival and differentiation of macrophages.[8] Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. A pyrrolo[3,2-c]pyridine derivative, FMSi-PCP , has been identified as a highly potent and selective FMS inhibitor.[8]

Kinase Target % Inhibition at 1 µM IC50 (nM) Selectivity Fold (vs. FMS)
FMS81%301
FLT3 (D835Y)42%>1000>33
c-MET40%>1000>33

Data synthesized from representative compounds in the cited literature.[8]

FMSi-PCP shows potent, low nanomolar inhibition of FMS kinase. When screened against a panel of 40 other kinases at a high concentration (1 µM), it displayed minimal activity against other kinases like FLT3 and c-MET, highlighting its impressive selectivity.[8]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in its preclinical development. A tiered approach is often employed, starting with primary enzymatic assays against the intended target, followed by broader screening against a panel of kinases.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Selectivity Screening cluster_2 Tier 3: Off-Target Validation A Compound Synthesis and Purification B Primary Kinase Assay (e.g., TR-FRET, FP) A->B C IC50 Determination for Primary Target(s) B->C D Broad Kinase Panel Screen (e.g., KinomeScan, Caliper) C->D Proceed with potent compounds E Single-Dose % Inhibition D->E F Identification of Potential Off-Targets E->F G Dose-Response Assays for Confirmed Off-Targets F->G Validate hits H IC50 Determination for Off-Targets G->H I Selectivity Ratio Calculation H->I

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general framework for determining the IC50 of a test compound against a specific protein kinase using a TR-FRET assay format.

Materials:

  • Recombinant protein kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • 384-well low-volume microplates (e.g., Corning 4514)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a kinase solution in assay buffer containing the recombinant kinase. b. Prepare a substrate/ATP solution in assay buffer containing the biotinylated substrate peptide and ATP at the desired concentration (often at the Km for ATP). c. Add 5 µL of the kinase solution to each well. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Prepare a detection solution in assay buffer containing the Europium-labeled antibody and SA-APC. b. Add 10 µL of the detection solution to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data using the vehicle control (high signal) and a control with no kinase (low signal). c. Plot the normalized response versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context: The Role of Targeted Kinases

The kinases discussed in this guide are integral components of major cellular signaling pathways. Understanding their position and function within these pathways provides context for the therapeutic rationale of their inhibition.

G cluster_FGFR FGFR Signaling cluster_JAK JAK-STAT Signaling cluster_FMS FMS (CSF1R) Signaling FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS-MAPK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K Proliferation Proliferation PLCg->Proliferation Promotes RAS->Proliferation Promotes PI3K->Proliferation Promotes Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene Gene Transcription STAT->Gene STAT->Gene Regulates CSF1 CSF-1 FMS FMS CSF1->FMS Binds SRC SRC Family Kinases FMS->SRC PI3K_FMS PI3K-AKT Pathway FMS->PI3K_FMS Survival Survival SRC->Survival Promotes PI3K_FMS->Survival Promotes

Caption: Simplified signaling pathways involving FGFR, JAK, and FMS kinases.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The examples presented in this guide, targeting FGFR, JAK, and FMS kinases, underscore the ability to fine-tune selectivity through strategic chemical modifications. While a dedicated selectivity profile for this compound remains to be published, the broader family of pyrrolopyridine derivatives continues to be a fertile ground for the discovery of novel therapeutics.

For researchers working with this scaffold, a systematic approach to selectivity profiling, as outlined in this guide, is essential. The combination of robust enzymatic assays, broad kinome screening, and cellular validation will be critical in identifying compounds with the optimal balance of potency and selectivity for advancement into clinical development. As our understanding of the human kinome and its role in disease continues to grow, so too will the opportunities for developing next-generation pyrrolopyridine-based medicines.

References

  • ResearchGate. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. Available at: [Link].

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source not specified.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link].

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(4), 2125-2133. Available at: [Link].

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source not specified.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source not specified.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link].

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Available at: [Link].

  • Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5001. Available at: [Link].

  • Wójcicka, A., & Redzicka, A. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(23), 7249. Available at: [Link].

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. Available at: [Link].

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available at: [Link].

  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789. Available at: [Link].

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link].

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5565-5569. Available at: [Link].

  • Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3543-3555. Available at: [Link].

  • Zhao, R., et al. (2010). Therapeutic Targeting of a Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Molecular Pharmacology, 78(5), 816-825. Available at: [Link].

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. This guide provides an in-depth comparative analysis of the off-target profile of "6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid," a member of the versatile pyrrolopyridine class of compounds. While the specific primary target of this molecule is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests it likely targets this enzyme family.

For the purpose of this illustrative guide, we will hypothesize that This compound is an inhibitor of Fibroblast Growth Factor Receptor (FGFR) . This allows us to frame a practical comparison with other known FGFR inhibitors and delve into the methodologies for assessing off-target kinase activity.

The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolopyridine core is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a solid anchor for binding within the ATP-binding pocket of various kinases. The diverse biological activities of pyrrolopyridine derivatives, ranging from anticancer to anti-inflammatory effects, underscore the importance of this chemical scaffold in medicinal chemistry.[1][4][5]

Understanding Off-Target Effects: Why It Matters

Off-target interactions occur when a drug binds to unintended molecular targets.[6] These interactions can lead to a range of consequences, from minor side effects to serious toxicity, potentially derailing an otherwise promising drug candidate.[7] Therefore, comprehensive off-target profiling is a critical step in preclinical drug development. It allows for:

  • Early identification of potential liabilities: Foreseeing potential side effects before clinical trials.[7]

  • Rational optimization of lead compounds: Modifying a molecule to improve its selectivity.

  • Discovery of new therapeutic applications: Identifying unexpected, beneficial off-target activities.

Comparative Off-Target Profile: A Hypothetical Analysis

To illustrate the process of comparative analysis, let's consider a hypothetical scenario where "this compound" (referred to as Compound X ) has been profiled against a panel of kinases and compared to two well-characterized FGFR inhibitors, Inhibitor A and Inhibitor B .

KinaseCompound X (IC50, nM)Inhibitor A (IC50, nM)Inhibitor B (IC50, nM)
FGFR1 (Primary Target) 15 10 25
FGFR2 (Primary Target) 20 12 30
VEGFR2 850>10,000150
PDGFRβ 1,200>10,000250
c-Kit >10,0005,000800
SRC 2,500>10,0001,500
PIM1 3008,00050

Interpretation of the Data:

In this hypothetical dataset, Compound X demonstrates potent inhibition of its primary targets, FGFR1 and FGFR2. Its off-target activity against VEGFR2 and PDGFRβ is significantly weaker, suggesting a degree of selectivity. However, it shows moderate activity against PIM1 kinase, which could be a potential liability or an opportunity for dual-target therapy, depending on the desired therapeutic context.

  • Inhibitor A exhibits a very clean off-target profile, with high selectivity for FGFRs over the other kinases tested.

  • Inhibitor B is a less selective compound, showing significant activity against VEGFR2, PDGFRβ, and PIM1. This broader activity could lead to more pronounced off-target effects.

This comparative analysis allows researchers to contextualize the selectivity of Compound X and make informed decisions about its progression as a drug candidate.

Experimental Methodologies for Off-Target Profiling

A robust assessment of off-target effects relies on a combination of experimental approaches. Here, we detail two key methodologies: Kinase Profiling Assays and the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling Assays

High-throughput kinase profiling is an efficient method to screen a compound against a large panel of kinases.[8] This provides a broad overview of a compound's selectivity.

Workflow for a Typical Kinase Profiling Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound Dilution Series Incubation Incubate Compound with Kinases Compound->Incubation Kinase Kinase Panel Preparation Kinase->Incubation Substrate Substrate & ATP Preparation Add_Substrate Initiate Reaction with Substrate/ATP Substrate->Add_Substrate Incubation->Add_Substrate Detection Measure Kinase Activity (e.g., Radiometric, Fluorescence) Add_Substrate->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis

Caption: Workflow of a kinase profiling assay.

Detailed Protocol: Radiometric Kinase Assay [9][10]

Radiometric assays are considered the gold standard for their direct measurement of enzyme activity and high sensitivity.[10]

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, combine the kinase, a suitable buffer, and any necessary cofactors.

  • Compound Addition: Add the diluted test compound to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and radioactively labeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[11][12][13][14][15] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Workflow for a Typical CETSA Experiment:

G cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Culture Cells Treatment Treat Cells with Compound or Vehicle Cells->Treatment Heating Heat Cell Lysates or Intact Cells to a Range of Temperatures Treatment->Heating Lysis Cell Lysis and Separation of Soluble and Precipitated Proteins Heating->Lysis Detection Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) Lysis->Detection Curve Generate Melting Curve Detection->Curve

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection [11][12][13]

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Sample Preparation: Collect the supernatant (soluble fraction) and prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to the target protein.

  • Detection and Analysis: Detect the protein bands using an appropriate imaging system and quantify the band intensities. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The journey of a drug candidate from discovery to clinic is fraught with challenges, with off-target effects being a significant hurdle. A thorough and early assessment of a compound's selectivity is paramount for mitigating risk and ensuring the development of safer and more effective medicines. While "this compound" represents a promising scaffold, its true potential can only be unlocked through a comprehensive understanding of its interactions across the kinome and the broader proteome. The methodologies outlined in this guide provide a robust framework for such an investigation, enabling researchers to make data-driven decisions and ultimately, to design the next generation of targeted therapies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]

  • Bamborough, P., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 17(2), 135-146.
  • Reaction Biology. (n.d.). Radiometric Kinase Assays. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • Liscio, E., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(15), 8233.
  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kaczmarek, Ł., et al. (2021).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Al-Ostoot, F. H., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(13), 5085.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • Kumar, A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(19), 6617.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116098.
  • Kumar, R., et al. (2015).
  • Al-Tel, T. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5873.
  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3421-3425.
  • Tedeschi, P. M., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(12), 2246-2257.
  • Wang, L., et al. (2011). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 54(19), 6747-6758.

Sources

The Emerging Potential of Pyrrolopyridines in Oncology: A Comparative Analysis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of derivatives based on the "6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" core structure against established anticancer drugs, offering insights into their mechanisms of action, preclinical efficacy, and potential for future clinical development. While specific data on "this compound" itself is limited in publicly available literature, this analysis will focus on structurally related pyrrolo[3,2-b]pyridine derivatives that have been investigated for their anticancer activities, thereby providing a valuable framework for researchers and drug development professionals.

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore in Cancer Therapy

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention due to their structural resemblance to purine nucleobases and their ability to interact with a variety of biological targets.[1][4] The inherent versatility of the pyrrolopyridine nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Several isomers of pyrrolopyridines exist, with the pyrrolo[3,2-b]pyridine core being a key feature in a number of biologically active molecules.[1]

The anticancer potential of pyrrolopyridine derivatives stems from their ability to modulate various signaling pathways implicated in tumorigenesis and cancer progression. These mechanisms include, but are not limited to, the inhibition of key enzymes such as protein kinases, interference with microtubule dynamics, and the modulation of cellular transcription machinery.

Comparative Analysis: Pyrrolopyridine Derivatives vs. Standard-of-Care Anticancer Agents

To provide a clear perspective on the potential of novel pyrrolopyridine-based compounds, this section will compare their preclinical performance with that of established anticancer drugs targeting similar mechanisms.

Kinase Inhibition: Targeting the Drivers of Malignant Transformation

A significant number of pyrrolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

Focus Pyrrolopyridine Derivative: Diarylureas and amides possessing the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative activity against human melanoma cell lines, with some compounds showing superior or similar activity to the established multi-kinase inhibitor, Sorafenib.[5] Another study highlighted a pyrrolo[3,2-c]pyridine derivative as a potent and selective FMS kinase inhibitor, a target implicated in ovarian, prostate, and breast cancers.[6] Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in various tumors.[7][8]

Established Anticancer Drug for Comparison: Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. It targets several kinases, including RAF, VEGFR, and PDGFR.

Mechanism of Action Comparison:

  • Pyrrolopyridine Derivatives: These compounds, through their core structure and various substitutions, can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity and downstream signaling. The selectivity for different kinases can be modulated by altering the substituents on the pyrrolopyridine ring.

  • Sorafenib: As a multi-kinase inhibitor, Sorafenib targets a broader range of kinases involved in tumor cell proliferation and angiogenesis.

Preclinical Efficacy Comparison:

Compound/DrugTarget(s)Cell Line(s)IC50 ValuesReference
Pyrrolo[3,2-b]pyridine derivatives (Ir and It)Not specified, compared to SorafenibA375 (Melanoma)More potent than Sorafenib[5]
Pyrrolo[3,2-c]pyridine derivative (1r)FMS KinaseOvarian, Prostate, Breast Cancer Cell Lines0.15–1.78 µM[6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1, 2, 34T1 (Breast Cancer)7, 9, 25 nM[7][8]
SorafenibMulti-kinaseVariousVaries by cell line and kinaseN/A

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a specific kinase.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., a pyrrolopyridine derivative) and a positive control (e.g., Sorafenib).

    • In a 96-well plate, add the kinase, substrate peptide, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram: Kinase Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->RTK Inhibition Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->Downstream Inhibition (e.g., RAF) Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation

Caption: Inhibition of receptor tyrosine kinases by pyrrolopyridine derivatives and Sorafenib.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Certain pyrrolopyridine derivatives have been designed as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.

Focus Pyrrolopyridine Derivative: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines by disrupting microtubule dynamics.[9]

Established Anticancer Drug for Comparison: Paclitaxel (Taxol®) is a widely used anticancer agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. While its mechanism is stabilization rather than inhibition of polymerization, it serves as a benchmark for microtubule-targeting agents.

Mechanism of Action Comparison:

  • Pyrrolopyridine Derivatives: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9]

  • Paclitaxel: Paclitaxel binds to a different site on β-tubulin, promoting the assembly of microtubules and stabilizing them against depolymerization. This also disrupts the dynamic instability of microtubules required for mitosis, leading to cell cycle arrest and apoptosis.

Preclinical Efficacy Comparison:

Compound/DrugTarget SiteCell Line(s)IC50 ValuesReference
1H-pyrrolo[3,2-c]pyridine derivative (10t)Colchicine-binding siteHeLa, SGC-7901, MCF-70.12, 0.15, 0.21 µM[9]
PaclitaxelTaxol-binding siteVariousNanomolar rangeN/A

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., a pyrrolopyridine derivative) or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram: Cell Cycle Analysis

Cell_Cycle_Analysis Start Seed Cancer Cells Treat Treat with Pyrrolopyridine Derivative Start->Treat Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Result

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Future Directions and Conclusion

The pyrrolopyridine scaffold represents a promising starting point for the development of novel anticancer agents. The versatility of its chemical structure allows for the generation of a diverse library of compounds with the potential to target a wide range of cancer-related pathways. The preclinical data for various pyrrolopyridine derivatives, particularly those targeting kinases and tubulin polymerization, demonstrate their potential to be as effective, and in some cases more potent, than established anticancer drugs.

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. The development of derivatives with improved selectivity for cancer cells over normal cells will be crucial for minimizing off-target toxicities. Additionally, exploring the potential of these compounds in combination therapies with existing anticancer agents could lead to synergistic effects and overcome drug resistance.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. [Link]

  • Chiscov, V. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16462. [Link]

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. [Link]

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(54), 34225-34233. [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15372. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(54), 34225-34233. [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 56(17), 6845-6857. [Link]

  • Hou, Z., et al. (2011). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry, 54(4), 1018-1029. [Link]

  • Shchegravin, E. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ChemistrySelect, 9(23), e202400965. [Link]

  • Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-17. [Link]

Sources

Benchmarking 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Disease Models: A Comparative Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the pursuit of novel small molecules with high specificity and potency against critical disease pathways is paramount. This guide introduces 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , a compound of emerging interest, and provides a comprehensive framework for its evaluation in relevant disease models. Our focus will be on benchmarking its performance against established inhibitors, thereby offering a clear, data-driven path for its potential development.

The structural backbone of this molecule, a pyrrolopyridine core, is a privileged scaffold in medicinal chemistry, known to interact with a variety of kinase enzymes.[1][2] Given its structural features, we hypothesize a potential inhibitory activity against the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes that, when dysregulated, contributes to the progression of cancer and fibrotic diseases.[3][4][5]

This guide will therefore focus on benchmarking this compound within the context of TGF-β pathway inhibition. We will compare it with well-characterized inhibitors of the TGF-β receptor type I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), such as Galunisertib (LY2157299) and other relevant compounds.

The TGF-β Signaling Pathway: A Double-Edged Sword in Disease

The TGF-β signaling pathway plays a dual role in cancer.[4] In normal and early-stage cancer cells, it acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[3][4] However, in advanced malignancies, cancer cells often become resistant to these cytostatic effects. Instead, they exploit TGF-β signaling to promote their own growth, invasion, and metastasis, while also fostering an immunosuppressive tumor microenvironment.[6][7][8] This makes the TGF-β pathway, and specifically the TGFβRI kinase, a compelling target for therapeutic intervention.[3][5]

The canonical signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor type II (TGFβRII), which then recruits and phosphorylates TGFβRI.[9] Activated TGFβRI subsequently phosphorylates the intracellular effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes like epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune suppression.[5][9]

Visualizing the Canonical TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Nuclear Translocation Inhibitor Inhibitor Inhibitor->TGFbRI Inhibition benchmarking_workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: In Vivo Models T1_Kinase Kinase Inhibition Assay (IC50 vs. ALK5) T1_Selectivity Kinase Selectivity Panel (vs. other kinases) T1_Kinase->T1_Selectivity T2_pSMAD pSMAD Inhibition Assay (Western Blot / ELISA) T1_Selectivity->T2_pSMAD D1 Potent & Selective? T1_Selectivity->D1 T2_Functional Functional Assays (Migration, Invasion, EMT) T2_pSMAD->T2_Functional T3_PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) T2_Functional->T3_PKPD D2 Cellularly Active? T2_Functional->D2 T3_Efficacy Efficacy Studies (Oncology / Fibrosis Models) T3_PKPD->T3_Efficacy T3_Tox Preliminary Toxicology T3_Efficacy->T3_Tox D3 Favorable PK & Efficacious? T3_Efficacy->D3 D1->T2_pSMAD Yes D2->T3_PKPD Yes Lead Optimization Lead Optimization D3->Lead Optimization

Caption: A tiered workflow for benchmarking a novel TGFβRI inhibitor.

Conclusion and Future Directions

This guide provides a strategic framework for the preclinical assessment of "this compound" as a potential inhibitor of the TGF-β signaling pathway. By benchmarking against well-characterized molecules like Galunisertib, researchers can efficiently determine its potency, selectivity, and therapeutic potential.

The causality behind this experimental design is rooted in a logical progression from target engagement to functional outcome. Initial biochemical assays confirm on-target activity, cellular assays validate biological relevance, and in vivo models assess therapeutic efficacy in a complex physiological system. This self-validating system ensures that each step builds upon robust data from the previous one, providing a clear and scientifically rigorous path toward identifying a promising new therapeutic agent.

References

  • Inhibitors of Transforming Growth Factor Beta Receptor 1 (TGFβr1) May Enhance the Efficacy of Several Monoclonal Antibodies as Cancer Therapy. (2022). ACS Medicinal Chemistry Letters.
  • TGF beta 1 Inhibitors. Santa Cruz Biotechnology.
  • Gueorguieva, I., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget.
  • Herbertz, S., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor.
  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. The Journal for ImmunoTherapy of Cancer.
  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy.
  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate)
  • TGF beta receptor 1. Wikipedia.
  • This compound. Sunway Pharm Ltd.
  • TGF-β Receptor Inhibitors. MedchemExpress.com.
  • A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK. (2020).
  • A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. (2020).
  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers.
  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020). Biomolecules & Therapeutics.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).

Sources

The Strategic Advantage of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in LRRK2 Inhibitor Development: A Patent and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the competitive arena of kinase inhibitor design, the selection of a core chemical scaffold is a critical decision that dictates the future success of a drug candidate. The 7-azaindole (pyrrolo[3,2-b]pyridine) framework has emerged as a privileged structure, prized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region.[1][2] This guide provides an in-depth analysis of a specific, highly functionalized variant, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , examining its patent landscape, synthetic utility, and the superior performance of the inhibitors it generates, with a focus on Leucine-Rich Repeat Kinase 2 (LRRK2) as a therapeutic target for Parkinson's Disease.

The Rise of a Privileged Scaffold: Patent Landscape Overview

The strategic value of this compound is underscored by its prominence in recent patent literature, most notably from major pharmaceutical players. An analysis of key patents reveals a clear trajectory towards leveraging this scaffold for potent and selective kinase inhibitors, particularly for challenging targets like LRRK2, which is implicated in both familial and sporadic Parkinson's Disease.[3]

Genentech, Inc., for instance, has explicitly claimed this carboxylic acid intermediate in patents for novel LRRK2 inhibitors. These filings protect not only the final compounds but also the key building blocks and synthetic routes, highlighting the perceived novelty and commercial importance of this specific scaffold. The inclusion of the fluorine atom at the 6-position is a deliberate design choice, often employed to enhance metabolic stability and modulate electronic properties to improve binding affinity and cell permeability.

Patent Example Assignee Focus of Claims Therapeutic Target
WO2021026185A1Genentech, Inc.Claims intermediates including the title compound and final products for LRRK2 inhibition.LRRK2 (Parkinson's Disease)
CN113459039AUnspecifiedDetails a synthetic pathway for producing the core 6-fluoro-7-azaindole structure.Chemical Synthesis Method

This focused patent activity signals a competitive environment where owning the intellectual property around such a versatile and potent building block is paramount.

Synthesis Strategy: Building the Core

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The pathway described in patent literature, such as CN113459039A, provides a blueprint for its construction, starting from commercially available materials.

Experimental Protocol: Representative Synthesis

The following protocol is a representative synthesis derived from patent literature.

Objective: To synthesize the 6-fluoro-7-azaindole core structure.

Step 1: Nitration of 2,5-difluoropyridine.

  • 2,5-difluoropyridine is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group, typically yielding 2,5-difluoro-3-nitropyridine. This step activates the pyridine ring for subsequent nucleophilic substitution.

Step 2: Introduction of the Pyrrole Precursor.

  • The resulting 3-nitro compound is reacted with a malonate ester derivative (e.g., diethyl malonate) in the presence of a strong base. The nitro group is displaced, and the foundation for the pyrrole ring is established.

Step 3: Reductive Cyclization.

  • The intermediate is then subjected to a reductive cyclization. This is often achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrole ring, yielding the 6-fluoro-7-azaindole core.

Step 4: Functionalization at C3.

  • The core is then functionalized at the C3 position to introduce the carboxylic acid moiety. This can be achieved through various methods, such as formylation followed by oxidation, to yield the final product: this compound.

Causality Behind Experimental Choices:

  • Fluorine Placement: The fluorine at C5 of the starting pyridine ultimately becomes the C6-fluoro substituent on the azaindole. Its electron-withdrawing nature influences the regioselectivity of the nitration and subsequent reactions.

  • Reductive Cyclization: Using a mild reducing agent like iron in acetic acid is often preferred as it is cost-effective and avoids over-reduction of the heterocyclic system, preserving the aromaticity crucial for kinase hinge binding.

Synthesis Workflow Diagram

A 2,5-Difluoropyridine B Nitration (HNO3/H2SO4) A->B C 2,5-Difluoro-3-nitropyridine B->C D Nucleophilic Substitution (e.g., Diethyl Malonate, Base) C->D E Malonate Adduct D->E F Reductive Cyclization (e.g., Fe/AcOH) E->F G 6-Fluoro-7-azaindole Core F->G H C3-Functionalization (e.g., Formylation -> Oxidation) G->H I This compound H->I

Caption: Synthetic pathway for the target carboxylic acid.

Performance Analysis: A Head-to-Head Comparison

The ultimate value of a scaffold is measured by the performance of the final drug candidates it produces. The 6-fluoro-7-azaindole core is a key component of highly potent LRRK2 inhibitors, such as Genentech's GNE-7915 .[2][3] This compound serves as an excellent benchmark for the scaffold's potential.

The LRRK2 protein is a large, multi-domain enzyme whose hyperactivity, often caused by the G2019S mutation, is a key driver of Parkinson's Disease pathology.[3][4] Effective inhibitors must not only be potent against the kinase domain but also highly selective and capable of crossing the blood-brain barrier.

LRRK2 Signaling Pathway Context

cluster_0 LRRK2 Regulation cluster_1 Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2-GTP (Active) LRRK2_inactive->LRRK2_active GTP Binding Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation G2019S G2019S Mutation G2019S->LRRK2_active Promotes Active State pRab Phospho-Rab Vesicular_Trafficking Vesicular Trafficking pRab->Vesicular_Trafficking Alters Lysosomal_Function Lysosomal Function pRab->Lysosomal_Function Impairs Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Lysosomal_Function->Neuronal_Damage Inhibitor LRRK2 Inhibitor (e.g., GNE-7915) Inhibitor->LRRK2_active Blocks ATP Binding

Caption: LRRK2 signaling pathway in Parkinson's Disease.

Comparative Performance Data

Here, we compare the performance of inhibitors derived from the 7-azaindole scaffold against those built on alternative chemical cores.

Compound Core Scaffold Target Potency (Ki or IC₅₀) Key Advantages Reference
GNE-7915 Pyrrolo[3,2-b]pyridine (7-Azaindole) LRRK2Ki: 1 nM IC₅₀: 9 nM High potency, brain-penetrant, excellent selectivity.[2][3][2][3]
GNE-0877 (DNL201) AminopyrazoleLRRK2Ki: 0.7 nMCellular IC₅₀: 3 nMHigh potency, brain-penetrant, advanced to clinical trials.[5][5]
LRRK2-IN-1 AminopyrimidineLRRK2 (WT & G2019S)IC₅₀: 13 nM (WT)IC₅₀: 6 nM (G2019S)High selectivity, foundational tool compound.[1]
CZC-25146 PyrimidineLRRK2 (WT & G2019S)IC₅₀: 4.76 nM (WT)IC₅₀: 6.87 nM (G2019S)Potent, but had weak brain penetration.[3][3]

As the data illustrates, the 7-azaindole scaffold in GNE-7915 yields inhibitors with potency that is highly competitive with, or superior to, alternatives built on pyrimidine and aminopyrazole cores. Its key differentiator is the combination of nanomolar potency with demonstrated brain penetration, a non-trivial hurdle in CNS drug development.[2][3] The structural rigidity and hydrogen bonding capabilities of the azaindole core contribute significantly to this high-affinity binding.

Conclusion and Outlook

This compound is not merely another building block; it is a strategically designed intermediate that confers significant advantages in the development of next-generation kinase inhibitors. The patent landscape confirms its high value in competitive R&D environments. Synthetically accessible, it provides a robust platform for creating compounds like GNE-7915 that exhibit elite potency, selectivity, and crucial pharmacokinetic properties for CNS targets. For researchers in the field, this scaffold represents a validated and highly promising foundation upon which to build novel therapeutics for challenging diseases like Parkinson's.

References

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC - PubMed Central.
  • Allosteric inhibition of LRRK2, where are we now. PMC - PubMed Central.
  • GNE-7915 LRRK2 inhibitor. Selleck Chemicals.
  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade. PubMed Central.
  • GNE-0877 (DNL201) | LRRK2 inhibitor. Selleck Chemicals.
  • 8U7H: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. RCSB PDB.
  • Type-II kinase inhibitors that target Parkinson's Disease-associ
  • EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. Yorodumi.
  • Identification of Inhibitors Targeting the Mutated Lrrk2 Proteins by Structure Based Pharmacophore Modeling. bepls.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal plan for 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Given the compound's complex structure—a fluorinated, nitrogen-containing heterocycle with a carboxylic acid moiety—a cautious and informed approach to its disposal is paramount for ensuring laboratory safety and environmental protection. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and regulatory guidelines.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure allows for a robust risk assessment based on its constituent functional groups.

  • Pyrrolopyridine Core: The heterocyclic pyridine ring suggests that the compound should be treated as potentially hazardous. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin, and they can cause significant skin and eye irritation.[1][2][3] All waste containing this moiety must be classified as hazardous chemical waste.[1][4]

  • Carboxylic Acid Group: Carboxylic acids are generally weak acids but can be corrosive and react with bases.[5] This functionality necessitates careful segregation from incompatible chemicals, particularly bases and strong oxidizing agents, to prevent exothermic or violent reactions.[5][6] Storage in metal containers or cabinets should be avoided due to the risk of corrosion.[5]

  • Carbon-Fluorine Bond: The presence of a fluorine atom significantly increases the chemical stability of the molecule. Fluorinated organic compounds are often persistent in the environment and require high-energy processes for complete destruction.[7][8] The carbon-fluorine bond is one of the strongest in organic chemistry, making high-temperature incineration the most effective disposal method to ensure complete decomposition and prevent the release of persistent fluorinated byproducts.[8]

Based on analogous compounds, this compound should be presumed to be, at minimum, harmful if swallowed (Acute Toxicity Category 4), a skin irritant, a serious eye irritant, and a potential respiratory irritant.[9][10][11]

Quantitative Data and Safety Summary

For immediate reference, the key safety and disposal parameters are summarized below. These are conservative guidelines based on data from structurally related compounds.

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous Waste (U.S. EPA regulations)Pyridine, Fluorinated Heterocycles, Carboxylic Acids[4][12][13]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential respiratory irritant.1H-Pyrrolo[3,2-b]pyridine derivatives[9][11]
Required PPE Chemical safety goggles, lab coat, chemical-resistant gloves (Butyl rubber recommended).Pyridine, Carboxylic Acids[2][5][6][14]
Incompatible Materials Strong Oxidizers, Strong Bases, Mineral Acids (e.g., Nitric Acid).Pyridine, Carboxylic Acids[5][6]
Spill Containment Inert absorbent material (e.g., vermiculite, sand).General Laboratory Practice[1][6]
Recommended Disposal High-Temperature Incineration (820°C - 1600°C) by a licensed contractor.Pyridine, Fluorinated Compounds[3][4][8]

Experimental Protocol: Step-by-Step Disposal Procedures

Adherence to a systematic protocol is essential for safe handling and disposal. All operations involving this compound must be conducted within a certified laboratory chemical fume hood.[6]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[2]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling pyridine-like substances; standard nitrile gloves may offer insufficient protection and should be avoided for prolonged contact.[2][6] Always inspect gloves before use and use proper removal technique.[10]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect skin and clothing.[2]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step to prevent accidents and ensure compliant disposal.

For Solid Waste:

  • Designate a specific, compatible hazardous waste container, preferably made of high-density polyethylene (HDPE).[1]

  • Collect all unadulterated solid this compound, along with any contaminated disposable items such as weigh boats, spatulas, and paper towels, directly into this container.

  • Keep the container sealed when not in use.

For Liquid Waste:

  • Use a dedicated, leak-proof hazardous liquid waste container clearly marked for halogenated organic waste.

  • Collect all solutions containing the compound. Do not mix with other incompatible waste streams, such as strong bases or oxidizers.[2]

  • If the solvent is non-halogenated, it may need to be collected in a separate "halogenated waste" stream due to the fluorine content of the solute. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

For Contaminated Labware & PPE:

  • Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid hazardous waste container.[1]

Step 3: Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies like OSHA and the EPA.

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6] The label must include:

    • The full chemical name: "Waste this compound"

    • The date of generation.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] The storage area should be away from heat, direct sunlight, and sources of ignition.[6][15]

Step 4: Final Disposal
  • When the waste container is full or no longer in use, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Ensure all paperwork, such as a chemical collection request form, is completed accurately.[6] The final disposal method will be high-temperature incineration, which is necessary to break the stable C-F bond and destroy the heterocyclic ring structure.[3][4][8]

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

G Disposal Workflow for this compound start Waste Generation Point (In Chemical Fume Hood) decision_type Identify Waste Form start->decision_type solid_waste Solid Waste (Pure compound, contaminated disposables, PPE) decision_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) decision_type->liquid_waste Liquid collect_solid Collect in Labeled HDPE Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid segregate Segregate from Incompatibles (Bases, Oxidizers) collect_solid->segregate collect_liquid->segregate store Store Sealed Container in Designated Satellite Accumulation Area segregate->store Segregation Confirmed contact_ehs Contact EHS for Pickup (Complete Waste Manifest) store->contact_ehs disposal Final Disposal: High-Temperature Incineration by Licensed Contractor contact_ehs->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Protocol: Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[10]

  • Assess the Spill: For small spills, proceed with cleanup only if you are trained and equipped to do so. For large spills, contact your institution's EHS department immediately.[2]

  • Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[1][6]

  • Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a labeled hazardous waste container.[3][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the incident to your supervisor and EHS office as required by your institution's policy.

By adhering to these rigorous procedures, you ensure a safe laboratory environment, protect the broader ecosystem, and maintain full compliance with chemical safety regulations.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Jubilant Ingrevia Limited. (2024).
  • Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
  • Occupational Safety and Health Administration. (1993).
  • U.S. Government Publishing Office. (2025). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR.
  • Fluorochem Ltd. (2024). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. Fluorochem.
  • Occupational Safety and Health Administr
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. ILPI.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Pyrrole. Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • Cole-Parmer.
  • Palumbo Piccionello, A., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • AA Blocks. (2025). Safety Data Sheet for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. AA Blocks.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • U.S. Government Publishing Office. (2025). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.

Sources

Personal protective equipment for handling 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

As novel molecules like this compound emerge in the landscape of drug discovery and development, a thorough understanding of their safe handling is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to instill a deep-seated culture of safety, ensuring that innovation and well-being go hand-in-hand.

Hazard Assessment and Risk Mitigation

The primary principle of laboratory safety is to minimize risk through a combination of engineering controls, administrative controls, and personal protective equipment (PPE)[5]. Given the anticipated hazards of this compound, the following risk mitigation strategies are crucial:

  • Engineering Controls : All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[6][7]. The fume hood also provides a contained space in the event of a spill.

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise labeling of all containers is mandatory[8]. Never work alone when handling hazardous materials.

  • Personal Protective Equipment (PPE) : The last line of defense, PPE, must be selected carefully to provide adequate protection.

Essential Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for preventing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for enhanced protection.Nitrile offers good resistance to a wide range of chemicals and is a suitable choice for incidental contact[7][9][10]. Change gloves immediately if contaminated.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.Protects against dust particles and chemical splashes to the eyes[9][11]. Safety glasses with side shields offer minimal protection and are not sufficient[11].
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination[12].
Respiratory Protection Generally not required when handling small quantities in a fume hood.A properly functioning fume hood provides adequate respiratory protection from dust and vapors[6].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.

  • Weighing : Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.

  • Dissolution : Add the solid to the desired solvent in a suitable flask or beaker within the fume hood. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Transfer : Use appropriate techniques, such as a pipette or a funnel, to transfer solutions and minimize the risk of spills[5].

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves[11][12].

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste : All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain[7]. Halogenated and non-halogenated waste streams should be segregated as per your institution's guidelines.

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal[13].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7][14]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7][15]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[7][14].

  • Spill : For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill[7]. Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood Proceed to Handling prep_area Prepare Work Area prep_hood->prep_area Proceed to Handling weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate Complete Handling dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.